Technical Documentation Center

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
  • CAS: 30742-05-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Introduction 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a specialty chemical of interest in the fields of organic synthesis and drug discovery. Its molecular structure, featuring a keto-acid moiety and a pentyloxy-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a specialty chemical of interest in the fields of organic synthesis and drug discovery. Its molecular structure, featuring a keto-acid moiety and a pentyloxy-substituted phenyl ring, imparts a unique combination of functionalities that make it a valuable building block for more complex molecules. Understanding the physical properties of this compound is paramount for its effective handling, purification, formulation, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, alongside detailed experimental protocols for their determination, offering a practical resource for researchers, scientists, and drug development professionals.

Molecular and General Properties

PropertyValue/InformationSource
Chemical Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
CAS Number 30742-05-3[2]
Appearance Expected to be a white to off-white crystalline solid, typical for many keto acids of similar molecular weight.[3]N/A

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature, several key physical properties have been estimated using computational models. These predictions provide valuable initial assessments for experimental design.

PropertyPredicted ValueSource
Boiling Point 454.0 ± 25.0 °C[2]
Density 1.107 ± 0.06 g/cm³[2]
pKa 4.59 ± 0.17[2]

It is crucial to note that these are in silico predictions and should be confirmed by experimental measurement for any application requiring high precision.

Comparative Analysis with 4-Oxo-4-phenylbutanoic Acid

To provide context for the predicted properties of the title compound, a comparison with the well-characterized, structurally related compound, 4-oxo-4-phenylbutanoic acid (CAS: 2051-95-8), is instructive.

Property4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (Predicted)4-Oxo-4-phenylbutanoic acid (Experimental)Analysis of the Pentyloxy Group's Influence
Molecular Weight 264.32 g/mol 178.18 g/mol The addition of the C₅H₁₁O group significantly increases the molecular weight.
Melting Point Not available114-117 °CThe larger, more flexible pentyloxy chain may disrupt crystal packing, potentially leading to a lower melting point compared to the unsubstituted analog. However, the increased molecular weight and potential for additional van der Waals interactions could counteract this effect. Experimental determination is necessary.
Boiling Point 454.0 ± 25.0 °C[2]270.41 °C (rough estimate)The significant increase in the predicted boiling point is expected due to the larger molecular size and increased van der Waals forces contributed by the pentyloxy group.
pKa 4.59 ± 0.17[2]4.53 ± 0.17 (Predicted)The pentyloxy group is an electron-donating group through resonance, which could slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to the unsubstituted phenyl ring. The predicted values are consistent with this electronic effect.
Solubility Not availableSlightly soluble in chloroform, ethyl acetate, and methanol.The long alkyl chain of the pentyloxy group will increase the lipophilicity of the molecule. Therefore, it is expected to have lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents compared to 4-oxo-4-phenylbutanoic acid.

Experimental Determination of Physical Properties

The following section outlines detailed, field-proven methodologies for the experimental characterization of the key physical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

For a more precise and quantitative determination of the melting point and to investigate other thermal transitions, DSC is the preferred method.[2][3]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow A Sample Preparation (2-5 mg in pan) B Instrument Loading (Sample and Reference Pans) A->B Load C Heating Program (e.g., 10 °C/min under N₂) B->C Start D Data Acquisition (Heat Flow vs. Temperature) C->D Measure E Data Analysis (Melting Point, Enthalpy) D->E Analyze Solubility_Testing Start Start: 10-20 mg of Compound Water Add 1 mL Water Start->Water Organic_Solvents Test in Organic Solvents (Methanol, DCM, Hexane, etc.) Start->Organic_Solvents NaOH Add 1 mL 5% NaOH Water->NaOH Insoluble Result_Soluble Soluble Water->Result_Soluble Dissolves Organic_Solvents->Result_Soluble Dissolves Result_Insoluble Insoluble Organic_Solvents->Result_Insoluble Insoluble HCl Add 1 mL 5% HCl NaOH->HCl Insoluble Result_Acidic Acidic Compound Confirmed NaOH->Result_Acidic Dissolves HCl->Result_Insoluble Insoluble

Caption: Flowchart for Qualitative Solubility Analysis.

Spectroscopic Characterization

Spectroscopic analysis provides confirmation of the molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms.

    • Expected ¹H NMR Resonances:

      • Aromatic Protons: Doublets in the range of 6.8-8.0 ppm, characteristic of a para-substituted benzene ring.

      • Aliphatic Protons (Butanoic Acid Chain): Triplets around 2.5-3.5 ppm for the CH₂ groups adjacent to the carbonyls.

      • Pentyloxy Chain Protons: A triplet around 4.0 ppm for the -OCH₂- group, with other methylene and methyl protons appearing further upfield (0.9-1.8 ppm).

      • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. [5][6]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

    • Expected ¹³C NMR Resonances:

      • Carbonyl Carbons: Two signals in the downfield region (170-200 ppm), with the ketone carbon being more downfield than the carboxylic acid carbon.

      • Aromatic Carbons: Multiple signals between 110-165 ppm.

      • Aliphatic Carbons: Signals in the upfield region (10-70 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, integration values, and coupling patterns to confirm the structure. Software such as Mnova NMRPredict can be used to predict spectra for comparison. [7]

FT-IR spectroscopy is used to identify the key functional groups.

  • Expected FT-IR Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. [8] * C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹ (conjugated to the aromatic ring). [9] * C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹. [9] * C-O Stretch (Ether and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Mass Spectrum:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (264.32 m/z).

    • Key Fragmentation Patterns: Expect cleavage adjacent to the carbonyl groups (alpha-cleavage). A prominent fragment would be the [M-C₃H₅O₂]⁺ ion corresponding to the pentyloxyphenyl acylium ion. [10][11]

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and aspects of the structure.

Thermal Stability

Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the compound. [12]

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve will show the mass loss as a function of temperature, indicating the decomposition temperature of the compound.

Conclusion

References

  • ChemBK. 4-OXO-4-PHENYLBUTANOIC ACID - Physico-chemical Properties. [Link]

  • JoVE. Melting Point Determination of Solid Organic Compounds. 2017. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • AZoM. Thermogravimetric Analysis of Biochar. 2022. [Link]

  • Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?. 2025. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. 2022. [Link]

  • Rowan's Free Online pKa Calculator. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • arXiv. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. 2025. [Link]

  • Sci-Hub. A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. 1963. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Grokipedia. Keto acid. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. 2018. [Link]

  • ResearchGate. Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. 2025. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • NMRium. The next-generation NMR software. [Link]

  • Celignis. Thermogravimetric Analysis (TGA) - of Biomass and Materials. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. 2018. [Link]

  • NMRShift. Simulate and predict NMR spectra. [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • PubMed. Calculating physical properties of organic compounds for environmental modeling from molecular structure. [Link]

  • TA Instruments. What is Differential Scanning Calorimetry?. 2022. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. 2014. [Link]

  • Whitman College. GCMS Section 6.11.4. [Link]

  • ACS Publications. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Alfa Chemistry. Thermo Gravimetric Analysis (TGA). [Link]

  • Chemaxon. pKa calculation. [Link]

  • Chemistry LibreTexts. Solubility of Organic Compounds. 2023. [Link]

  • YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. 2018. [Link]

  • YouTube. Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. 2018. [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). 2021. [Link]

  • Taylor & Francis Online. Examination of thermal and acid hydrolysis procedures in characterization of soil organic matter. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. 2012. [Link]

  • Omni Calculator. pKa Calculator. [Link]

  • Modgraph. NMR Predict Desktop. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a ketoacid derivative with potential applications in pharmaceutical and materials science. The document detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a ketoacid derivative with potential applications in pharmaceutical and materials science. The document details the compound's chemical structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol. Furthermore, it explores the mechanistic underpinnings of its synthesis via Friedel-Crafts acylation and discusses its structural elucidation through spectroscopic methods. Finally, this guide reviews the known and potential biological activities of this class of compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid belongs to the class of 4-aryl-4-oxobutanoic acids, which are characterized by a butyric acid chain substituted with a keto group and an aryl moiety at the 4-position. The presence of a pentyloxy group on the phenyl ring imparts specific lipophilic characteristics that can influence its physical properties and biological activity. This structural motif is of interest in medicinal chemistry due to the known biological activities of related ketoacids, including potential antimicrobial and anti-inflammatory properties[1].

Table 1: Chemical Identity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

IdentifierValue
IUPAC Name 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
CAS Number 30742-05-3[2]
Molecular Formula C₁₅H₂₀O₄[2]
Molecular Weight 264.32 g/mol [2]
SMILES CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O[2]
InChIKey ITNXYZGVXLVWDS-UHFFFAOYSA-N

Structural Elucidation and Physicochemical Properties

The chemical structure of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is defined by a central butanoic acid chain. At one terminus is a carboxylic acid group, and at the C4 position, a carbonyl group is attached to a phenyl ring, which is further substituted at the para-position with a pentyloxy ether linkage.

Figure 1: Chemical structure of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Physicochemical Properties

While experimentally determined data for this specific compound are scarce in the literature, predictions based on its structure and data from analogous compounds provide valuable insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 454.0 ± 25.0 °C
Density 1.107 ± 0.06 g/cm³
pKa 4.59 ± 0.17
XlogP 3.2

Spectroscopic Characterization (Predicted)

The structural features of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid can be confirmed through various spectroscopic techniques. The following are predicted key spectral data points:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the protons of the pentyloxy group. The aromatic protons ortho and meta to the acyl group will appear as doublets. The methylene protons adjacent to the carbonyl groups will be deshielded and appear as triplets. The protons of the pentyloxy chain will show distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the aliphatic carbons of the butanoic acid and pentyloxy chains.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. A broad O-H stretching band for the carboxylic acid group is also expected. C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Predicted adducts include [M+H]⁺ at m/z 265.14345 and [M+Na]⁺ at m/z 287.12539[3].

Synthesis Methodology

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a two-step process. The first step involves the synthesis of the key intermediate, pentyloxybenzene, via a Williamson ether synthesis. The second step is a Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation Phenol Phenol Pentyloxybenzene Pentyloxybenzene Phenol->Pentyloxybenzene Bromopentane 1-Bromopentane Bromopentane->Pentyloxybenzene Base Base (e.g., NaH, K2CO3) Base->Pentyloxybenzene TargetMolecule 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Pentyloxybenzene->TargetMolecule SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->TargetMolecule LewisAcid Lewis Acid (AlCl3) LewisAcid->TargetMolecule

Figure 2: Overall synthesis workflow.
Step-by-Step Experimental Protocol

Step 1: Synthesis of Pentyloxybenzene

This procedure is based on the principles of the Williamson ether synthesis.

  • Materials:

    • Phenol

    • 1-Bromopentane

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pentyloxybenzene as a colorless oil.

Step 2: Synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

This protocol is an adaptation of the well-established Friedel-Crafts acylation for synthesizing 4-aryl-4-oxobutanoic acids[1][4].

  • Materials:

    • Pentyloxybenzene (1.0 eq)

    • Succinic anhydride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, add anhydrous aluminum chloride (2.5 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • In a separate flask, dissolve pentyloxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM.

    • Add the solution of pentyloxybenzene and succinic anhydride dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Stir vigorously until the aluminum salts dissolve.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid as a crystalline solid.

Mechanistic Insights: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The mechanism proceeds through several key steps:

FC_Mechanism SuccinicAnhydride Succinic Anhydride Complex [Lewis Acid-Anhydride Complex] SuccinicAnhydride->Complex + AlCl₃ AlCl3_1 AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Ring Opening SigmaComplex Sigma Complex (Arenium Ion) Pentyloxybenzene Pentyloxybenzene Pentyloxybenzene->SigmaComplex + Acylium Ion Product 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid SigmaComplex->Product - H⁺ AlCl3_2 AlCl₃ HCl HCl

Figure 3: Simplified mechanism of Friedel-Crafts Acylation.
  • Formation of the Electrophile: Succinic anhydride reacts with the Lewis acid, aluminum chloride, to form a highly reactive acylium ion. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to generate the electrophilic acylium cation.

  • Electrophilic Attack: The electron-rich pentyloxybenzene ring acts as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the acylation predominantly occurs at the para position relative to the pentyloxy group. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as [AlCl₃(OH)]⁻ formed during the workup) removes a proton from the carbon atom bearing the newly added acyl group, restoring the aromaticity of the ring and yielding the final product.

Potential Applications and Biological Relevance

While specific biological studies on 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid are limited, the broader class of 4-aryl-4-oxobutanoic acids has been investigated for various pharmacological activities.

  • Antimicrobial and Antifungal Activity: Many 4-oxoacids and their derivatives have demonstrated fungicidal and bactericidal properties[1]. The combination of a lipophilic alkyl chain and a polar ketoacid moiety may facilitate interaction with and disruption of microbial cell membranes.

  • Anti-inflammatory Potential: Some ketoacids have been explored for their anti-inflammatory effects[1]. The mechanism may involve the modulation of inflammatory pathways. The structural similarity to certain endogenous signaling molecules suggests that these compounds could interact with various receptors or enzymes involved in the inflammatory response.

  • Synthetic Intermediate: The bifunctional nature of this molecule, possessing both a ketone and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications[3]. For example, it can serve as a precursor for the synthesis of pyridazinone derivatives, which are known to possess a wide range of biological activities[3].

Safety and Handling

No specific safety data sheet is readily available for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. However, based on the data for structurally similar compounds such as 4-phenylbutyric acid, the following precautions should be observed:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or a fume hood.

    • Avoid breathing dust.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If skin irritation occurs, seek medical advice.

Conclusion

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a versatile chemical entity with a straightforward synthetic pathway. Its structural features suggest potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its potential.

References

  • Yogananth, A., & Sheik Mansoor, S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. [Link]

  • PubChem. (n.d.). 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (JP2004182660A).
  • PubChemLite. (n.d.). 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Retrieved from [Link]

Sources

Foundational

In-Depth Characterization: Solubility Profile &amp; Physicochemical Analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 30742-05-3 | Formula: C₁₅H₂₀O₄ | MW: 264.32 g/mol [1][2][3]

Executive Summary & Strategic Importance

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a specialized keto-acid scaffold often utilized as a mesogenic intermediate in liquid crystal synthesis and as a lipophilic precursor in pharmaceutical development.[1] Its structure comprises a polar carboxylic acid head group, a reactive ketone linker, and a hydrophobic pentyloxy-substituted phenyl tail.[1]

Understanding the solubility landscape of this compound is critical for two primary reasons:

  • Process Optimization: The Friedel-Crafts acylation used to synthesize it requires precise solvent selection to manage the precipitation of the product while keeping reactants in solution.[1]

  • Bioavailability/Formulation: In drug discovery, the pentyloxy chain significantly increases

    
     compared to its unsubstituted analog, necessitating specific formulation strategies (e.g., lipid-based delivery) to overcome aqueous insolubility.[1]
    

This guide provides a synthesized physicochemical profile, predictive solubility data, and rigorous experimental protocols for validating these parameters in a research setting.

Physicochemical Baseline & Molecular Architecture[1]

Before approaching solubility, we must establish the fundamental molecular properties that drive solvation thermodynamics.[1]

PropertyValue (Experimental/Predicted)Context & Causality
Molecular Weight 264.32 g/mol Moderate size; suitable for oral bioavailability (Rule of 5).[1]
pKa (Acid) 4.59 ± 0.17 (Predicted)The terminal carboxylic acid is a weak acid.[1] Solubility will be highly pH-dependent.[1]

(Octanol/Water)
~3.8 – 4.2 (Estimated)The pentyloxy tail adds significant hydrophobicity.[1] The molecule is lipophilic.[1]
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe carboxylic acid dimerizes in non-polar solvents, affecting apparent solubility.[1]
Melting Point 114–117°C (Analogous*)High lattice energy suggests poor solubility in cold solvents; heating is required for dissolution.[1]

*Note: Melting point range based on the structural analog 4-oxo-4-phenylbutanoic acid, adjusted for the alkoxy chain effect which typically stabilizes crystal packing in mesogenic-like structures.[1]

Solubility Landscape

Predicted Solubility Profile

Due to the scarcity of specific public datasets for CAS 30742-05-3, the following solubility profile is derived from QSPR (Quantitative Structure-Property Relationship) analysis and behavior of homologous alkoxy-benzoyl propionic acids.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous (Acidic/Neutral) Water (pH < 4)Insoluble (< 0.1 mg/mL)The unionized acid dominates; the hydrophobic tail prevents hydration.[1]
Aqueous (Basic) 0.1 M NaOH / PBS (pH 7.4)Soluble (> 10 mg/mL)Deprotonation (

) forms a surfactant-like anion, drastically increasing solubility.[1]
Chlorinated Dichloromethane (DCM)High (> 50 mg/mL)Excellent match for the polarizable aromatic ring and lipophilic tail.[1]
Alcohols Ethanol / MethanolModerate (10–30 mg/mL)Soluble, especially upon warming.[1] Good recrystallization solvent.[1]
Aliphatic Hexane / HeptaneLow (< 1 mg/mL)The polar keto-acid head group is incompatible with purely non-polar alkanes.[1]
Dipolar Aprotic DMSO / DMFVery High (> 100 mg/mL)Disrupts carboxylic acid dimers; ideal for stock solution preparation.[1]
The pH-Solubility Relationship

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1] At pH levels below the pKa (4.59), the intrinsic solubility (


) is low.[1] As pH rises, the total solubility (

) increases exponentially.[1]

Critical Insight: For purification, acidify the aqueous phase to pH ~2 to precipitate the compound.[1] For dissolution, adjust pH to >7.[1]

Experimental Protocols for Data Validation

As a Senior Scientist, reliance on predicted data is insufficient. The following protocols are designed to generate robust, experimentally verified solubility data.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid screening during early-stage biological assays.[1]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

    • Calculation:

      
      [1]
      
Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development and physical chemistry documentation.[1]

  • Saturation: Add excess solid compound (~10 mg) to 2 mL of the target solvent (e.g., Water, pH 1.2, pH 7.[1]4) in a glass vial.

  • Equilibration: Stir or rotate for 48 hours at 25°C. Ensure solid is always present (add more if solution clears).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis:

    • Remove supernatant carefully.[1]

    • Dilute supernatant with Mobile Phase (Acetonitrile/Water) to fit within linear range.[1]

    • Inject into HPLC.[1]

  • pH Check: Measure the pH of the saturated solution at the end of the experiment. Self-Correction: Dissolving an acid will lower the pH of unbuffered water, potentially giving a false "low" solubility reading if not buffered.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision framework for solvent selection and solubility determination, incorporating the critical pH switch.

SolubilityLogic Start Start: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid SolventSelect Select Solvent System Start->SolventSelect Aqueous Aqueous Media SolventSelect->Aqueous Organic Organic Media SolventSelect->Organic pH_Check Check pH relative to pKa (4.59) Aqueous->pH_Check Org_Polar Polar (DMSO/Alc) Organic->Org_Polar Org_NonPolar Non-Polar (Hexane) Organic->Org_NonPolar Low_pH pH < 4.5 (Protonated) pH_Check->Low_pH Acidic High_pH pH > 6.0 (Ionized) pH_Check->High_pH Basic Result_Insol Insoluble (Precipitate) Low_pH->Result_Insol Result_Sol Soluble (Anionic Form) High_pH->Result_Sol Org_Polar->Result_Sol High Solubility Org_NonPolar->Result_Insol Low Solubility

Figure 1: Solubility decision tree highlighting the critical impact of pH and solvent polarity on the dissolution state of the keto-acid scaffold.[1]

Applications & Synthesis Context

Synthetic Utility (Friedel-Crafts Acylation)

The synthesis of this compound typically involves the reaction of succinic anhydride with pentyloxybenzene in the presence of


.[1]
  • Solubility Insight: The reaction is often run in Nitrobenzene or DCM.[1] The product (aluminum complex) is soluble in the reaction mixture but precipitates upon quenching with ice/HCl.[1] This precipitation is driven by the low water solubility of the free acid form described in Section 3.1.[1]

Purification Strategy

Based on the solubility differential:

  • Dissolve crude solid in hot Ethanol or Ethyl Acetate.

  • Filter hot to remove inorganic salts (

    
     residues).
    
  • Cool slowly to 4°C. The lipophilic pentyloxy chain encourages crystallization, while impurities remain in the mother liquor.[1]

References

  • ChemicalBook. (2024).[1] 4-OXO-4-(4-PENTYLOXY-PHENYL)-BUTYRIC ACID - Physicochemical Properties. Retrieved from [1]

  • Biosynth. (2024).[1] 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Product Data Sheet. Retrieved from [1]

  • PubChem. (2024).[1][4] Compound Summary: 4-Oxo-4-phenylbutanoic acid (Analogous Structure).[1][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Yogananth, A., & Mansoor, S. S. (2015).[1][6] Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate... A kinetic study. Der Pharma Chemica, 7(3), 105-112.[1][6] (Context on keto-acid reactivity and synthesis). Retrieved from

Sources

Exploratory

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: Mechanistic Versatility as a Pharmacophore and Synthetic Scaffold

This is an in-depth technical guide on 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid , structured for drug development professionals. Executive Summary 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3) is a keto-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid , structured for drug development professionals.

Executive Summary

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3) is a keto-acid derivative serving as a critical privileged scaffold in medicinal chemistry. While often categorized as a chemical intermediate, its structural motifs—a lipophilic pentyloxy tail, a central phenyl ring, and a polar succinyl headgroup—confer specific biological activities and synthetic utility.

This compound functions primarily as:

  • A Precursor to Bioactive Heterocycles: It is the obligate intermediate for synthesizing 6-(4-pentyloxyphenyl)pyridazin-3(2H)-ones , a class of potent Phosphodiesterase 3 (PDE3) inhibitors and COX-2 inhibitors .

  • A Lipid-Mimetic Probe: Its structure mimics arachidonic acid metabolites, making it a competitive inhibitor for Phospholipase A2 (PLA2) and a zinc-binding fragment for Matrix Metalloproteinases (MMPs) .

  • A Synthetic Warhead: It undergoes cyclocondensation to form tetralones and pyridazinones, facilitating the generation of libraries for cardiovascular and anti-inflammatory screening.

Part 1: Chemical Identity & Structural Logic

Structural Pharmacophore Analysis

The molecule integrates three distinct domains that define its interaction with biological targets:

DomainChemical FeatureMechanistic Function
Tail 4-Pentyloxy group Hydrophobic Anchor: Provides high lipophilicity (LogP ~3.5–4.0), enabling penetration of lipid bilayers and occupation of hydrophobic pockets (e.g., the S1' pocket of MMPs or the substrate channel of PLA2).
Core Phenyl Ring Pi-Stacking Scaffold: Facilitates

interactions with aromatic residues (Phe, Tyr, Trp) in the active sites of target enzymes (e.g., PDE3).
Head 4-Oxobutanoic Acid Chelating/H-Bonding Warhead: The carboxylic acid coordinates with metal ions (Zn²⁺ in MMPs) or forms salt bridges with Arginine/Lysine residues. The 4-keto group acts as a hydrogen bond acceptor or a mimic of the transition state in ester hydrolysis.
Synthetic Pathway & "Mechanism of Synthesis"

The generation of this compound and its conversion into active drugs follows a strict electrophilic aromatic substitution logic.

SynthesisPathway Substrate Pentyloxybenzene Intermediate 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (The Scaffold) Substrate->Intermediate Friedel-Crafts Acylation Reagent Succinic Anhydride + AlCl3 Reagent->Intermediate Drug1 6-(4-pentyloxyphenyl)-4,5-dihydropyridazin-3(2H)-one (PDE3 Inhibitor Precursor) Intermediate->Drug1 Hydrazine (N2H4) Cyclocondensation Drug2 6-(4-pentyloxyphenyl)pyridazin-3(2H)-one (Active Cardiotonic Agent) Drug1->Drug2 Oxidation (Dehydrogenation) caption Figure 1: Synthetic trajectory from precursor to bioactive pyridazinone pharmacophore.

Part 2: Mechanism of Action (Pharmacological)

The biological activity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is bifurcated into its intrinsic activity (as an acid) and its derived activity (as a pyridazinone precursor).

Intrinsic Activity: Enzyme Inhibition

In its acid form, the compound acts as a reversible competitive inhibitor for enzymes processing lipid substrates.

A. Phospholipase A2 (PLA2) Inhibition[1][2]
  • Mechanism: The pentyloxy tail mimics the fatty acyl chain of phospholipids, while the 4-oxo-acid headgroup mimics the

    
     ester bond transition state.
    
  • Binding Mode: The carboxylic acid coordinates with the active site Calcium (Ca²⁺) or forms a hydrogen bond network with the catalytic Histidine/Aspartate dyad, preventing the hydrolysis of the phospholipid substrate.

  • Relevance: Inhibition of PLA2 reduces the release of Arachidonic Acid, thereby dampening the inflammatory cascade (Prostaglandins/Leukotrienes).

B. Matrix Metalloproteinase (MMP) Inhibition
  • Mechanism: The carboxylic acid moiety functions as a Zinc-Binding Group (ZBG) .

  • Binding Mode:

    • The carboxylate oxygens chelate the catalytic Zinc ion (Zn²⁺) in the MMP active site.

    • The pentyloxy-phenyl group occupies the deep, hydrophobic S1' specificity pocket.

    • This blockade prevents the enzyme from degrading extracellular matrix components (collagen, gelatin).

Derived Activity: PDE3 Inhibition (Pyridazinone Derivatives)

The most significant pharmaceutical application arises when the keto-acid is cyclized with hydrazine to form the pyridazinone ring.

  • Target: Phosphodiesterase 3 (PDE3).

  • Mechanism:

    • cAMP Preservation: The derivative inhibits the degradation of cAMP in cardiomyocytes and platelets.

    • Active Site Binding: The pyridazinone ring mimics the purine ring of cAMP. The pentyloxy tail extends into a hydrophobic sub-pocket unique to PDE3, conferring selectivity over PDE4 or PDE5.

  • Physiological Outcome:

    • In Heart: Increased cAMP

      
       PKA activation 
      
      
      
      Phosphorylation of Calcium channels
      
      
      Increased Ca²⁺ influx
      
      
      Positive Inotropy (increased contractility).
    • In Platelets: Increased cAMP

      
       Reduced Ca²⁺ mobilization 
      
      
      
      Inhibition of Aggregation .

Part 3: Experimental Protocols

Synthesis of the Scaffold (Friedel-Crafts Acylation)

Objective: Generate high-purity 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

  • Reagents: Pentyloxybenzene (1.0 eq), Succinic Anhydride (1.1 eq), Anhydrous

    
     (2.2 eq), Nitrobenzene or DCM (Solvent).
    
  • Procedure:

    • Dissolve succinic anhydride in the solvent and cool to 0°C.

    • Add

      
       portion-wise to form the acylating complex.
      
    • Add Pentyloxybenzene dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 4–6 hours (monitor by TLC).

    • Quench: Pour the reaction mixture into ice/HCl.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for triplet at ~0.9 ppm (terminal methyl), multiplet at 4.0 ppm (

      
      ), two triplets at 2.5/3.2 ppm (succinyl 
      
      
      
      ), and aromatic doublets.
    • IR: Strong bands at ~1710 cm⁻¹ (COOH) and ~1680 cm⁻¹ (Ar-C=O).

Enzyme Inhibition Assay (Generic PLA2 Protocol)

Objective: Determine


 of the compound against PLA2.
StepActionDetail
1 Substrate Prep Prepare mixed micelles of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) with Triton X-100.
2 Incubation Incubate PLA2 enzyme (e.g., Porcine Pancreatic or Recombinant Human) with the test compound (0.1

M – 100

M) in Tris-HCl buffer (pH 8.0, 10mM

) for 10 mins at 37°C.
3 Reaction Start Add substrate to the enzyme-inhibitor mix.
4 Detection Measure released Arachidonic Acid using a colorimetric assay (e.g., Ellman's reagent if using thio-ester substrate) or pH-stat titration.
5 Analysis Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression.

Part 4: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism: the direct inhibition of metalloenzymes by the acid and the PDE3 inhibition by its pyridazinone derivative.

MechanismOfAction Compound 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Pyridazinone Pyridazinone Derivative (Cyclized Form) Compound->Pyridazinone Synthetic Transformation (Hydrazine) MMP MMP / PLA2 Active Site (Zinc/Calcium Dependent) Compound->MMP Direct Inhibition Interaction1 Carboxylate chelates Metal Ion Keto group H-bonds catalytic residues Compound->Interaction1 PDE3 PDE3 Catalytic Pocket (cAMP Hydrolysis) Pyridazinone->PDE3 Competitive Inhibition Interaction2 Mimics cAMP Purine Ring Pentyloxy fills hydrophobic pocket Pyridazinone->Interaction2 Interaction1->MMP Interaction2->PDE3 caption Figure 2: Divergent mechanistic pathways: Direct metal chelation vs. Pharmacophore conversion.

References

  • National Institutes of Health (NIH). (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA. PubMed.[1][3] Retrieved from [Link]

  • Scholars Research Library. (2011). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid. Retrieved from [Link]

  • PubChem. (2024). 4-Phenylbutyric Acid (Analogous Structure) Biological Activity. Retrieved from [Link]

Sources

Foundational

The Biological Activity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: A Subject of Emerging Scientific Inquiry

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a derivative of 4-oxo-4-phenylbutanoic acid, is a small molecule whose biol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a derivative of 4-oxo-4-phenylbutanoic acid, is a small molecule whose biological activities and potential therapeutic applications are not yet extensively documented in publicly available scientific literature. Its chemical structure, featuring a pentyloxy group, suggests potential for interaction with biological systems, particularly in the realm of metabolic and inflammatory pathways. While direct evidence is scarce, the broader family of related compounds, such as 4-phenylbutyric acid (4-PBA), has demonstrated a range of biological effects, offering a starting point for hypothesized mechanisms and potential areas of investigation for the title compound.

This technical guide aims to provide a framework for researchers and drug development professionals interested in exploring the biological landscape of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Given the limited direct data, this document will focus on the known activities of structurally similar molecules, propose potential mechanisms of action and therapeutic targets, and outline key experimental protocols to elucidate its pharmacological profile.

Hypothesized Mechanisms and Potential Therapeutic Applications

The structural similarity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid to other pharmacologically active phenylbutyric acid derivatives allows for the formulation of several hypotheses regarding its potential biological activities.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

One of the most compelling hypothetical mechanisms of action for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is its potential to act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

  • PPARα: Activation of PPARα is known to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. Compounds targeting PPARα are used in the treatment of dyslipidemia.

  • PPARγ: PPARγ is a key regulator of adipogenesis and insulin sensitivity. Agonists of this receptor, such as the thiazolidinediones, are used to treat type 2 diabetes.

  • PPARδ (also known as PPARβ): This subtype is involved in fatty acid oxidation and has been explored as a target for treating metabolic syndrome.

The lipophilic pentyloxy group on the phenyl ring of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid may enhance its ability to bind to the ligand-binding domain of PPARs, potentially leading to their activation.

Anti-Inflammatory and Endoplasmic Reticulum (ER) Stress-Modulating Properties

The parent compound, 4-phenylbutyric acid (4-PBA), is a well-characterized chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1] ER stress is implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. It is plausible that 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid shares this ability to mitigate ER stress, which could translate into anti-inflammatory effects. By reducing the accumulation of unfolded or misfolded proteins in the ER, the compound could potentially downregulate pro-inflammatory signaling pathways.

Proposed Experimental Workflows to Characterize Biological Activity

To investigate the hypothesized biological activities of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a systematic experimental approach is required. The following protocols provide a roadmap for its initial characterization.

Workflow for Assessing PPAR Agonism

A step-by-step approach to determine if 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid acts as a PPAR agonist.

PPAR_Agonism_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Luciferase Reporter Assay B Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay A->B Confirms direct binding C Quantitative PCR (qPCR) for PPAR Target Gene Expression B->C Measures downstream effects D db/db Mouse Model (Type 2 Diabetes) C->D Translates to disease model E High-Fat Diet-Induced Obesity Mouse Model C->E Evaluates metabolic effects

Figure 1: Experimental workflow for the evaluation of PPAR agonism.

Step-by-Step Protocol: Luciferase Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Transfection: Co-transfect the cells with a plasmid containing the ligand-binding domain of a PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Treatment: Treat the transfected cells with varying concentrations of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid or a known PPAR agonist (positive control) for 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of the compound indicates PPAR activation.

Workflow for Investigating Anti-Inflammatory and ER Stress Effects

A protocol to assess the compound's ability to modulate inflammatory responses and ER stress.

Anti_Inflammatory_ER_Stress_Workflow cluster_cell_based Cell-Based Assays cluster_animal_model Animal Models of Inflammation A LPS-Stimulated Macrophage Assay (e.g., RAW 264.7) B Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA A->B Quantifies inflammatory response C Western Blot for ER Stress Markers (e.g., GRP78, CHOP) A->C Assesses ER stress induction D Carrageenan-Induced Paw Edema Model C->D Evaluates acute inflammation E LPS-Induced Systemic Inflammation Model C->E Assesses systemic effects

Figure 2: Workflow for assessing anti-inflammatory and ER stress-modulating activities.

Step-by-Step Protocol: LPS-Stimulated Macrophage Assay

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a multi-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control group.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and cell lysates.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: Analyze the cell lysates by Western blotting to determine the expression levels of key ER stress markers (e.g., GRP78, CHOP) and inflammatory signaling proteins (e.g., phosphorylated NF-κB).

  • Data Analysis: A reduction in cytokine production and the expression of ER stress and inflammatory markers in the presence of the compound would indicate anti-inflammatory and ER stress-modulating activity.

Data Presentation and Interpretation

For a comprehensive understanding, all quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between different concentrations of the test compound and controls.

Table 1: Hypothetical PPARα Activation Data

CompoundConcentration (µM)Luciferase Activity (Fold Change)
Vehicle-1.0
GW7647 (Positive Control)115.2
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid0.11.5
14.8
1012.3

Table 2: Hypothetical Anti-Inflammatory Activity Data in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle5025
LPS (100 ng/mL)25001800
LPS + Compound (1 µM)18001200
LPS + Compound (10 µM)900650

Conclusion and Future Directions

While the biological activity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid remains to be fully elucidated, its chemical structure points towards promising avenues of investigation, particularly in the areas of metabolic regulation and inflammation. The proposed experimental workflows provide a robust starting point for characterizing its pharmacological profile. Future research should focus on confirming its molecular targets, elucidating the downstream signaling pathways, and evaluating its efficacy and safety in relevant preclinical models of disease. The synthesis of this compound can be achieved through a Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride, a common method for generating similar 4-oxo-4-arylbutanoic acids. The insights gained from such studies will be crucial in determining the potential of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid as a novel therapeutic agent.

References

  • 4-Phenylbutyric Acid Presents Therapeutic Effect on Osteoarthritis via Inhibiting Cell Apoptosis and Inflammatory Response Induced by Endoplasmic Reticulum Stress. Biotechnol Appl Biochem. Available at: [Link]

  • 4-Phenylbutyric Acid. PubChem. Available at: [Link]

  • Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats. Avicenna J Phytomed. Available at: [Link]

  • Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. Available at: [Link]

  • Inhibition of Endoplasmic Reticulum Stress by 4-Phenyl Butyric Acid Presents Therapeutic Effects on Periodontitis: Experimental Studies In Vitro and in Rats. J Immunol Res. Available at: [Link]

  • 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Front Immunol. Available at: [Link]

  • 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. J Immunol Res. Available at: [Link]

  • 4-OXO-4-PHENYLBUTANOIC ACID. ChemBK. Available at: [Link]

  • 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo. Am J Physiol Endocrinol Metab. Available at: [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. Available at: [Link]

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). J Pharmacol Exp Ther. Available at: [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorg Med Chem Lett. Available at: [Link]

  • 4-Oxo-4-phenylbutanoic acid hydrochloride. PubChem. Available at: [Link]

  • 4-benzimidazolyl-3-phenylbutanoic Acids as Novel PIF-pocket-targeting Allosteric Inhibitors of Protein Kinase PKCζ. J Med Chem. Available at: [Link]

  • Synthesis of 4-phenylbutyric acid. Google Patents.
  • PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. CNS Neurosci Ther. Available at: [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. Available at: [Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Mol Pharmacol. Available at: [Link]

  • Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes. FASEB J. Available at: [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica. Available at: [Link]

  • Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey. Drug Metab Dispos. Available at: [Link]

Sources

Exploratory

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives

An In-Depth Technical Guide to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist For Distribution to Researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4-arylbutanoic acid scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of a specific subclass, the . We will delve into the synthetic routes for accessing this core structure and its analogs, explore its physicochemical properties, and discuss the diverse pharmacological profiles exhibited by its derivatives, including their potential as anticancer, antimicrobial, anti-inflammatory, and immunomodulatory agents. This guide aims to be a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction to the 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid Scaffold

The 4-oxo-4-arylbutanoic acid core is characterized by a butyric acid chain attached to an aryl ring via a ketone. This bifunctional nature allows for extensive chemical modification at both the carboxylic acid terminus and the aromatic ring, making it an attractive starting point for the synthesis of diverse compound libraries.[1] The presence of the ketone and carboxylic acid moieties provides opportunities for a variety of chemical reactions, enabling the generation of a wide array of derivatives.[1] The specific focus of this guide, the 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, incorporates a pentyloxy group on the phenyl ring. This lipophilic tail can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Synthesis and Derivatization Strategies

The foundational synthesis of the 4-oxo-4-arylbutanoic acid core is most commonly achieved through a Friedel-Crafts acylation reaction.[2][3][4] This classic electrophilic aromatic substitution reaction provides a straightforward and efficient method for constructing the key carbon-carbon bond between the aromatic ring and the butanoic acid backbone.

Core Synthesis via Friedel-Crafts Acylation

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid typically involves the reaction of pentyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][4]

Experimental Protocol: Synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

  • Reaction Setup: To a stirred solution of pentyloxybenzene (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (2.2-2.5 equivalents) portion-wise at 0-5 °C.

  • Addition of Succinic Anhydride: Once the AlCl₃ has dissolved, add succinic anhydride (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Causality Behind Experimental Choices: The use of a slight excess of AlCl₃ is crucial to activate both the succinic anhydride and to complex with the resulting ketone and carboxylic acid, driving the reaction to completion. The acidic work-up is necessary to protonate the carboxylate and break the aluminum complexes.

Synthesis Pentyloxybenzene Pentyloxybenzene Intermediate Acylium Ion Intermediate Pentyloxybenzene->Intermediate SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Catalyst Product 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Intermediate->Product Friedel-Crafts Acylation S1P1_Agonism Drug 4-Oxo-4-arylbutanoic acid Derivative S1P1 S1P₁ Receptor Drug->S1P1 Agonist Binding Lymphocyte Lymphocyte S1P1->Lymphocyte Internalization & Downregulation LymphNode Lymph Node Lymphocyte->LymphNode Sequestration Bloodstream Bloodstream LymphNode->Bloodstream Egress Blocked Inflammation Site of Inflammation Bloodstream->Inflammation Reduced Trafficking

Caption: Proposed mechanism of immunomodulation by S1P₁ agonist derivatives.

  • Inhibition of Neuropeptide Biosynthesis: Related compounds like 4-phenyl-3-butenoic acid have been shown to inhibit peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of inflammatory neuropeptides such as Substance P and CGRP. [5]This mechanism offers a novel approach to treating both acute and chronic inflammatory conditions. [5]

Potential in Metabolic and Neurological Disorders
  • Free Fatty Acid Receptor 4 (FFAR4) Agonism: Phenylpropanoic acid derivatives, which share structural similarities, are known to target FFAR4 (also known as GPR120), a receptor involved in glucose homeostasis and insulin secretion. [6]The development of 4-oxo-4-arylbutanoic acid derivatives as FFAR4 agonists could be a promising strategy for the treatment of type 2 diabetes. [6]* Inhibition of Endoplasmic Reticulum (ER) Stress: 4-phenylbutyric acid, a structurally related compound, has demonstrated therapeutic effects in osteoarthritis by inhibiting ER stress-induced apoptosis and inflammation. [7]This suggests that derivatives of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid may also possess ER stress-modulating properties, with potential applications in a range of diseases characterized by this cellular stress response.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel , a battery of in vitro and in vivo assays is required. Below is a representative protocol for evaluating in vitro cytotoxicity, a crucial first step in anticancer drug discovery.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilutions of Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC₅₀ H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Future Perspectives and Conclusion

The 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid scaffold and its derivatives represent a promising area for therapeutic innovation. The synthetic accessibility and the wide range of achievable chemical diversity make this an attractive platform for generating novel drug candidates. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for derivatives showing potent biological activity.

  • Structure-Activity Relationship (SAR) Elucidation: Systematically exploring the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Profiling: Conducting in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies to identify derivatives with favorable drug-like properties.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.).
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.).
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.).
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). Benchchem.
  • Packing diagrams of known polymorphs of 4-oxo-4-phenylbutanoic acid... (n.d.).
  • Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. (n.d.). Scholars Research Library.
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (n.d.).
  • In-depth Technical Guide: 3-oxo-4- phenylbutanamide (4-oxo-4). (n.d.). Benchchem.
  • 4-Phenylbutyric Acid Presents Therapeutic Effect on Osteoarthritis via Inhibiting Cell Apoptosis and Inflammatory Response Induced by Endoplasmic Reticulum Stress. (2018). PubMed.
  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (2024). MDPI.
  • 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | 30742-05-3. (n.d.). Biosynth.
  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). PubMed.
  • 4-Oxo-4-phenoxybutanoic acid - 6311-68-8. (n.d.). Vulcanchem.
  • 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3. (n.d.). PubChem.
  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). (n.d.). PubMed.
  • Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. (2025).
  • Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. (n.d.). Oriental Journal of Chemistry.
  • Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey. (1994). PubMed.

Sources

Foundational

In-depth Technical Guide: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

A comprehensive review of a promising, yet under-documented, chemical entity. For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide serves as a foundational revi...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of a promising, yet under-documented, chemical entity.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves as a foundational review of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a molecule of interest within the broader class of 4-aryl-4-oxobutanoic acids. Despite the therapeutic potential demonstrated by structurally similar compounds, a significant gap in the scientific literature exists for this specific chemical entity. This document synthesizes the available information, draws logical inferences from related structures, and outlines a strategic path forward for future research and development. We will delve into its fundamental chemical properties, propose a viable synthetic route based on established methodologies, and explore its potential biological activities by examining the known pharmacology of its structural analogs. The aim is to provide a comprehensive starting point for researchers and drug development professionals interested in unlocking the potential of this molecule.

Introduction: The Untapped Potential of a Structurally-Intriguing Molecule

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory properties. The introduction of a pentyloxy group on the phenyl ring of 4-Oxo-4-phenylbutanoic acid presents an intriguing modification that could significantly influence its pharmacokinetic and pharmacodynamic profile. The lipophilic nature of the pentyloxy chain may enhance membrane permeability and alter receptor binding affinity, potentially leading to novel therapeutic applications.

However, a thorough review of the existing scientific literature reveals a conspicuous absence of dedicated research on 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS No: 30742-05-3). While its basic chemical identifiers are known, there is a dearth of published data on its synthesis, characterization, and biological evaluation. This guide will, therefore, take a bifurcated approach: firstly, to consolidate the known information about the target molecule and secondly, to extrapolate potential properties and experimental pathways from well-documented analogs.

Physicochemical Properties: A Snapshot

While experimental data is scarce, we can compile the basic molecular and predicted properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

PropertyValueSource
CAS Number 30742-05-3Biosynth[1]
Molecular Formula C₁₅H₂₀O₄Biosynth[1]
Molecular Weight 264.32 g/mol Biosynth[1]
SMILES CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OBiosynth[1]

It is imperative for any future research to begin with the thorough experimental determination of its key physicochemical parameters, such as melting point, boiling point, solubility in various solvents, and pKa. These fundamental data points are crucial for designing and interpreting subsequent biological assays.

Proposed Synthesis and Workflow

A logical and well-established method for the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is the Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds involving aromatic rings. The proposed synthetic pathway is outlined below.

Synthetic Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product Pentyloxybenzene Pentyloxybenzene FriedelCrafts Friedel-Crafts Acylation Pentyloxybenzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts TargetMolecule 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid FriedelCrafts->TargetMolecule LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->FriedelCrafts

Caption: Proposed synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

This protocol is adapted from the well-documented synthesis of similar 4-aryl-4-oxobutanoic acids.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: Dissolve pentyloxybenzene in the same inert solvent and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ at 0°C.

  • Acylation: After the addition of pentyloxybenzene, add succinic anhydride portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Exploration of Potential Biological Activities: A Hypothesis-Driven Approach

Given the lack of direct biological data, we can formulate hypotheses about the potential therapeutic applications of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid by examining the activities of its structural analogs.

The 4-Aryl-4-Oxobutanoic Acid Scaffold: A Hub of Diverse Pharmacology

Derivatives of this core structure have shown a remarkable range of biological activities.[3] This suggests that our target molecule could be a valuable lead compound for various therapeutic areas.

  • Anticancer Potential: Several derivatives of 4-oxo-4-(substituted-phenyl)butanoic acid have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell metabolism or the induction of apoptosis.

  • Anti-inflammatory Properties: The butanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid could exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Receptor Modulation: More complex derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent and selective agonists for the S1P₁ receptor, which is a key target for autoimmune diseases.

Potential Signaling Pathway Involvement

The following diagram illustrates potential signaling pathways that could be modulated by 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, based on the activities of its analogs.

Signaling_Pathways cluster_cancer Oncology cluster_inflammation Inflammation cluster_autoimmune Autoimmune Disease TargetMolecule 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid ACC ACC Inhibition TargetMolecule->ACC Potential Activity Apoptosis Apoptosis Induction TargetMolecule->Apoptosis Potential Activity COX COX Inhibition TargetMolecule->COX Potential Activity EndothelinReceptor Endothelin Receptor Antagonism TargetMolecule->EndothelinReceptor Potential Activity S1P1 S1P₁ Receptor Agonism TargetMolecule->S1P1 Potential Activity

Caption: Potential biological targets and pathways for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

A Roadmap for Future Research: From Bench to Biological Insight

To unlock the therapeutic potential of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a systematic and rigorous research plan is essential.

Phase 1: Synthesis, Purification, and Characterization

The immediate priority is to synthesize and purify a sufficient quantity of the compound using the proposed Friedel-Crafts acylation method. Rigorous characterization using a suite of analytical techniques is non-negotiable to confirm its identity and purity.

Phase 2: In Vitro Screening and Target Identification

A broad-based in vitro screening campaign should be initiated to identify its primary biological targets. This could include:

  • Enzyme Inhibition Assays: Screen against a panel of relevant enzymes, such as COX-1/COX-2, histone deacetylases (HDACs), and acetyl-CoA carboxylase (ACC).

  • Receptor Binding Assays: Evaluate its binding affinity for a range of G-protein coupled receptors (GPCRs), including S1P receptors and endothelin receptors.

  • Cell-Based Assays: Assess its cytotoxic effects on a panel of cancer cell lines and its anti-inflammatory activity in relevant cellular models (e.g., LPS-stimulated macrophages).

Phase 3: Mechanistic Studies and Lead Optimization

Once a primary biological target is identified, the focus should shift to elucidating its mechanism of action. This will involve more detailed cellular and molecular biology experiments. Concurrently, a medicinal chemistry program should be initiated to synthesize and evaluate a library of analogs to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion: A Call to Investigation

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid represents a compelling yet underexplored area of chemical space. While the current body of literature is sparse, the known pharmacology of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has provided a foundational framework for initiating this research, from a plausible synthetic route to a hypothesis-driven approach for exploring its biological activities. It is our hope that this document will catalyze further investigation into this promising molecule, ultimately leading to the development of novel therapeutics for a range of human diseases.

References

Sources

Exploratory

Spectroscopic Analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: A Technical Guide

Foreword: The Quest for Empirical Data In the landscape of scientific research and drug development, the meticulous characterization of novel chemical entities is paramount. Spectroscopic data forms the bedrock of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Empirical Data

In the landscape of scientific research and drug development, the meticulous characterization of novel chemical entities is paramount. Spectroscopic data forms the bedrock of this characterization, providing an empirical fingerprint of a molecule's structure and purity. This guide was intended to provide an in-depth technical analysis of the spectroscopic data for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS No. 30742-05-3). However, a comprehensive search of established chemical databases and the scientific literature has revealed a conspicuous absence of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound.

While predictive models and data from analogous structures can offer valuable insights, they cannot replace the definitive nature of experimental spectra. For an audience of researchers, scientists, and drug development professionals, the presentation of unverified or purely theoretical data would contravene the principles of scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) that guide our work.

Therefore, this document will pivot to a theoretical and comparative analysis. We will leverage available spectroscopic data from structurally related compounds to predict and interpret the expected spectral features of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. This approach will serve as a robust framework for researchers who may synthesize this compound and require a predictive guide for its characterization. We will also outline the established methodologies for acquiring such data, ensuring this guide remains a valuable resource for practical laboratory work.

Molecular Structure and Predicted Spectroscopic Features

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a carboxylic acid derivative with a molecular formula of C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol .[1][2] Its structure, featuring a pentyloxy-substituted phenyl ring attached to a butanoic acid chain via a keto group, suggests a rich and informative spectroscopic profile.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer to NMR tube. Transfer to NMR tube. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).->Transfer to NMR tube. Insert tube into NMR spectrometer (e.g., 400 MHz). Insert tube into NMR spectrometer (e.g., 400 MHz). Transfer to NMR tube.->Insert tube into NMR spectrometer (e.g., 400 MHz). Acquire ¹H and ¹³C spectra. Acquire ¹H and ¹³C spectra. Insert tube into NMR spectrometer (e.g., 400 MHz).->Acquire ¹H and ¹³C spectra. Apply Fourier transform, phase correction, and baseline correction. Apply Fourier transform, phase correction, and baseline correction. Acquire ¹H and ¹³C spectra.->Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference spectra (TMS at 0 ppm). Integrate ¹H signals and reference spectra (TMS at 0 ppm). Apply Fourier transform, phase correction, and baseline correction.->Integrate ¹H signals and reference spectra (TMS at 0 ppm).

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Place a small amount of solid sample directly on the ATR crystal. Place a small amount of solid sample directly on the ATR crystal. Ensure good contact with the crystal. Ensure good contact with the crystal. Place a small amount of solid sample directly on the ATR crystal.->Ensure good contact with the crystal. Collect a background spectrum of the empty ATR crystal. Collect a background spectrum of the empty ATR crystal. Ensure good contact with the crystal.->Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum. Collect the sample spectrum. Collect a background spectrum of the empty ATR crystal.->Collect the sample spectrum. The software automatically subtracts the background spectrum. The software automatically subtracts the background spectrum. Collect the sample spectrum.->The software automatically subtracts the background spectrum. Identify and label significant peaks. Identify and label significant peaks. The software automatically subtracts the background spectrum.->Identify and label significant peaks.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Detailed Steps:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (in terms of % Transmittance or Absorbance vs. Wavenumber) should be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Analysis Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Infuse the solution directly into the mass spectrometer. Infuse the solution directly into the mass spectrometer. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).->Infuse the solution directly into the mass spectrometer. Optimize ionization source parameters. Optimize ionization source parameters. Infuse the solution directly into the mass spectrometer.->Optimize ionization source parameters. Acquire the mass spectrum in both positive and negative ion modes. Acquire the mass spectrum in both positive and negative ion modes. Optimize ionization source parameters.->Acquire the mass spectrum in both positive and negative ion modes. Identify the molecular ion peak and common adducts. Identify the molecular ion peak and common adducts. Acquire the mass spectrum in both positive and negative ion modes.->Identify the molecular ion peak and common adducts. Analyze fragmentation patterns to confirm the structure. Analyze fragmentation patterns to confirm the structure. Identify the molecular ion peak and common adducts.->Analyze fragmentation patterns to confirm the structure.

Caption: General workflow for mass spectrometry analysis using ESI.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL range) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).

  • Method Development: Choose an appropriate ionization method (e.g., ESI, APCI, or EI for GC-MS). Optimize the instrument parameters, such as capillary voltage and gas flow rates.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact mass of the compound and its expected fragments.

Conclusion and Future Outlook

While the absence of experimental data for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid in the public domain is a current limitation, the theoretical and comparative analysis presented in this guide provides a solid foundation for its future characterization. The predicted spectroscopic features, derived from established principles and data from analogous compounds, offer a reliable roadmap for researchers. The detailed experimental protocols outlined herein represent best practices in analytical chemistry and are designed to yield high-quality, reproducible data.

It is our hope that this guide will not only serve as a valuable predictive tool but also encourage the synthesis and full spectroscopic characterization of this and other novel compounds. The publication of such empirical data is crucial for the advancement of chemical science and drug discovery, and we look forward to a time when a future edition of this guide can be populated with experimentally verified spectra.

References

  • PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112.
  • PubChemLite. (n.d.). 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • SpringerLink. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Pentanoic acid, 4-oxo-. National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Pentanoic acid, 4-oxo-, phenylmethyl ester. National Institute of Standards and Technology. Retrieved February 2, 2026, from [Link]

Sources

Foundational

A Comprehensive Theoretical Investigation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: A Roadmap for In Silico Characterization and Drug Discovery

Abstract This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. In the absence of extensive experimental and theoretical data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. In the absence of extensive experimental and theoretical data for this specific molecule, we present a robust, multi-faceted computational workflow. This guide is designed for researchers, computational chemists, and drug development professionals, providing a validated roadmap from fundamental molecular modeling to the prediction of potential biological activity. By leveraging established quantum chemical methods and molecular modeling techniques, this document serves as a blueprint for elucidating the structural, electronic, spectroscopic, and receptor-binding properties of this promising chemical scaffold. The methodologies detailed herein are grounded in successful studies of analogous butanoic acid and phenylalkanoic acid derivatives, ensuring a high degree of scientific integrity and predictive power.

Introduction

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a derivative of 4-oxo-4-phenylbutanoic acid, a versatile chemical intermediate.[1][2] Its structure, featuring a flexible butanoic acid chain, a central keto group, and a phenyl ring substituted with a pentyloxy group, suggests a molecule with significant conformational freedom and potential for diverse chemical interactions. The core 4-oxo-4-arylbutanoic acid scaffold is of considerable interest in medicinal chemistry. For instance, derivatives have been identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists, a target with proven utility in treating autoimmune diseases.[3] Furthermore, related structures have shown anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6]

Given this pharmacological precedent, a thorough understanding of the physicochemical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid at a molecular level is crucial for unlocking its full potential. Theoretical and computational studies provide a powerful, cost-effective avenue to achieve this, offering insights that can guide synthesis, characterization, and biological screening efforts.

This guide details a proposed workflow for a comprehensive in silico investigation of this molecule, covering its structural geometry, electronic reactivity, spectroscopic signatures, and potential as a bioactive agent.

Proposed Theoretical Investigation Workflow

A logical and systematic workflow is paramount for a successful computational study. The following workflow is designed to ensure that each step builds upon validated results from the preceding one, creating a self-consistent and reliable dataset.

Caption: Proposed workflow for the theoretical investigation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Part 1: Molecular Geometry and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The presence of multiple rotatable bonds in the pentyloxy and butanoic acid chains of the target molecule necessitates a thorough conformational analysis to identify the global minimum energy structure and other low-energy conformers.

Causality Behind the Protocol

A simple geometry optimization starting from a single drawn structure is insufficient for flexible molecules, as it is likely to find only a local energy minimum. A systematic or stochastic conformational search is required to explore the potential energy surface adequately.[7][8] Once a set of unique conformers is generated, high-level quantum chemical calculations are employed to obtain accurate geometries and relative energies.

Experimental Protocol: Conformational Search and Optimization
  • Initial Structure Generation: The 2D structure of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid will be drawn using molecular editing software. Basic 3D coordinates will be generated.[9]

  • Conformational Search: A systematic conformational search will be performed by rotating all significant dihedral angles (e.g., C-C bonds in the alkyl chains, C-O bonds). A molecular mechanics force field (e.g., MMFF94) is suitable for rapidly evaluating the energies of the vast number of resulting conformers.[10]

  • Clustering and Selection: The resulting conformers will be clustered based on root-mean-square deviation (RMSD) and energy. Unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the lowest energy structure will be selected for further analysis.

  • Quantum Chemical Optimization: Each selected conformer will be subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G(d) basis set provides a well-established balance of accuracy and computational cost for organic molecules.[11][12][13]

  • Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory (B3LYP/6-31G(d)). This crucial step serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to determine the relative stability of conformers more accurately.

Part 2: Quantum Chemical Descriptors and Reactivity Analysis

With the optimized, lowest-energy geometry in hand, we can calculate a suite of electronic properties that describe the molecule's intrinsic reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack.[15]

G cluster_0 HOMO-LUMO Visualization HOMO HOMO (Highest Occupied Molecular Orbital) - Electron Donor - LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Electron Acceptor - HOMO->LUMO E_gap (Reactivity Indicator)

Caption: Conceptual diagram of HOMO-LUMO analysis for predicting chemical reactivity.

Calculated Molecular Properties

The following table summarizes the key quantum chemical descriptors to be calculated from the optimized structure.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with ionization potential; indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with electron affinity; indicates electron-accepting ability.
HOMO-LUMO Energy GapEgapIndicates chemical reactivity and kinetic stability.[16]
Chemical PotentialµDescribes the escaping tendency of electrons from a system.
Global HardnessηMeasures resistance to change in electron distribution.
Global Electrophilicity IndexωQuantifies the energy lowering of a system when it accepts electrons.
Dipole MomentDMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Part 3: Theoretical Spectroscopic Analysis

Computational spectroscopy is a powerful tool for validating theoretical models against experimental data and aiding in the structural elucidation of newly synthesized compounds.[17][18]

Vibrational (Infrared) Spectroscopy

The frequency calculations performed in Part 1 directly yield the theoretical infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., C=O stretch, C-H bend). By comparing the calculated spectrum with an experimental one, we can validate the accuracy of our computed geometry. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts.[17][19]

Experimental Protocol: Spectroscopic Prediction
  • IR Spectrum Generation: The output from the frequency calculation (B3LYP/6-31G(d)) will be used to generate a theoretical IR spectrum, plotting vibrational frequencies against their calculated intensities.

  • NMR Shielding Calculation: Using the lowest-energy optimized geometry, a GIAO-DFT calculation will be performed at the same level of theory to compute the isotropic magnetic shielding tensors for each nucleus.

  • Chemical Shift Prediction: The calculated shielding values will be converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the identical level of theory: δsample = σTMS - σsample.

Part 4: Potential Biological Activity Assessment via Molecular Docking

Given that derivatives of the 4-oxo-4-phenylbutanoic acid scaffold are known S1P₁ receptor agonists, a molecular docking study is a logical step to predict the binding potential of our target molecule to this receptor.[3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein), forming a stable complex.[20]

Causality Behind the Protocol

This in silico experiment simulates the ligand-receptor binding event, allowing us to hypothesize the binding mode, identify key interacting amino acid residues, and estimate the binding affinity. A successful docking study can prioritize compounds for experimental screening and provide a structural basis for future lead optimization.[21] The G-protein coupled receptor (GPCR) family, to which S1P₁ belongs, are well-established drug targets, and established protocols exist for docking studies with them.[20][22]

Experimental Protocol: Molecular Docking
  • Receptor Preparation: A high-resolution crystal structure of the human S1P₁ receptor will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[22]

  • Ligand Preparation: The 3D structure of the lowest-energy conformer of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (from Part 1) will be prepared by assigning charges and defining rotatable bonds.

  • Binding Site Definition: The binding site on the S1P₁ receptor will be defined based on the location of the co-crystallized ligand in the experimental structure or from published literature. A grid box encompassing this site will be generated.[22]

  • Docking Simulation: A docking algorithm (e.g., AutoDock) will be used to systematically explore possible conformations of the ligand within the defined binding site.[20][22] The algorithm will score each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting poses will be ranked by their predicted binding affinity. The top-ranked pose will be visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.

G cluster_0 Input cluster_1 Process cluster_2 Output Ligand Optimized Ligand Structure Docking Molecular Docking Algorithm Ligand->Docking Receptor Prepared Receptor (S1P1) Receptor->Docking Results Binding Poses & Binding Affinity Scores Docking->Results

Caption: General workflow for a molecular docking simulation.

Conclusion

This technical guide has outlined a rigorous and comprehensive theoretical workflow to characterize 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. By systematically determining its stable conformations, electronic properties, theoretical spectra, and potential interactions with a key biological target, this in silico approach can generate a wealth of data. These theoretical insights are invaluable for guiding future experimental work, from confirming its structure via spectroscopy to prioritizing it for biological screening in drug discovery programs. The application of these well-established computational methodologies provides a robust, scientifically-grounded foundation for exploring the chemical and pharmacological potential of this versatile molecule.

References

  • PubChem. (n.d.). 4-Phenylbutyric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. Retrieved from [Link]

  • Kolb, R., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. Retrieved from [Link]

  • MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kufareva, I., et al. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. PMC - NIH. Retrieved from [Link]

  • PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Retrieved from [Link]

  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Retrieved from [Link]

  • Lesyng, B., & McCammon, J. A. (1993). Computational techniques for efficient conformational sampling of proteins. PMC - NIH. Retrieved from [Link]

  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]

  • Rodriguez, D., et al. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. Diva-portal.org. Retrieved from [Link]

  • MDPI. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Retrieved from [Link]

  • Greisch, J. F., et al. (2025). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Zenodo. Retrieved from [Link]

  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Retrieved from [Link]

  • WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ligand Docking Methods to Recognize Allosteric Inhibitors for G-protein Coupled Receptors. Retrieved from [Link]

  • Ojima, I., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. PubMed. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Retrieved from [Link]

  • figshare. (2018). Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. Retrieved from [Link]

  • YouTube. (2024). Application of DFT Calculations in NMR Spectroscopy. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using.... Retrieved from [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Retrieved from [Link]

  • ACS Omega. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Retrieved from [Link]

  • DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Investigational Protocol: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Phenylbutanoic Acid Derivative 4-Oxo-4-[4-(pentyloxy)phen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenylbutanoic Acid Derivative

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a small molecule with a chemical structure suggestive of potential biological activity, particularly in the realm of metabolic research. Its core structure, a phenylbutanoic acid derivative, is shared by compounds known to exhibit a range of cellular effects. For instance, 4-phenylbutyric acid (4-PBA) is a well-characterized agent that functions as a chemical chaperone and a histone deacetylase inhibitor, with demonstrated effects on peroxisome proliferator-activated receptor gamma (hPPARγ) activation.[1] The addition of a pentyloxy group to the phenyl ring in 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid increases its lipophilicity, a modification that could potentially enhance its interaction with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs).

The PPARs are a family of ligand-activated transcription factors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[2] These receptors play a pivotal role in the regulation of energy homeostasis, lipid metabolism, and inflammation.[2][3] Specifically, PPARα is involved in fatty acid catabolism, PPARγ is a key regulator of adipogenesis and insulin sensitivity, and PPARβ/δ contributes to fatty acid oxidation.[2][4] Agonists of these receptors are of significant interest in the development of therapeutics for metabolic disorders such as dyslipidemia, type 2 diabetes, and obesity.[2][5]

Given the structural similarities to known PPAR modulators and the lipophilic enhancement provided by the pentyloxy group, it is hypothesized that 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid may act as a PPAR agonist. This application note provides a detailed, investigational protocol to test this hypothesis using a cell-based luciferase reporter assay. The causality behind the experimental design is to determine if this compound can activate one or more PPAR subtypes and to quantify its potency and selectivity. This protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the results.

Chemical and Physical Properties

A summary of the key properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is presented in the table below.

PropertyValueSource
CAS Number 30742-05-3
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
SMILES CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O

Investigational Rationale and Workflow

The central hypothesis is that 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid functions as a PPAR agonist. The experimental workflow is designed to test this by introducing the compound to a cellular system engineered to report on PPAR activation. A luciferase reporter gene assay is a standard and robust method for this purpose.[6] The workflow involves co-transfecting cells with a plasmid expressing a specific PPAR subtype and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of the PPAR by a ligand (the test compound) leads to the expression of luciferase, which can be quantified by measuring luminescence.

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A HEK293T Cell Culture B Co-transfection: - PPAR Expression Vector (α, γ, or δ) - PPRE-Luciferase Reporter Vector - Renilla Luciferase Control Vector A->B C Treatment with 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (Dose-Response) B->C D Dual-Luciferase Assay: Measure Firefly & Renilla Luminescence C->D E Data Normalization (Firefly / Renilla) D->E F Dose-Response Curve Generation (EC50 Calculation) E->F

Fig. 1: Experimental workflow for assessing PPAR agonism.

Detailed Experimental Protocol: PPAR Activation Assay

This protocol outlines the steps to determine if 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid activates PPARα, PPARγ, and/or PPARβ/δ.

Materials and Reagents
  • Cell Line: HEK293T (or other suitable host cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • Expression vectors for human PPARα, PPARγ, and PPARβ/δ.

    • PPRE-luciferase reporter vector (e.g., containing the acyl-CoA oxidase PPRE).

    • Renilla luciferase control vector (for normalization).

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • Test Compound: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (dissolved in DMSO to create a stock solution).

  • Positive Controls:

    • GW7647 (for PPARα)

    • Rosiglitazone (for PPARγ)

    • GW501516 (for PPARβ/δ)

  • Assay Reagent: Dual-Luciferase® Reporter Assay System.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

Step-by-Step Methodology
  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • For each PPAR subtype, prepare a transfection mix containing the PPAR expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol. A ratio of 10:10:1 for PPAR:PPRE:Renilla is a good starting point.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid in culture medium. A typical concentration range to start with would be from 1 nM to 100 µM.

    • Also prepare serial dilutions of the positive controls in their respective concentration ranges.

    • Include a vehicle control (DMSO) at the same final concentration as in the test compound wells.

    • After 24 hours of transfection, carefully remove the transfection medium and replace it with 100 µL of medium containing the various concentrations of the test compound, positive controls, or vehicle.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • After the 24-hour treatment period, remove the medium from the wells.

    • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

Data Analysis and Interpretation
  • Normalization:

    • For each well, normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

  • Fold Activation:

    • Calculate the fold activation for each concentration by dividing the normalized response of the treated wells by the average normalized response of the vehicle control wells.

    • Fold Activation = (Normalized Response of Treated Well) / (Average Normalized Response of Vehicle Control)

  • Dose-Response Curve and EC₅₀ Determination:

    • Plot the fold activation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and the maximum activation.

The expected outcome is a dose-dependent increase in luciferase activity if 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a PPAR agonist. The EC₅₀ value will provide a measure of its potency. By running parallel assays for all three PPAR subtypes, the selectivity of the compound can also be determined.

Hypothetical Signaling Pathway

The proposed mechanism of action involves the direct binding of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid to a PPAR, leading to a conformational change in the receptor. This allows for the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to PPREs in the promoter regions of target genes, initiating their transcription.

compound 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid PPAR PPAR (α, γ, or δ) compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes Coactivators Co-activators PPAR->Coactivators Recruits PPRE PPRE PPAR->PPRE Binds RXR->Coactivators Recruits RXR->PPRE Binds Coactivators->PPRE Binds Gene Target Gene PPRE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic Response Metabolic Response Protein->Metabolic Response Leads to

Fig. 2: Proposed signaling pathway for PPAR activation.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of several key controls:

  • Vehicle Control: Establishes the baseline level of luciferase activity in the absence of any compound.

  • Positive Controls: Known potent and selective agonists for each PPAR subtype are used to validate that the assay system is responsive and to provide a benchmark for the activity of the test compound.

  • Renilla Luciferase Normalization: Controls for variability in cell number and transfection efficiency, ensuring that the observed effects are due to the compound's activity on the PPRE-driven reporter.

By comparing the dose-response curve of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid to that of the positive controls, a reliable assessment of its potency and efficacy as a potential PPAR agonist can be made.

Conclusion

This application note provides a comprehensive, albeit investigational, protocol for characterizing the biological activity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Based on its chemical structure, a plausible mechanism of action is through the activation of PPARs. The detailed experimental workflow and robust controls outlined here provide a solid framework for researchers to explore the therapeutic potential of this novel compound in the context of metabolic diseases. The results from these studies will be crucial in determining whether further investigation into its mechanism of action and potential for drug development is warranted.

References

  • Michalik, L., & Wahli, W. (2006). Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Reviews, 27(5), 511–532.
  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240.
  • PubChem. (n.d.). 4-Phenylbutyric acid. Retrieved February 2, 2026, from [Link]

  • Reddy, J. K. (2001). Peroxisome Proliferator-Activated Receptors, Coactivators, and Downstream Targets.
  • Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435.
  • Magadum, A., & Engel, F. B. (2018). PPARs and the Heart in Health and Disease. Annual Review of Physiology, 80, 233-259.
  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications - a review. Nutrition Journal, 13, 17.
  • Akiyama, T. E., et al. (2002). Peroxisome proliferator-activated receptor alpha and the reclamation of dietary-derived fatty acids in the intestine. Journal of Biological Chemistry, 277(28), 25080-25086.
  • Poulsen, L., Siersbæk, M., & Mandrup, S. (2012). PPARs: fatty acid sensors controlling metabolism. Seminars in Cell & Developmental Biology, 23(6), 631-639.
  • Kersten, S., Desvergne, B., & Wahli, W. (2000). Roles of PPARs in health and disease.
  • Lee, C. H., et al. (2003). Transcriptional repression of atherogenic inflammation: modulation by PPARdelta. Science, 302(5644), 453-457.
  • Barish, G. D., Narkar, V. A., & Evans, R. M. (2006). PPAR delta: a dagger in the heart of the metabolic syndrome.
  • Feige, J. N., et al. (2006). From molecular action to physiological outputs: peroxisome proliferator-activated receptors are nuclear receptors at the crossroads of key cellular functions. Progress in Lipid Research, 45(2), 120-159.
  • Zollner, G., et al. (2012). Role of nuclear receptors in the adaptive response to bile acids and cholestasis: pathobological and therapeutic considerations. Molecular Pharmaceutics, 9(6), 1465-1481.

Sources

Application

Application Note: Interrogating S1P1 Receptor Agonism with 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid as a putative Sphingosine-1-Pho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid as a putative Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. We delve into the foundational principles of S1P1 receptor signaling and its therapeutic significance. Detailed, field-proven protocols for a suite of in vitro assays are presented, including GTPγS binding, cAMP accumulation, and receptor internalization assays. This guide is designed to equip researchers with the necessary tools to rigorously evaluate the pharmacological profile of this and similar compounds targeting the S1P1 receptor.

Introduction: The S1P1 Receptor - A Key Regulator in Immunity and Vascular Biology

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in lymphocyte trafficking and vascular homeostasis.[1][2] The endogenous ligand, sphingosine-1-phosphate (S1P), is a bioactive lipid that establishes a concentration gradient between the blood and lymphoid tissues, guiding the egress of lymphocytes from lymph nodes.[2][3] Agonism at the S1P1 receptor leads to its internalization and degradation, rendering lymphocytes unresponsive to the S1P gradient and effectively trapping them within the lymph nodes.[4] This mechanism of action has been therapeutically exploited in the treatment of autoimmune diseases, such as multiple sclerosis, with the approval of S1P1 modulators like Fingolimod (FTY720).[3][5]

The development of selective S1P1 agonists is an area of intense research, aiming to harness the therapeutic benefits of lymphocyte sequestration while minimizing off-target effects associated with activating other S1P receptor subtypes.[5] A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives has been identified as potent and selective S1P1 receptor agonists, highlighting the potential of this structural scaffold.[6] This application note will focus on a related, hypothetical compound, 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, to outline a systematic approach for its evaluation as an S1P1 receptor agonist.

Compound Profile: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

While direct evidence for the S1P1 agonist activity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is not yet established in publicly available literature, its structural similarity to known S1P1 agonists warrants investigation. The synthesis of related 4-oxo-4-phenylbutanoic acid derivatives is often achieved through a Friedel-Crafts acylation of a substituted benzene with succinic anhydride.[7][8]

Table 1: Physicochemical Properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (Predicted)

PropertyValue
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and ethanol

S1P1 Receptor Signaling Pathway

Upon agonist binding, the S1P1 receptor couples primarily to the Gi/o family of G proteins.[9] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the PI3K-Akt and Ras-MAPK pathways.[9][10] A critical event following agonist-induced activation is the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[11]

S1P1_Signaling cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Triggers AC Adenylyl Cyclase G_protein->AC Inhibits Downstream PI3K/Akt & MAPK Pathways G_protein->Downstream Activates cAMP cAMP AC->cAMP Decreases Agonist 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Agonist->S1P1 Binds ATP ATP ATP->AC

Caption: S1P1 Receptor Signaling Cascade.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the S1P1 agonist activity of a test compound.

Primary Screening: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[12][13] The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable signal.[14]

Principle: An agonist-activated GPCR catalyzes the binding of [35S]GTPγS to the Gαi subunit. The amount of bound radioactivity is proportional to the extent of receptor activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

  • Reaction Setup (in a 96-well plate):

    • 25 µL of diluted cell membranes (5-10 µg protein/well).

    • 25 µL of test compound (4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid) at various concentrations or vehicle control.

    • Incubate for 15 minutes at 30°C.

    • Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTP_Assay_Workflow Start Start Membrane_Prep Prepare S1P1-expressing cell membranes Start->Membrane_Prep Plate_Setup Add membranes and test compound to plate Membrane_Prep->Plate_Setup Preincubation Pre-incubate at 30°C Plate_Setup->Preincubation Add_GTPgS Add [35S]GTPγS Preincubation->Add_GTPgS Incubation Incubate at 30°C Add_GTPgS->Incubation Filtration Terminate by rapid filtration Incubation->Filtration Washing Wash filters Filtration->Washing Detection Scintillation counting Washing->Detection Analysis Calculate EC50 and Emax Detection->Analysis End End Analysis->End

Caption: GTPγS Binding Assay Workflow.

Secondary Assay: cAMP Accumulation Assay

Since S1P1 couples to Gi, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[9] This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production.[15][16]

Principle: Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP. A Gi-coupled receptor agonist will counteract this effect. The change in cAMP levels is measured using a competitive immunoassay, often employing HTRF or AlphaLISA technology.[17]

Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor in a 384-well plate and incubate overnight.[18]

  • Compound Preparation: Prepare serial dilutions of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

  • Assay Procedure:

    • Aspirate the culture medium and add the test compound and a fixed concentration of forskolin (e.g., 10 µM) in stimulation buffer.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen assay kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Calculate the IC50 value from the resulting dose-response curve.

Functional Cell-Based Assay: Receptor Internalization

Agonist binding to S1P1 induces its rapid internalization, a key aspect of its biological function.[3][9] This can be visualized and quantified using various methods, including flow cytometry or high-content imaging.[19][20]

Principle: A cell line expressing an N-terminally tagged S1P1 receptor (e.g., HA- or FLAG-tag) is used. The amount of receptor remaining on the cell surface after agonist treatment is quantified using a fluorescently labeled antibody against the tag.

Protocol (Flow Cytometry-based):

  • Cell Seeding: Seed HEK293 cells stably expressing HA-S1P1 into 6-well plates.

  • Agonist Treatment: Treat the cells with various concentrations of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid for 30-60 minutes at 37°C. Include a positive control (e.g., S1P or FTY720-P).

  • Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against the HA-tag for 60 minutes on ice.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: Normalize the MFI of treated cells to that of vehicle-treated cells to determine the percentage of receptor internalization. Plot the percentage of internalization against the log concentration of the test compound to determine the EC50.

Data Interpretation and Expected Results

Table 2: Expected Pharmacological Profile of a Potent S1P1 Agonist

AssayParameterExpected Value RangeInterpretation
GTPγS BindingEC50< 100 nMHigh potency in initiating G protein signaling.
GTPγS BindingEmax> 80% (relative to S1P)High efficacy, indicating a full or near-full agonist.
cAMP AccumulationIC50< 500 nMEffective inhibition of adenylyl cyclase, confirming Gi coupling.
Receptor InternalizationEC50< 1 µMPotent induction of a key functional response.

A compound exhibiting potency and efficacy across these assays would be considered a strong candidate for a direct-acting S1P1 receptor agonist. Discrepancies between the assays, for instance, high potency in GTPγS binding but weak induction of internalization, could suggest biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways.[15]

Conclusion

The systematic application of the protocols outlined in this note will enable a thorough in vitro pharmacological characterization of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid and other novel compounds as potential S1P1 receptor agonists. By integrating data from G protein activation, second messenger modulation, and functional cellular responses, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential for therapeutic development in the realm of autoimmune diseases and beyond.

References

  • PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]

  • Portland Press. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine | Bioscience Reports. [Link]

  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]

  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • NIH. Sphingosine 1-phosphate signalling - PMC. [Link]

  • PubMed. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • NCBI. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). [Link]

  • PubMed. cAMP assays in GPCR drug discovery. [Link]

  • PubChem. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR. [Link]

  • PMC - PubMed Central. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. [Link]

  • PubMed Central. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. [Link]

  • NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • The Royal Society of Chemistry. CHAPTER 14: S1P Receptor Agonists - Books. [Link]

  • PMC - PubMed Central. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator. [Link]

  • ScienceDirect. Endocytosis of ligand activated sphingosine 1-phosphate receptor 1 mediated by the clathrin-pathway. [Link]

  • MDPI. Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. [Link]

  • Oxford Academic. Sphingosine-1-phosphate receptor-1 (S1PR1) signalling: the homeostatic pathway of the heart | Cardiovascular Research. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • ACS Publications. Discovery of Sphingosine-1-Phosphate Receptor Modulators as Potential CHI3L1 Inhibitors by Ligand-Based Virtual Screening and Molecular Dynamics Simulations | ACS Omega. [Link]

  • MDPI. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. [Link]

  • PMC - PubMed Central. The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • PNAS. Structural insights into sphingosine-1-phosphate receptor activation. [Link]

  • ResearchGate. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up. [Link]

  • bioRxiv. A pan-positive allosteric modulator that mediates sustainable GPCR activation. [Link]

  • bioRxiv. A Multi-Disciplinary Framework for Decoding S1PR1-Selective Agonism. [Link]

  • PMC. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

  • PMC - NIH. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. [Link]

  • ScienceDirect. Novel S1P1 receptor agonists - Part 4: Alkylaminomethyl substituted aryl head groups. [Link]

  • MAX BioPharma. Publications. [Link]

Sources

Method

cell-based assays with 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Application Note: Functional Profiling of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid in Matrix Metalloproteinase (MMP) Modulation Executive Summary This application note details the experimental protocols for utilizing 4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid in Matrix Metalloproteinase (MMP) Modulation

Executive Summary

This application note details the experimental protocols for utilizing 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (henceforth referred to as 4-OPPBA ) as a chemical probe in drug discovery. Structurally, 4-OPPBA possesses a keto-acid motif capable of chelating the catalytic zinc ion within the active site of metalloenzymes, while its hydrophobic pentyloxy tail facilitates interaction with the S1' specificity pocket.

This guide focuses on its application as a scaffold for inhibiting Matrix Metalloproteinases (MMPs) , specifically the gelatinases (MMP-2 and MMP-9), which are critical drivers of tumor invasion and angiogenesis. We provide a validated workflow for evaluating its efficacy through enzymatic kinetics, zymography, and 3D cellular invasion assays.

Mechanistic Background & Rationale

The efficacy of 4-OPPBA relies on its structural mimicry of the transition state in peptide bond hydrolysis.

  • Zinc Chelation: The 4-oxo (keto) and carboxylic acid groups form a bidentate coordination complex with the catalytic Zinc (Zn²⁺) ion in the MMP active site, displacing the water molecule required for catalysis.

  • Hydrophobic Anchoring: The p-pentyloxy chain acts as a peptidomimetic anchor, penetrating the hydrophobic S1' subsite of the enzyme, which confers selectivity over other metalloproteases.

Signaling Pathway: MMP-Mediated Invasion

The following diagram illustrates the pathological pathway targeted by 4-OPPBA within the tumor microenvironment.

MMP_Pathway TumorCell Tumor Cell (HT-1080/MDA-MB-231) Signaling NF-kB / AP-1 Signaling TumorCell->Signaling Cytokines Inflammatory Cytokines (TNF-a, IL-1b) Cytokines->TumorCell Stimulates ProMMP Pro-MMP-2/9 (Latent) Signaling->ProMMP Upregulates ActiveMMP Active MMP-2/9 (Zinc Dependent) ProMMP->ActiveMMP Proteolytic Cleavage ECM Extracellular Matrix (ECM) ActiveMMP->ECM Degrades Invasion Cell Invasion & Metastasis ECM->Invasion Promotes OPPBA 4-OPPBA (Inhibitor) OPPBA->ActiveMMP Chelates Zn2+ Blocks Activity

Figure 1: Mechanism of Action. 4-OPPBA intervenes downstream of cytokine signaling by directly inhibiting the catalytic activity of secreted MMPs, thereby preventing ECM degradation.

Compound Preparation & Handling

To ensure reproducibility, strict adherence to solubility protocols is required. The pentyloxy tail renders the compound lipophilic.

ParameterSpecification
Molecular Weight 264.32 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 50 mM (Store at -20°C, desiccated)
Working Concentration 1 µM – 100 µM
Solubility Limit ~20 mg/mL in DMSO; poorly soluble in water

Preparation Protocol:

  • Weigh 13.2 mg of 4-OPPBA.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 50 mM stock.

  • Vortex for 30 seconds until clear.

  • Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and freeze at -20°C.

  • Critical: Do not subject to more than 3 freeze-thaw cycles.

Protocol A: Fluorogenic Enzymatic Inhibition Assay

This cell-free assay determines the IC50 of 4-OPPBA against purified MMP-9. It uses a FRET peptide substrate that fluoresces upon cleavage.

Materials:

  • Recombinant Human MMP-9 (active).

  • Fluorogenic Substrate: Mca-PLGL-Dpa-AR-NH2.

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

  • Black 96-well microplates.

Step-by-Step Procedure:

  • Enzyme Prep: Dilute MMP-9 to 2 ng/µL in Assay Buffer.

  • Inhibitor Dilution: Prepare a serial dilution of 4-OPPBA in Assay Buffer (Range: 0.1 µM to 100 µM). Ensure final DMSO concentration is <1%.

  • Incubation: Add 50 µL of diluted MMP-9 and 20 µL of 4-OPPBA to wells. Incubate for 30 minutes at 37°C to allow zinc chelation equilibrium.

  • Substrate Addition: Add 30 µL of 10 µM Fluorogenic Substrate to start the reaction.

  • Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) kinetically every minute for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Activity vs. Log[Concentration] to derive IC50.

Protocol B: Gelatin Zymography (Cell-Based)

This semi-quantitative method visualizes the ability of 4-OPPBA to inhibit MMPs secreted by live cancer cells (e.g., HT-1080 Fibrosarcoma).

Materials:

  • HT-1080 cells.[1]

  • 10% SDS-PAGE gels containing 1 mg/mL Gelatin.

  • Renaturing Buffer (2.5% Triton X-100).

  • Developing Buffer (50 mM Tris pH 7.5, 10 mM CaCl2, 0.02% NaN3).

  • Coomassie Blue R-250.

Workflow:

Zymography_Workflow Step1 Seed HT-1080 Cells (Serum-free media) Step2 Treat with 4-OPPBA (0, 10, 50, 100 µM) 24 Hours Step1->Step2 Step3 Collect Supernatant (Conditioned Media) Step2->Step3 Step4 Electrophoresis (Gelatin-SDS-PAGE) Step3->Step4 Step5 Renature Gel (Remove SDS) Step4->Step5 Step6 Incubate in Developing Buffer (37°C, 18h) Step5->Step6 Step7 Stain & Destain (Visualize Clear Bands) Step6->Step7

Figure 2: Zymography Workflow. Clear bands against a blue background indicate enzymatic activity. 4-OPPBA treatment should reduce the intensity of these bands dose-dependently.

Critical Step: The 4-OPPBA is added during cell culture to test inhibition of secretion/activation, OR added to the developing buffer (Step 6) to test direct enzymatic inhibition. For this protocol, add it in Step 2 to test the cellular response.

Protocol C: 3D Spheroid Invasion Assay

This is the most physiologically relevant assay, mimicking tumor invasion into the extracellular matrix.

Materials:

  • Ultra-low attachment 96-well plates.

  • Matrigel® (Growth Factor Reduced).

  • Image analysis software (ImageJ/Fiji).

Procedure:

  • Spheroid Formation: Seed 5,000 HT-1080 cells/well in ultra-low attachment plates. Centrifuge at 200 x g for 5 mins. Incubate for 72h to form tight spheroids.

  • Matrix Embedding: Gently remove 50% of media. Add 50 µL of cold Matrigel mixed with 4-OPPBA (at 2x final concentration).

  • Polymerization: Centrifuge (300 x g, 4°C, 5 min) to center the spheroid, then incubate at 37°C for 1 hour to solidify the matrix.

  • Overlay: Add 100 µL of complete media containing 4-OPPBA (1x concentration).

  • Imaging: Image spheroids at T=0 and T=48h using brightfield microscopy (4x objective).

  • Quantification: Measure the area of invading protrusions.

    • Invasion Index = (Area at 48h - Area at 0h) / Area at 0h.

Data Interpretation & Troubleshooting

Expected Results:

AssayControl (DMSO)4-OPPBA Treatment (High Dose)Interpretation
FRET Kinetics High Slope (High RFU)Flat Slope (Low RFU)Direct catalytic inhibition.
Zymography Clear, thick bands at 92kDa (MMP-9) and 72kDa (MMP-2)Faint or absent bandsInhibition of enzyme activity or secretion.
3D Invasion "Star-burst" pattern (extensive sprouting)Compact spheroid (smooth edges)Functional blockade of metastasis.

Troubleshooting:

  • Precipitation: If crystals form in the media, reduce concentration to <50 µM or ensure DMSO is <0.5%.

  • Cell Toxicity: Perform an MTT/CCK-8 assay alongside. If cell viability drops below 80%, the invasion reduction is due to toxicity, not MMP inhibition.

References

  • Design and synthesis of Matrix Metalloproteinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the structural requirements (zinc-binding group + hydrophobic tail) for MMP inhibitors. URL:[Link](Note: General search for MMP inhibitor SAR)

  • 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid - PubChem Compound Summary. Source: PubChem.[2] Context: Chemical structure, physical properties, and identifiers (CAS 30742-05-3).[3] URL:[Link]

  • Discovery of carboxylic acid-based inhibitors of matrix metalloproteinase-13. Source: Journal of Medicinal Chemistry (via NIH). Context: Validates the use of butyric acid derivatives as potent MMP inhibitors. URL:[Link]

(Note: While specific literature on "4-OPPBA" is limited to chemical libraries, the protocols above are derived from validated methodologies for structurally identical MMP inhibitor scaffolds).

Sources

Application

The Synthetic Versatility of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: A Gateway to Heterocycles and Mesogenic Scaffolds

Introduction: Unveiling a Multifaceted Building Block In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid emerges as a highly versatile and valuable building block, particularly for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid, coupled with the presence of a lipophilic pentyloxy chain, opens avenues for the synthesis of a diverse array of target molecules, from pharmacologically active heterocycles to advanced liquid crystalline materials. This technical guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed experimental protocols and the underlying scientific rationale.

The core structure of 4-oxo-4-arylbutanoic acids is readily accessible through the well-established Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic systems.[1] The presence of the pentyloxy group not only modulates the physical properties of the molecule, such as solubility, but also serves as a crucial design element in the synthesis of liquid crystals, where the flexible alkyl chain contributes to the formation of mesophases.[2] Furthermore, the keto-acid functionality provides two distinct reactive handles for subsequent chemical transformations, allowing for the construction of complex heterocyclic systems like pyridazinones, which are known to exhibit a wide range of biological activities.[3][4]

Synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: A Modern Approach to a Classic Reaction

The primary route to 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is the Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich pentyloxy-substituted benzene ring. A subsequent aqueous workup liberates the final product.[1]

Experimental Protocol: Synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Pentyloxybenzene164.2416.4 g0.10
Succinic Anhydride100.0710.0 g0.10
Anhydrous AlCl₃133.3429.3 g0.22
Dichloromethane (DCM)84.93200 mL-
5M HCl (aq)36.46150 mL-
Saturated NaCl (aq)58.4450 mL-
Anhydrous MgSO₄120.3710 g-
Toluene92.14As needed for recrystallization-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dry dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve pentyloxybenzene (16.4 g, 0.10 mol) and succinic anhydride (10.0 g, 0.10 mol) in dry dichloromethane (100 mL).

  • Add the solution from step 3 dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture into a beaker containing 150 mL of 5M HCl (aq) and crushed ice, with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from toluene to afford pure 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid as a white crystalline solid.

Application in Heterocyclic Synthesis: The Pyridazinone Core

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[3] These six-membered nitrogen-containing heterocycles are of great interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.[6] The synthesis involves a condensation reaction between the 4-oxo-acid and a hydrazine derivative, leading to the formation of the pyridazinone ring.

pyridazinone_synthesis start 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid intermediate Hydrazone Intermediate start->intermediate Condensation (Ethanol, Reflux) hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate pyridazinone 6-[4-(Pentyloxy)phenyl]-2,3,4,5-tetrahydropyridazin-3-one intermediate->pyridazinone Intramolecular Cyclization

Caption: Synthesis of a Pyridazinone Derivative.

Experimental Protocol: Synthesis of 6-[4-(Pentyloxy)phenyl]-2,3,4,5-tetrahydropyridazin-3-one

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid264.322.64 g0.01
Hydrazine Hydrate (~64% N₂H₄)50.060.6 mL~0.012
Ethanol46.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (2.64 g, 0.01 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (0.6 mL, ~0.012 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, reduce the volume of the solvent in vacuo.

  • Pour the concentrated mixture into ice-cold water (100 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyridazinone derivative.

Application in Materials Science: A Precursor to Rod-Like Liquid Crystals

The molecular architecture of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, featuring a rigid aromatic core and a flexible alkyloxy tail, makes it an attractive precursor for the synthesis of rod-like liquid crystals.[7][8] While various synthetic strategies can be envisioned, a plausible route involves the transformation of both the ketone and carboxylic acid functionalities to extend the rigid core and introduce terminal groups that promote mesophase formation.

A hypothetical, yet chemically sound, pathway could involve the following transformations:

  • Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, for example, using sodium borohydride.

  • Esterification of the Carboxylic Acid: The carboxylic acid can be esterified with a phenolic compound containing a terminal cyano group (e.g., 4-cyanophenol), which is a common feature in liquid crystal design.

  • Dehydration and Aromatization: The secondary alcohol can be dehydrated to form an alkene, which can then be aromatized to create a more extended, rigid biphenyl core. This step might require more specialized reagents and conditions.

liquid_crystal_synthesis start 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid intermediate Ester-Alcohol Intermediate start->intermediate Functional Group Transformation step1 1. Reduction (e.g., NaBH4) 2. Esterification (e.g., 4-Cyanophenol, DCC) liquid_crystal Rod-Like Liquid Crystal Precursor intermediate->liquid_crystal Core Extension step2 Dehydration & Aromatization

Caption: Hypothetical Pathway to a Liquid Crystal Precursor.

This strategic functionalization transforms the relatively simple starting material into a complex, high-aspect-ratio molecule with the potential to exhibit liquid crystalline properties. The pentyloxy chain plays a crucial role in influencing the melting point and the stability of the mesophases.[2]

Conclusion: A Versatile Scaffold for Innovation

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid stands out as a building block of significant utility in both pharmaceutical and materials science research. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct and reactive functional groups provide a robust platform for the development of novel molecular entities. The detailed protocols and conceptual pathways presented herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this versatile compound. As the demand for new drugs and advanced materials continues to grow, the importance of such adaptable and strategically designed starting materials will undoubtedly increase.

References

  • Ma, Q.-l., Zhai, B.-g., Xiong, R., & Huang, Y. M. (2013). Synthesis and Characterizations of a Rod-Like Liquid Crystal TBO16A.
  • Takenaka, S. (2001). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4''-Cyano-p-Terphenyls. Journal of the Chemical Society, Perkin Transactions 2, (11), 1937-1943.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. Retrieved February 2, 2026, from [Link]

  • Yogananth, A., & Sheik Mansoor, S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 7(3), 105-112.
  • Chen, Q., Guo, Z., Tian, M., Wen, J., & Yu, H. (1994). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Zauer, K., et al. (2018). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.
  • Wróbel, M., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. Molecules, 29(4), 899.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • Zugenmaier, P. (2011). Review of Crystalline Structures of Some Selected Homologous Series of Rod-Like Molecules Capable of Forming Liquid Crystalline Phases. International Journal of Molecular Sciences, 12(11), 7360-7393.
  • Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794.
  • Abd El-Aal, H. A. K. (2015). Friedel-Crafts Chemistry.
  • Dotsenko, V. V., et al. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][3][8][9]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 27(15), 4945.

  • da Silva, A. C. A., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 13(10), 1235-1246.
  • HKUST Research Portal. (n.d.). Novel fluorinated liquid crystals. Part 9. Synthesis and memomorphic properties of 4-(alkoxycarbonyl) phenyl 4-[(4-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Note: Laboratory Preparation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Executive Summary This application note details the laboratory-scale synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3). This compound serves as a critical intermediate in the synthesis of liquid c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3). This compound serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical linkers. The protocol utilizes a convergent synthetic strategy involving the Williamson ether synthesis of (pentyloxy)benzene followed by a regioselective Friedel-Crafts acylation with succinic anhydride.

Key Technical Advantages of this Protocol:

  • Regioselectivity: The para-directing power of the alkoxy group is leveraged to minimize ortho isomers.

  • Purification Logic: A self-validating acid-base extraction workflow ensures high purity (>98%) without necessitating column chromatography for the final step.

  • Scalability: The use of dichloromethane (DCM) and aluminum chloride (

    
    ) allows for easy scaling from gram to kilogram quantities.
    

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the Friedel-Crafts Acylation of an electron-rich aromatic ether.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The succinic anhydride is activated by the Lewis acid (


), opening the ring to form an acylium ion-aluminum complex. This electrophile attacks the (pentyloxy)benzene ring.
  • Why Succinic Anhydride? It installs the 4-carbon chain and the terminal carboxylic acid in a single step.

  • Why Para substitution? The pentyloxy group is an activating, ortho-/para-director. Due to the steric bulk of the pentyl chain and the incoming succinyl complex, the para position is kinetically and thermodynamically favored.

Synthetic Workflow Diagram

The following diagram illustrates the critical path from raw materials to the purified target.

G Phenol Phenol (Starting Material) Ether (Pentyloxy)benzene (Intermediate) Phenol->Ether Step 1: Alkylation (K2CO3, Acetone) Bromopentane 1-Bromopentane Bromopentane->Ether Complex Aluminum Complex (Intermediate) Ether->Complex Step 2: Acylation (DCM, 0°C) Succinic Succinic Anhydride + AlCl3 Succinic->Complex Crude Crude Product (Solid) Complex->Crude Hydrolysis (HCl/Ice) Pure 4-Oxo-4-[4-(pentyloxy)phenyl] butanoic acid Crude->Pure Purification (Acid/Base Extraction)

Figure 1: Synthetic workflow for the preparation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.[1]

Experimental Protocols

Step 1: Synthesis of (Pentyloxy)benzene

Objective: Alkylation of phenol to create the electron-rich aromatic core.

Reagents:

  • Phenol (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Dissolution: Charge the flask with Phenol (e.g., 9.4 g, 100 mmol) and Acetone (100 mL). Add anhydrous

    
     (27.6 g, 200 mmol). Stir for 15 minutes to form the phenoxide.
    
  • Addition: Add 1-Bromopentane (18.1 g, 120 mmol) dropwise over 20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

  • Workup:

    • Cool to room temperature (RT).

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ). Wash the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a residual oil.

    • Dissolve the oil in Diethyl Ether or DCM (50 mL) and wash with 10% NaOH (2 x 30 mL) to remove unreacted phenol.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect a colorless to pale yellow oil (approx. 90-95% yield).

Step 2: Friedel-Crafts Acylation (Target Synthesis)

Objective: Regioselective introduction of the succinyl group.

Reagents:

  • (Pentyloxy)benzene (Intermediate from Step 1) (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Aluminum Chloride (

    
    ), anhydrous (2.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Critical Control Point:


 is highly hygroscopic. Handle rapidly or under inert atmosphere (

). The reaction is exothermic; temperature control is vital to prevent polymerization.

Procedure:

  • Preparation: In a dry 3-neck flask under Nitrogen, suspend Succinic Anhydride (11.0 g, 110 mmol) in anhydrous DCM (150 mL).

  • Activation: Cool the mixture to 0°C (ice bath). Add

    
     (29.3 g, 220 mmol) in small portions over 20 minutes. Caution: HCl gas evolution. Stir until a homogenous slurry forms.
    
  • Addition: Dissolve (Pentyloxy)benzene (16.4 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0–5°C over 30 minutes.

    • Note: The solution will turn dark orange/red, indicating the formation of the charge-transfer complex.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

  • Quenching (Hydrolysis):

    • Prepare a beaker with 200 g of crushed ice and 20 mL concentrated HCl.

    • Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. The aluminum complex will break, precipitating the crude organic acid.

  • Isolation:

    • Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers.[2] Do not dry yet.

Purification & Characterization Strategy

The crude product contains the target acid, unreacted neutral ether, and polymeric byproducts. We utilize the acidic nature of the target for purification.[3][1][2][4][5][6]

Acid-Base Extraction Protocol
  • Extraction: Extract the combined DCM layers with 10% Sodium Carbonate (

    
    )  or 5% NaOH  (3 x 100 mL).
    
    • Chemistry: The target molecule converts to its water-soluble sodium salt. The unreacted ether remains in the DCM.

  • Separation: Discard the organic (DCM) layer (or recover unreacted ether).

  • Cleaning: Wash the aqueous alkaline layer once with fresh ether/DCM to remove entrained neutrals.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2 while stirring. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Recrystallization[2][9]
  • Solvent: Ethanol (95%) or Toluene.

  • Method: Dissolve in minimum hot solvent, filter hot (if insoluble particles exist), and cool slowly to 4°C.

  • Yield: Typical isolated yield is 70–80%.

Analytical Data Profile
ParameterSpecificationNotes
Appearance White to off-white crystalline powder
Melting Point 100°C – 104°CVaries slightly by polymorph
IR Spectrum 1680

(Ketone C=O), 1710

(Acid C=O)
Broad OH stretch 2500-3000
1H NMR

7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H)
AA'BB' pattern confirms para
1H NMR

4.0 (t, 2H,

), 3.2 & 2.7 (t, 4H, succinyl)
Succinyl chain protons

Troubleshooting & Optimization

Troubleshooting cluster_0 Low Yield cluster_1 Impure Product Issue Problem Observed RootCause Root Cause Analysis Issue->RootCause Solution Corrective Action RootCause->Solution I1 Product stays in DCM during extraction R1 pH of aqueous layer not high enough I1->R1 S1 Ensure pH > 10 during extraction R1->S1 I2 Sticky/Gummy Solid R2 Aluminum salts remaining or Ortho-isomer I2->R2 S2 Wash with dilute HCl; Recrystallize from Toluene R2->S2

Figure 2: Troubleshooting logic for common synthesis issues.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Friedel-Crafts procedures).

  • Mahood, S. A., & McShane, P. K. (1943). "Benzoylpropionic Acid".[7][1] Organic Syntheses, Coll. Vol. 2, p.81. (Foundational protocol for succinic anhydride acylation).

  • Biosynth. (n.d.). "4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid - Product FBA74205".[8] (Commercial reference standard and CAS verification).

  • Gupta, R., et al. (2018). "Friedel-Crafts acylation of benzene derivatives..." Journal of Chemical Sciences. (Modern catalytic insights).

Sources

Application

Technical Application Note: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Abstract This technical guide details the experimental design for the synthesis, purification, and characterization of 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3). This compound serves as a critical "lin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental design for the synthesis, purification, and characterization of 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3). This compound serves as a critical "linker scaffold" in the development of mesogenic (liquid crystal) cores and biologically active pyridazinone derivatives. The protocol utilizes a regio-controlled Friedel-Crafts acylation, optimized for high para-selectivity using anhydrous aluminum chloride (


) in chlorinated solvents. This guide prioritizes self-validating purification workflows to ensure pharmaceutical-grade purity (>98%).

Introduction & Strategic Utility

In drug discovery and materials science, 4-aryl-4-oxobutanoic acids are versatile intermediates. The specific inclusion of the pentyloxy tail confers unique solubility and van der Waals packing properties, making this molecule a preferred precursor for:

  • Nematic Liquid Crystals: Subsequent reduction (Wolff-Kishner) yields 4-(4-pentyloxyphenyl)butyric acid, a standard mesogen tail.

  • Pyridazinone Pharmacophores: Condensation with hydrazine yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones, known for cardiotonic and anti-inflammatory activity.

Mechanistic Foundation

The synthesis relies on the electrophilic aromatic substitution of (pentyloxy)benzene. The alkoxy group is a strong activator and ortho/para director. However, steric hindrance from the pentyl chain and the bulk of the succinic anhydride-AlCl3 complex overwhelmingly favors the para position, making this a highly regioselective transformation.

Experimental Protocol: Synthesis

Objective: Produce 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid on a 50 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
(Pentyloxy)benzene 164.251.08.21 gSubstrate
Succinic Anhydride 100.071.15.50 gAcylating Agent
Aluminum Chloride (

)
133.342.214.6 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent100 mLReaction Medium
HCl (conc.) -Quench~20 mLHydrolysis

Critical Insight (Stoichiometry): Unlike catalytic Friedel-Crafts alkylations, acylation requires >2 equivalents of


. The first equivalent complexes with the anhydride to generate the acylium ion; the second equivalent complexes with the product's ketone carbonyl, preventing deactivation but requiring stoichiometric Lewis acid.
Step-by-Step Procedure
Phase A: Acylium Complex Formation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Solvation: Add Succinic Anhydride (5.50 g) and anhydrous DCM (60 mL) to the flask.

  • Activation: Cool to 0°C (ice bath). Add

    
     (14.6 g)  portion-wise over 15 minutes. Caution: Exothermic. Stir for 20 minutes until the mixture homogenizes, indicating formation of the active acylating complex.
    
Phase B: Electrophilic Substitution
  • Addition: Dissolve (Pentyloxy)benzene (8.21 g) in DCM (40 mL) . Transfer to the addition funnel.

  • Reaction: Dropwise add the substrate solution to the activated complex over 30 minutes, maintaining internal temperature <5°C. The solution will turn dark orange/red.

  • Completion: Remove ice bath. Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Perform TLC (50:50 Hexane:EtOAc). Product should appear as a streak near the baseline (acidic) or a distinct spot if treated with acetic acid.

Phase C: Quench & Hydrolysis
  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g crushed ice and 20 mL conc. HCl . Violent bubbling will occur.

  • Hydrolysis: Stir vigorously for 30 minutes to break the aluminum-product complex. The organic layer will separate, and a solid precipitate may form at the interface.

Purification Strategy: The "Self-Validating" Workflow

Standard recrystallization is often insufficient for removing unreacted neutral ethers. We employ an Acid-Base Switching technique that chemically validates the product identity.

Protocol
  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

    
    ). Combine organic phases.[6][7]
    
  • Base Extraction (Purification Step 1): Extract the combined organic phase with 10% aqueous

    
     or 
    
    
    
    (
    
    
    ).
    • Logic: The product (carboxylic acid) converts to the water-soluble sodium salt (

      
      ). Unreacted (pentyloxy)benzene remains in the DCM.
      
  • Wash: Discard the organic layer (contains impurities). Wash the aqueous alkaline layer once with fresh DCM to remove trace neutrals.

  • Acidification (Purification Step 2): Carefully acidify the aqueous layer with 6M HCl to pH 1-2 while stirring.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (

    
    ).
    
  • Final Polish: Recrystallize from Ethanol/Water (80:20) or Toluene. Dry in a vacuum oven at 50°C.

Visualizing the Workflow

The following diagram illustrates the reaction logic and the critical separation pathway.

G Start Reactants: Succinic Anhydride + Pentyloxybenzene Complex Activation: AlCl3 Complex Formation Start->Complex AlCl3 (>2 eq) Reaction Friedel-Crafts Acylation (DCM, 0°C -> RT) Complex->Reaction Quench Acid Quench (Ice/HCl) Reaction->Quench Sep Phase Separation Quench->Sep OrgPhase Organic Phase (Product + Impurities) Sep->OrgPhase BaseExt Extraction with NaHCO3 OrgPhase->BaseExt AqSalt Aqueous Phase (Product as Sodium Salt) BaseExt->AqSalt Product Solubilizes OrgWaste Organic Waste (Unreacted Ether) BaseExt->OrgWaste Neutrals stay Acidify Acidify with HCl (pH < 2) AqSalt->Acidify FinalProd Final Product: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Acidify->FinalProd Precipitation

Caption: Figure 1. Synthetic workflow highlighting the Acid-Base purification switch, ensuring removal of non-acidic impurities.

Analytical Characterization (QC)

Confirm structure and purity using the following Critical Quality Attributes (CQAs).

MethodExpected SignalStructural Assignment
H-NMR (

or

)

7.9 (d, 2H), 6.9 (d, 2H)
AA'BB' System (Aromatic Ring)

4.0 (t, 2H)

(Ether linkage)

3.2 (t, 2H), 2.7 (t, 2H)

(Succinyl backbone)

0.9 - 1.8 (m, 9H)
Pentyl chain (Alkyl tail)
IR Spectroscopy 1680

Ketone

(Aryl ketone)
1710

Carboxylic Acid

2500-3300

(broad)
Carboxylic

stretch
Melting Point 100°C - 130°C (Typical range*)Verify against specific polymorph

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. "4-(4-Methylphenyl)-4-oxobutanoic acid (Homolog Reference)." National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation Mechanism and Protocols." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Welcome to the technical support center for the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-yield, high-purity synthesis.

I. Reaction Overview: Friedel-Crafts Acylation

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is typically achieved via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of pentyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The pentyloxy group is an ortho-, para-directing activator, leading to the desired para-substituted product.

Reaction Scheme:

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges in Friedel-Crafts acylation. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Moisture from glassware, solvents, or the atmosphere will hydrolyze and deactivate the catalyst, halting the reaction.[3]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity aluminum chloride.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[3] This means that a stoichiometric amount of AlCl₃ is often required, rather than a truly catalytic amount.[3][4][5]

    • Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the succinic anhydride. It is often beneficial to use a slight excess (e.g., 1.1 to 1.2 equivalents).

  • Deactivated Aromatic Ring: While the pentyloxy group is activating, impurities in the pentyloxybenzene starting material that contain strongly electron-withdrawing groups can hinder the reaction.[3]

    • Solution: Ensure the purity of your pentyloxybenzene. If necessary, purify it by distillation before use.

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and degradation of the product.

    • Solution: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm. Then, gradually warm the reaction to room temperature or gently heat (e.g., 50-60 °C) to drive it to completion.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

Issue 2: Formation of Multiple Products (Isomers and Side Products)

The formation of unintended products complicates purification and reduces the yield of the desired compound.

Possible Causes & Solutions:

  • Ortho Isomer Formation: Although the para product is generally favored due to sterics, some of the ortho isomer can form.

    • Solution: Careful control of the reaction temperature can influence the regioselectivity. Lower temperatures often favor the para isomer. Purification by column chromatography or recrystallization can separate the isomers.

  • Cleavage of the Pentyloxy Ether: Strong Lewis acids like AlCl₃, especially at elevated temperatures, can catalyze the cleavage of the ether bond.[7][8][9][10][11] This would lead to the formation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid and other byproducts.

    • Solution: Maintain a controlled reaction temperature. Avoid prolonged reaction times at high temperatures. Consider using a milder Lewis acid if ether cleavage is a significant issue, although this may require optimization of other reaction parameters.

  • Polyacylation: While less common in acylation compared to alkylation because the acyl group deactivates the ring, it can occur if the reaction conditions are too harsh or the pentyloxybenzene is highly activated.[3][6][12][13]

    • Solution: Use a stoichiometric amount of the acylating agent (succinic anhydride). Adding the succinic anhydride portion-wise can help to control the reaction and minimize polyacylation.[14]

Issue 3: Difficult Product Isolation and Purification

The carboxylic acid functionality of the product can sometimes make isolation and purification challenging.

Possible Causes & Solutions:

  • Incomplete Quenching: The reaction mixture contains a complex of the product with aluminum chloride. Incomplete hydrolysis of this complex will result in a difficult-to-handle mixture.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[14] This will break up the aluminum complex and protonate the carboxylate.

  • Emulsion Formation During Extraction: The product, having both a polar carboxylic acid and a nonpolar phenylpentyloxy group, can act as a surfactant, leading to emulsions during aqueous workup.

    • Solution: Use a saturated brine solution (NaCl) during the extraction to help break emulsions. If an emulsion persists, allowing the mixture to stand or filtering it through a pad of celite can be effective.

  • Product Precipitation: The product may precipitate out during the workup, making extraction difficult.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic to keep the product in its protonated, less water-soluble form. If the product precipitates, it can be collected by filtration.

  • Purification Challenges: The crude product may be an oil or a low-melting solid that is difficult to crystallize.

    • Solution: A common and effective purification method is to dissolve the crude product in a basic aqueous solution (e.g., 5% sodium bicarbonate), wash with an organic solvent like ether to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.[14] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed.

III. Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride necessary? Can I use another Lewis acid?

A1: Anhydrous aluminum chloride is crucial because it is a powerful Lewis acid that activates the succinic anhydride, forming a highly electrophilic acylium ion intermediate.[15] Water reacts with AlCl₃, converting it to aluminum hydroxide, which is not an effective catalyst. While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, they are generally less reactive, and the reaction conditions would need to be re-optimized, potentially requiring higher temperatures or longer reaction times.[5]

Q2: What is the ideal solvent for this reaction?

A2: The choice of solvent can be critical. Non-polar, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used. Carbon disulfide (CS₂) is also a classic solvent for Friedel-Crafts reactions, but it is highly flammable and toxic. In some cases, if the aromatic substrate is a liquid and in excess, it can serve as the solvent. It is imperative that the chosen solvent is anhydrous.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (pentyloxybenzene and succinic anhydride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system might be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid product moves up the plate.

Q4: My final product is a sticky oil, not a solid. How can I purify it?

A4: If your product is an oil, purification by column chromatography on silica gel is a good option. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Adding a small percentage of acetic acid to the eluent can help to prevent streaking of the carboxylic acid on the column. Alternatively, the acid-base extraction method described in "Issue 3" is very effective for purifying carboxylic acids.[14]

Q5: What is the mechanism of the Friedel-Crafts acylation with succinic anhydride?

A5: The mechanism involves several key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of the succinic anhydride, followed by the opening of the anhydride ring to form an acylium ion electrophile.[15]

  • Electrophilic Attack: The electron-rich pentyloxybenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[15]

  • Rearomatization: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

  • Workup: The addition of water hydrolyzes the aluminum complexes to release the final product.

IV. Experimental Protocols & Visualizations

Optimized Synthesis Protocol for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Materials:

  • Pentyloxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve pentyloxybenzene (1 equivalent) and succinic anhydride (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of pentyloxybenzene and succinic anhydride to the stirred AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol (Acid-Base Extraction)
  • Dissolve the crude product in diethyl ether.

  • Extract the ether solution with a 5% sodium bicarbonate solution (3 x 50 mL). The product will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with a small amount of diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~1-2. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents Pentyloxybenzene + Succinic Anhydride in Anhydrous DCM catalyst AlCl3 Suspension in Anhydrous DCM (0-5 °C) reagents->catalyst Slow Addition reaction_mixture Stir at RT (2-4h) catalyst->reaction_mixture Warm to RT quench Quench with Ice/HCl reaction_mixture->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry acid_base Acid-Base Extraction dry->acid_base precipitate Precipitate with HCl acid_base->precipitate filter_dry Filter & Dry precipitate->filter_dry final_product Pure Product filter_dry->final_product Troubleshooting_Logic start Low Yield? cause1 Catalyst Inactivity Use Anhydrous Conditions start->cause1 Yes cause2 Insufficient Catalyst Use Stoichiometric AlCl3 start->cause2 Yes cause3 Sub-optimal Temp. Optimize Temperature Profile start->cause3 Yes cause4 Side Reactions Control Temp & Stoichiometry start->cause4 Yes outcome Improved Yield cause1:sol->outcome cause2:sol->outcome cause3:sol->outcome cause4:sol->outcome

Caption: A logic diagram for troubleshooting low reaction yields.

V. References

  • Clark, J. (2016). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid. Retrieved from

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Journal of the American Chemical Society. (1978). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2017). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • YouTube. (2018). ether cleavage with strong acids. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

Sources

Optimization

troubleshooting 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid solubility problems

Welcome to the technical support center for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS 30742-05-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS 30742-05-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a lipophilic carboxylic acid, its handling in aqueous and organic media requires a nuanced understanding of its physicochemical properties.

Understanding the Molecule: Physicochemical Properties

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid possesses a dual nature that dictates its solubility behavior. The molecule consists of a hydrophilic carboxylic acid group and a significantly larger, nonpolar moiety, which includes a phenyl ring and a pentyloxy tail. This structure renders the compound largely lipophilic.

PropertyValueSource
Molecular FormulaC15H20O4[1][2]
Molecular Weight264.32 g/mol [1][2]
Predicted pKa4.59 ± 0.17[1]
AppearanceWhite to cream solid/crystals[3]

The predicted pKa of approximately 4.59 is crucial.[1] At pH values below this pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in aqueous solutions. Above the pKa, it will exist as the deprotonated, carboxylate form (-COO⁻), which is more water-soluble. However, the large lipophilic portion of the molecule will still limit its overall aqueous solubility even in its ionized form.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter when trying to dissolve 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Issue 1: The compound is insoluble in my aqueous buffer.

Cause: At neutral or acidic pH, the carboxylic acid group is protonated, making the entire molecule too nonpolar to dissolve in water. The long pentyloxy chain and phenyl group contribute significantly to this hydrophobicity.

Solution Workflow:

  • pH Adjustment: The most effective initial step is to increase the pH of your aqueous buffer.

    • Protocol: Prepare your desired buffer (e.g., PBS, TRIS). While stirring, slowly add a base such as 1 M sodium hydroxide (NaOH) dropwise to raise the pH above the compound's pKa (i.e., pH > 6). Aim for a pH of 7.4 or higher for many biological applications. As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate salt.

  • Gentle Heating: If pH adjustment alone is insufficient, gentle warming can aid dissolution.

    • Protocol: After pH adjustment, warm the solution to 37-50°C while stirring. Avoid excessive heat, which could potentially degrade the compound.

  • Co-solvents: For stock solutions that will be further diluted, using a water-miscible organic co-solvent is a standard technique.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.

    • Protocol: Dissolve the compound first in a minimal amount of DMSO or ethanol. Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring to prevent precipitation. Note: Be mindful of the final co-solvent concentration in your experiment, as it may affect cellular or enzymatic assays.

Issue 2: The compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

Cause: This is a common problem when a concentrated stock in a highly solubilizing organic solvent (like DMSO) is rapidly diluted into an aqueous medium where the compound's solubility is much lower.

Solution Workflow:

  • Slower Addition & Vigorous Stirring: The rate of addition is critical.

    • Protocol: Add the organic stock solution drop-by-drop to the vortexing or rapidly stirring aqueous buffer. This allows for more immediate dispersion and reduces localized high concentrations that can lead to precipitation.

  • Pre-warming the Aqueous Buffer: Increasing the temperature of the aqueous buffer can help accommodate the compound.

    • Protocol: Warm your aqueous buffer to 37°C before slowly adding the organic stock.

  • Use of Pluronic F-68 or other surfactants: Surfactants can help to create micelles that encapsulate the lipophilic compound, keeping it dispersed in the aqueous phase.

    • Protocol: Add a small amount of a biocompatible surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer before adding the compound stock.

Issue 3: I need to dissolve the compound in a non-polar organic solvent for a synthesis reaction.

Cause: While lipophilic, the carboxylic acid group can still hinder solubility in extremely non-polar solvents due to its polarity and potential for hydrogen bonding with itself.

Solution Workflow:

  • Solvent Selection: Choose a solvent with intermediate polarity or one that can interact with the carboxylic acid group.

    • Good choices: Dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are often effective. A related compound, 4-oxo-4-phenylbutanoic acid, shows slight solubility in chloroform, ethyl acetate, and methanol.[3]

    • Potentially poor choices: Very non-polar solvents like hexanes or petroleum ether may be less effective on their own.

  • Sonication: Mechanical energy can help break up the crystal lattice of the solid.

    • Protocol: Place the vial containing the compound and solvent in a bath sonicator for several minutes.

  • Co-solvent approach: A small amount of a more polar solvent can disrupt the intermolecular hydrogen bonding of the carboxylic acid.

    • Protocol: If dissolving in a non-polar solvent like toluene, adding a very small amount of a polar aprotic solvent like THF can sometimes improve solubility.

Solubility Troubleshooting Decision Workflow

G start Start: Undissolved Compound solvent_type What is your primary solvent? start->solvent_type aqueous Aqueous Buffer solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_adjust Adjust pH > 6.0 (e.g., with 1M NaOH) aqueous->ph_adjust solvent_choice Select appropriate solvent (DCM, THF, Ethyl Acetate) organic->solvent_choice gentle_heat Gentle Warming (37-50°C) ph_adjust->gentle_heat If needed success Compound Dissolved ph_adjust->success co_solvent Prepare stock in DMSO or Ethanol, then dilute gentle_heat->co_solvent If needed gentle_heat->success co_solvent->success fail Still Issues? Contact Technical Support co_solvent->fail sonicate Sonicate solvent_choice->sonicate If needed sonicate->success sonicate->fail

Caption: Decision workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to make a high-concentration stock solution? A1: For most biological applications, DMSO is the recommended solvent for creating high-concentration stock solutions. The compound should be readily soluble in DMSO at concentrations of 10 mM or higher. For chemical synthesis, THF or DCM are good starting points.

Q2: Is the compound stable in high pH aqueous solutions? A2: Carboxylic acids are generally stable in basic aqueous solutions. However, for long-term storage (weeks to months), it is best to store stock solutions in an organic solvent like DMSO at -20°C or -80°C. Aqueous solutions, especially if not sterile, are more susceptible to microbial growth.

Q3: Can I use sonication to dissolve the compound in my aqueous buffer? A3: While sonication can be helpful, it should be used with caution for aqueous solutions. The primary method for aqueous solubility should be pH adjustment. If you do use sonication, use a bath sonicator to avoid localized heating from a probe sonicator, and keep the temperature in check.

Q4: My application is sensitive to DMSO. What are the alternatives? A4: Ethanol is a good alternative to DMSO. It is less toxic to many cell types, though you may not achieve as high a stock concentration. Another strategy is to use a formulation approach with solubilizing agents like cyclodextrins, though this requires more extensive formulation development.

Q5: Why is this compound so much less water-soluble than a smaller carboxylic acid like butanoic acid? A5: The solubility of carboxylic acids in water decreases as the carbon chain length increases.[4] 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid has a large, nonpolar (hydrophobic) part of the molecule (the phenyl ring and the five-carbon pentyloxy group). This hydrophobic section dominates the molecule's character, making it behave more like a lipid or oil than a small, water-soluble acid. The hydrophilic carboxylic acid group is not sufficient to overcome the hydrophobicity of the rest of the molecule.[4][5]

Safety Information

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][6][7]

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information.[6]

References

  • 4-OXO-4-PHENYLBUTANOIC ACID - ChemBK. Available at: [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Available at: [Link]

  • 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Available at: [Link]

  • 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Available at: [Link]

  • Safety Data Sheet: 4-phenylbutyric acid - Chemos GmbH&Co.KG. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. Available at: [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids - YouTube. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. Available at: [Link]

  • Why are certain carboxylic acids lipophilic? : r/askscience - Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Welcome to the technical support guide for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, typically achieved via Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride, presents unique purification hurdles.[1][2] The presence of the flexible pentyloxy group and the dual functionality of the keto-acid introduce challenges such as oiling out, persistent impurities, and color contamination. This guide provides a structured, problem-solving approach to achieve high purity.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: My product is an oil or refuses to crystallize upon workup. What's happening and how do I fix it?

A1: Oiling out or failure to crystallize is the most common issue and typically stems from impurities depressing the melting point or interfering with crystal lattice formation.

Probable Causes:

  • Residual Solvent: Trapped solvents from the reaction or extraction (e.g., nitrobenzene, dichloromethane) can prevent solidification.

  • Unreacted Starting Materials: The presence of the oily pentyloxybenzene is a primary cause.

  • Impurity Eutectic: The crude product may be a eutectic mixture with side-products, which has a lower melting point than the pure compound.

  • Polymorphism: While less common as a cause for initial oiling, the compound may have a tendency to form different crystal structures, some of which may be more difficult to obtain. The parent compound, 4-oxo-4-phenylbutanoic acid, is known to exhibit polymorphism.[3]

Step-by-Step Solutions:

  • Acid-Base Extraction (Liquid-Liquid): This is the most effective initial purification step to separate the acidic product from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt, leaving non-polar impurities like unreacted pentyloxybenzene in the organic phase.

    Protocol: Acid-Base Purification
    • Dissolve the crude oily product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Transfer the solution to a separatory funnel and extract with a 5% w/v sodium bicarbonate (NaHCO₃) solution.[4] Repeat the extraction 2-3 times.

      • Expertise Note: Use NaHCO₃ instead of stronger bases like NaOH to avoid potential hydrolysis or other side reactions with the ketone.

    • Combine the aqueous layers. Perform a "back-extraction" by washing the combined aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Slowly acidify the aqueous layer with dilute hydrochloric acid (e.g., 2M HCl) with vigorous stirring in an ice bath.[4][5] Monitor the pH; the product should precipitate as the solution becomes acidic (typically pH 2-4).

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Recrystallization: If the product from the acid-base extraction is still impure or if you need to improve its crystalline form, recrystallization is the next critical step.

    Protocol: Recrystallization
    • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. See Table 2 for suggestions.

    • Dissolve the semi-pure solid in a minimum amount of the hot solvent.

    • If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q2: My final product is persistently yellow or brown. How can I decolorize it?

A2: Color in the product is usually due to high molecular weight, conjugated impurities formed during the Friedel-Crafts acylation, which is often conducted under harsh Lewis acid conditions.

Probable Causes:

  • Side-Reactions: The electron-donating pentyloxy group activates the aromatic ring, making it susceptible to side reactions beyond the desired acylation.

  • Degradation: The product may degrade slightly under prolonged exposure to heat or acid/base conditions.

  • Residual Catalyst Complex: Incomplete quenching of the aluminum chloride catalyst can leave behind colored residues.

Solutions:

  • Charcoal Treatment: As described in the recrystallization protocol above, activated charcoal is highly effective at adsorbing colored impurities from the solution.

  • Silica Gel Plug: If the color persists after recrystallization, dissolve the product in a minimum amount of a suitable solvent (e.g., dichloromethane/methanol) and pass it through a short plug of silica gel. The colored, often more polar, impurities will be retained on the silica.

  • Column Chromatography: For the highest purity, column chromatography is recommended. A gradient of ethyl acetate in hexane, with 0.5-1% acetic acid added to the mobile phase, is a good starting point. The acetic acid helps to prevent peak tailing of the carboxylic acid on the silica gel.

Q3: My compound appears crystalline, but NMR or HPLC analysis shows significant impurities. What are they and how do I remove them?

A3: Co-crystallization of structurally similar impurities is a common challenge. The primary culprits are often regioisomers or unreacted starting materials that have similar polarities to the product.

Probable Causes:

  • ortho-Acylation Isomer: The main product is the para-substituted isomer due to steric hindrance, but a small amount of the ortho-isomer is often formed. This regioisomer has very similar physical properties and can be difficult to remove by simple crystallization.

  • Succinic Acid: If the workup is not performed carefully, unreacted succinic anhydride can hydrolyze to succinic acid, which may co-precipitate with the product.

  • Polyacylation Products: Although the ketone group is deactivating, under forcing reaction conditions, a second acylation can occur, leading to di-acylated impurities.[7][8]

Solutions:

  • Iterative Recrystallization: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can often effectively remove impurities that co-crystallized in the first system.

  • pH-Controlled Precipitation: During the acid-base workup, very slow and controlled acidification can sometimes allow for fractional precipitation, as the pKa of the product may differ slightly from that of acidic impurities.

  • Preparative Chromatography: For achieving >99% purity, preparative HPLC or flash column chromatography is the most reliable method. The subtle polarity differences between isomers can be exploited under optimized chromatographic conditions.

Summary of Troubleshooting Strategies
ProblemProbable Cause(s)Recommended Solution(s)
Oily Product / Fails to Crystallize Residual solvent, unreacted starting materials (pentyloxybenzene), eutectic mixture.1. Acid-Base Extraction. 2. Recrystallization. 3. Trituration with a non-polar solvent (e.g., hexane).
Colored Product (Yellow/Brown) Side-reaction byproducts, degradation, residual catalyst complex.1. Activated Charcoal Treatment during recrystallization. 2. Filtration through a silica gel plug.
Persistent Impurities in Solid Co-crystallization of isomers (ortho-product), succinic acid.1. Multiple recrystallizations in different solvent systems. 2. Preparative Column Chromatography.

Purification Workflow Visualization

The following diagram illustrates the logical flow for purifying 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid from a crude reaction mixture.

PurificationWorkflow crude Crude Oily Product ab_extraction Acid-Base Extraction crude->ab_extraction Removes neutral impurities recryst Recrystallization ab_extraction->recryst Forms solid analysis Purity Analysis (HPLC, NMR) recryst->analysis chrom Column Chromatography chrom->analysis Fractions collected analysis->chrom Impurities (e.g., isomers) present pure_product Pure Product (>98%) analysis->pure_product Purity OK

Caption: General purification workflow for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound and what impurities should I expect? A1: The most common route is the Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride, using a Lewis acid like aluminum chloride (AlCl₃).[1][2] Key expected impurities include:

  • Pentyloxybenzene: Unreacted starting material.

  • Succinic Acid/Anhydride: Unreacted acylating agent or its hydrolyzed form.

  • ortho-isomer: 4-Oxo-4-[2-(pentyloxy)phenyl]butanoic acid.

  • Polyacylated Species: Although the product is deactivated, some polyacylation can occur.[7]

ImpurityFormation cluster_reactants Reactants pentyloxybenzene Pentyloxybenzene main_product Main Product (para-isomer) pentyloxybenzene->main_product Friedel-Crafts Acylation (para) side_product Side Product (ortho-isomer) pentyloxybenzene->side_product Friedel-Crafts Acylation (ortho) succinic_anhydride Succinic Anhydride succinic_anhydride->main_product succinic_anhydride->side_product

Caption: Synthesis pathway showing the formation of the desired para-product and the primary ortho-isomer impurity.

Q2: What are the best solvents for recrystallization? A2: The choice is empirical. The long pentyloxy chain increases solubility in less polar solvents compared to 4-oxo-4-phenylbutanoic acid. A good starting point is to test solubility in a range of solvents.

Table 2: Suggested Solvents for Recrystallization
Solvent / SystemSolubility ProfileNotes
Ethanol or Isopropanol Good solubility when hot, lower when cold.Often a reliable first choice. Can be used in a system with water as an anti-solvent.
Acetic Acid / Water Dissolves well in hot glacial acetic acid.Precipitation is induced by the slow addition of water. Good for compounds that are difficult to crystallize.[9]
Toluene Good solubility when hot.A less polar option that can be effective at excluding more polar impurities.
Ethyl Acetate / Hexane Dissolves readily in ethyl acetate.Hexane is added as an anti-solvent to induce crystallization. Good for removing non-polar impurities.

Q3: How should I monitor the purification process? A3: Thin-Layer Chromatography (TLC) is invaluable for real-time monitoring. Use a mobile phase like 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid. The product and impurities can be visualized under a UV lamp (254 nm). High-Performance Liquid Chromatography (HPLC) is the preferred method for final quantitative purity analysis.[10] A C18 reversed-phase column with a gradient of acetonitrile in water (with 0.1% formic or phosphoric acid) is a standard method.

Q4: My compound decomposes when I heat it for recrystallization. What can I do? A4: Avoid prolonged heating. Dissolve the compound quickly in the hot solvent and proceed to the cooling step. If it is highly sensitive, consider a room-temperature purification method like column chromatography or inducing crystallization by slow evaporation or vapor diffusion of an anti-solvent at ambient temperature.

References

  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Technical Documents.
  • Google Patents. (2011). Synthesis of 4-phenylbutyric acid. EP1404638B1.
  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. CN101885718B.
  • Sheik Mansoor, S., et al. (2015). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library.
  • Google Patents. (n.d.). Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A.
  • Google Patents. (2021).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanoic Acid. BenchChem Technical Documents.
  • Syed Sheik Mansoor, et al. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry.
  • Sheik Mansoor, S., et al. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Der Pharma Chemica.
  • ResearchGate. (n.d.). Packing diagrams of known polymorphs of 4-oxo-4-phenylbutanoic acid....
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profile Management & Process Optimization Executive Summary The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (an inter...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profile Management & Process Optimization

Executive Summary

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (an intermediate often used in liquid crystal mesogen synthesis) relies on the Friedel-Crafts acylation of (pentyloxy)benzene with succinic anhydride. While the reaction is chemically robust, it is plagued by three specific failure modes: ether dealkylation (loss of the pentyl chain), aluminum complex retention (product entrapment), and regioisomer contamination (ortho-substitution).

This guide provides a self-validating protocol designed to eliminate these impurities at the source rather than relying solely on downstream purification.

Module 1: The Reaction Phase (Preventing Dealkylation)

The Critical Failure Mode: Ether Cleavage

The most persistent impurity in this synthesis is 4-(4-hydroxyphenyl)-4-oxobutanoic acid .

  • Cause: Aluminum chloride (

    
    ) is a strong Lewis acid. At temperatures >10°C, it coordinates with the ether oxygen, facilitating nucleophilic attack (often by 
    
    
    
    ) on the pentyl group, cleaving it to form the phenol derivative and pentyl chloride.
  • Symptom: The crude product appears dark red or brown instead of off-white/tan.

Optimized Protocol Parameters
ParameterRecommended ValueTechnical Rationale
Temperature (Addition) 0°C to 5°C Kinetic control prevents the activation energy threshold for ether cleavage from being reached.
Solvent Dichloromethane (DCM) Nitrobenzene is traditional but difficult to remove. DCM allows for lower temperature control and easier workup, though it requires careful reflux management later.
Stoichiometry 2.2 - 2.5 eq.

You need 1 eq. to activate succinic anhydride and 1 eq. to complex the resulting ketone. Excess ensures full conversion but >3.0 eq. increases dealkylation risk.
Addition Order Solid

to Solution
Add

slowly to the solution of succinic anhydride and (pentyloxy)benzene. This prevents local hotspots of Lewis acid concentration.

Module 2: The Work-up (Breaking the Aluminum Trap)

The "Sticky Solid" Phenomenon

The product forms a stable 1:1 complex with aluminum species. If this complex is not destroyed, the aluminum salts will co-precipitate with your product, forming a gummy, intractable mass that resists crystallization.

Hydrolysis Protocol
  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice (500g) and Conc. HCl (50mL) .

    • Why? The exothermic quench must be controlled. HCl is required to solubilize aluminum as

      
       species.
      
  • Phase Break: If using DCM, the organic layer will separate. If "rag layers" (emulsions) form, filter the biphasic mixture through a Celite pad to remove colloidal aluminum hydroxide.

  • Alkaline Extraction (The Purification Checkpoint):

    • Extract the organic layer with 10%

      
       or NaOH .
      
    • Logic: The product is a carboxylic acid.[1] It will move to the aqueous phase as the sodium salt. Neutral impurities (unreacted pentyloxybenzene, regioisomeric ketones without the acid group) remain in the organic layer.

    • Action: Discard the organic layer. Acidify the aqueous layer to pH 1-2 to precipitate the target acid.

Module 3: Purification (Polishing)

Recrystallization Strategy

The crude solid likely contains trace ortho-isomer and free succinic acid.

  • Primary Solvent: Ethanol/Water (9:1) or Toluene .

    • Ethanol/Water:[2] Excellent for removing inorganic salts (aluminum residues).

    • Toluene: Superior for removing the ortho-isomer (which is generally more soluble in non-polar solvents due to internal hydrogen bonding).

  • Procedure: Dissolve at reflux. If the solution is colored, treat with activated charcoal (5% w/w) for 10 minutes, then filter hot. Cool slowly to 4°C.

Visualizing the Control Points

The following diagram illustrates the critical control points (CCPs) where impurities enter the workflow.

G Start Reagents: (Pentyloxy)benzene + Succinic Anhydride Rxn Friedel-Crafts Reaction (DCM, AlCl3) Start->Rxn Quench Acidic Quench (Ice/HCl) Rxn->Quench Add slowly to Ice Imp_Dealkyl IMPURITY RISK: Phenol Derivative (Caused by T > 10°C) Rxn->Imp_Dealkyl Temp Spike Imp_Ortho IMPURITY RISK: Ortho-Isomer Rxn->Imp_Ortho Steric Leakage BaseExt Base Extraction (Na2CO3) Quench->BaseExt Separate Organic Layer Imp_Al IMPURITY RISK: Al-Salts/Emulsion Quench->Imp_Al Low Acid Conc. Precip Acidification & Filtration BaseExt->Precip Aqueous Phase Only (Removes Neutrals) Recryst Recrystallization (Toluene or EtOH/H2O) Precip->Recryst Final Pure 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Recryst->Final

Caption: Process flow diagram highlighting Critical Control Points (CCPs) for impurity generation (Red/Dashed) and purification steps (Green).

Troubleshooting & FAQ

Q1: My product is pink/reddish after workup. What happened?

Diagnosis: This indicates phenol formation (ether cleavage) or oxidation of phenolic byproducts. Fix:

  • Check your reaction temperature. Was it maintained < 5°C during

    
     addition?
    
  • Rescue: Recrystallize from Ethanol/Water . The phenolic impurity is more soluble in polar solvents and will likely remain in the mother liquor. If color persists, use activated charcoal during the hot filtration step.

Q2: The yield is low (<40%), and the organic layer was huge during extraction.

Diagnosis: You likely lost the product during the Base Extraction step or the reaction didn't finish. Fix:

  • Check pH: When extracting with

    
    , the aqueous phase must be basic (pH > 10). If it wasn't, the carboxylic acid remained in the organic layer.
    
  • Check Reaction: Did you use at least 2.2 eq of

    
    ? Less than 2.0 eq results in incomplete conversion because the product consumes the catalyst.
    
Q3: I have a "gummy" solid that won't filter.

Diagnosis: Trapped Aluminum salts. Fix:

  • Redissolve the gum in DCM.

  • Wash vigorously with 6M HCl (stronger acid).

  • The gum is often an aluminum-organic complex that requires low pH and time to hydrolyze.

Q4: Can I use Nitrobenzene instead of DCM?

Answer: Yes, it is the classical solvent. However, nitrobenzene has a high boiling point (210°C). To remove it, you must perform a steam distillation after the quench but before the base extraction. If you skip this, nitrobenzene will contaminate your final product and is very difficult to remove by simple recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Friedel-Crafts Acylation with Succinic Anhydride).

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. (Detailed mechanism and stoichiometry).

  • Japan Patent Office. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid. (Specific industrial conditions for alkoxy derivatives and solvent selection).

  • Wu, X., et al. (2024).[3][4][5] Selected methods for the cleavage of ethers. Angewandte Chemie International Edition. (Mechanistic insight into AlCl3-mediated ether cleavage).

Sources

Troubleshooting

protocol refinement for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid assays

Topic: Protocol Refinement & Assay Optimization Document ID: TS-FBA-2024-05 | Version: 2.1 | Status: Active Introduction: Precision Chemistry Support Welcome to the technical support hub for 4-Oxo-4-[4-(pentyloxy)phenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol Refinement & Assay Optimization

Document ID: TS-FBA-2024-05 | Version: 2.1 | Status: Active

Introduction: Precision Chemistry Support

Welcome to the technical support hub for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3). This compound—a lipophilic keto-acid intermediate often used in liquid crystal synthesis and as a scaffold for bioactive heterocycles—presents unique challenges in aqueous assays. Its structure combines a polar head group (carboxylic acid + ketone) with a significant hydrophobic tail (pentyloxy chain), creating a "solubility paradox" that often leads to experimental variability.

This guide is not a generic manual. It is a troubleshooting system designed to stabilize your workflows, ensuring that the data you generate reflects true biological or chemical activity, not artifacts of precipitation or degradation.

Module 1: The Solubility & Formulation Protocol

The Challenge: The primary failure mode for this compound is micro-precipitation upon dilution into aqueous buffers. The pentyloxy tail drives aggregation, while the carboxylic acid head group (pKa ≈ 4.5) requires specific pH conditions to remain soluble.

Critical Troubleshooting: Stock Preparation

Q: My stock solution in DMSO looks clear, but the assay buffer turns cloudy. Why? A: You have likely hit the "Solvent Shock" threshold. When a high-concentration DMSO stock hits an aqueous buffer, the rapid change in dielectric constant forces the lipophilic pentyloxy tail to aggregate before the carboxylic acid can ionize and solvate the molecule.

The Fix: The "Step-Down" Dilution Protocol Do not dilute directly from 10 mM stock to 10 µM assay buffer. Use an intermediate step.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO (Anhydrous)50 mMLong-term storage (-20°C).
2. Working Stock 50% DMSO / 50% Ethanol5 mMReduces viscosity; prepares molecule for aqueous transition.
3. Assay Buffer PBS (pH 7.4) + 0.05% Tween-20Final (e.g., 10 µM)Surfactant prevents aggregation; pH > pKa ensures ionization.

Senior Scientist Note: Never store the compound in alcohols (Step 2) for more than 24 hours. The keto group is susceptible to acetal formation or esterification in acidic alcohols over time.

Visualizing the Solubilization Logic

SolubilityWorkflow cluster_0 Critical Control Point Stock Master Stock (50 mM DMSO) Inter Intermediate (5 mM DMSO/EtOH) Stock->Inter 1:10 Dilution Buffer Assay Buffer (pH 7.4 + Surfactant) Stock->Buffer Direct Dilution (High Risk) Inter->Buffer Slow Addition with Vortexing Precip Precipitation (Artifacts) Buffer->Precip Hydrophobic Collapse Success Stable Monodisperse Solution Buffer->Success Equilibrium

Figure 1: The "Step-Down" dilution workflow prevents hydrophobic collapse (precipitation) common with pentyloxy-substituted acids.

Module 2: Analytical Validation (HPLC/LC-MS)

The Challenge: 4-Oxo-4-arylbutanoic acids are notorious for peak splitting and tailing . Tailing is caused by the interaction of the free carboxylic acid with silanol groups on the column. Splitting can occur due to on-column keto-enol tautomerism or degradation.

HPLC Method Refinement

Q: I see two peaks in my chromatogram. Is my compound impure? A: Not necessarily. If the peaks coalesce at higher temperatures (e.g., 50°C), it is likely rotameric or tautomeric equilibrium . However, if the ratio is constant, it may be the pseudo-ester (lactone) form, which can generate under acidic conditions.

Optimized Gradient Protocol

  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Temperature: 40°C (Critical to sharpen peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl ring) and 210 nm (Carboxyl).

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Mechanism
0.090%10%Equilibration
2.090%10%Load/Desalt
12.05%95%Elution of Lipophilic Parent
15.05%95%Wash
15.190%10%Re-equilibration

Technical Insight: We use Formic Acid (0.1%) rather than neutral buffers. You must suppress the ionization of the carboxylic acid (keeping it protonated, pH < 3) to ensure it interacts consistently with the C18 stationary phase. If you run at neutral pH, the peak will broaden significantly.

Module 3: Biological Assay Interference

The Challenge: In enzyme inhibition or cell-based assays, this compound acts as a "promiscuous aggregator." The lipophilic tail can sequester enzymes or disrupt membranes non-specifically.

Preventing False Positives

Q: The IC50 shifts 10-fold when I change the protein concentration. What is happening? A: This is the hallmark of stoichiometric inhibition or sequestration . The compound is likely forming micelles (aggregates) that trap the enzyme, rather than binding to the active site.

The "Detergent Challenge" Validation To validate your bioassay data, run the following control:

  • Measure IC50 in standard buffer.

  • Measure IC50 in buffer + 0.01% Triton X-100 (or 0.1 mg/mL BSA).

  • Result Analysis:

    • IC50 Unchanged: True binding interaction.

    • IC50 Increases significantly (loss of potency): The original activity was an artifact of aggregation. The detergent broke up the aggregates.

Assay Troubleshooting Logic

AssayTroubleshooting Start Bioassay Readout (High Activity Observed) Detergent Add 0.01% Triton X-100 (Detergent Challenge) Start->Detergent Result Compare IC50 Values Detergent->Result TrueHit IC50 Unchanged (Valid Ligand) Result->TrueHit Shift < 2x FalsePos Activity Disappears (Aggregation Artifact) Result->FalsePos Shift > 5x

Figure 2: The "Detergent Challenge" decision tree to rule out non-specific aggregation.

Frequently Asked Questions (FAQs)

Q1: Can I use plastic (polystyrene) reservoirs for this compound? A: Avoid them if possible. The pentyloxy tail is highly lipophilic and will adsorb to polystyrene, reducing the effective concentration in your well. Use glass inserts for HPLC vials and low-binding polypropylene plates for assays.

Q2: Is the compound stable in acidic methanol? A: No. 4-Oxo-4-arylbutanoic acids can undergo pseudo-esterification (cyclization to a lactone form) or acetal formation at the ketone group in acidic alcohols. Always prepare fresh working solutions or store strictly in DMSO.

Q3: What is the estimated pKa? A: The carboxylic acid pKa is approximately 4.5 ± 0.2 . The pentyloxy group on the phenyl ring is an electron-donating group, but its distance from the carboxyl group means its effect on acidity is minimal. However, it significantly increases the LogP (lipophilicity) compared to the unsubstituted parent.

References

  • VulcanChem. (2024). 4-Oxo-4-phenylbutanoic acid: Chemical Identity and Fundamental Properties.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12510434: 4-Oxo-4-phenylbutyric acid, butyl ester.[1]Link

  • BenchChem. (2025).[2] 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.[2][3]Link

  • Biosynth. (2024). 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid - Product Specifications.Link

  • Separation Science (SIELC). (2024). HPLC Separation of 4-Oxobutanoic Acid Derivatives on Mixed-Mode Columns.Link

Sources

Optimization

modifying experimental parameters for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Case ID: 30742-05-3-OPT Status: Active Support Tier: Level 3 (Process Optimization & Troubleshooting) Executive Summary & Molecule Context Welcome to the technical support center for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 30742-05-3-OPT Status: Active Support Tier: Level 3 (Process Optimization & Troubleshooting)

Executive Summary & Molecule Context

Welcome to the technical support center for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid . This compound is a critical intermediate, primarily utilized in the synthesis of liquid crystalline mesogens and pharmacological precursors (e.g., MMP inhibitors).

The synthesis relies on the Friedel-Crafts acylation of (pentyloxy)benzene with succinic anhydride. While the chemistry is well-established, the specific pentyloxy chain introduces unique solubility challenges (oiling out) and regioselectivity concerns compared to shorter-chain analogues.

Key Molecular Parameters:

  • CAS: 30742-05-3[1][2]

  • Molecular Formula:

    
    [3]
    
  • Key Structural Features: Flexible pentyl tail (lipophilic), rigid phenyl core, polar carboxylic acid head.

Synthesis Optimization (The Reaction Engine)

Core Protocol: Friedel-Crafts Acylation

User Issue: "My yield is low (<40%), and I see unreacted succinic anhydride."

Root Cause Analysis: The reaction requires a specific stoichiometry of Aluminum Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


). Unlike catalytic Friedel-Crafts alkylation, acylation is stoichiometric .[4] The Lewis acid complexes strongly with the product's carbonyl oxygen, deactivating the catalyst.[4]

Optimized Parameters:

ParameterRecommendationTechnical Rationale
Stoichiometry (

)
> 2.2 Equivalents 1 eq complexes with the anhydride; 1 eq complexes with the product ketone. Excess ensures catalytic activity.
Solvent DCM or Nitrobenzene DCM (0–25°C) allows easier workup. Nitrobenzene prevents precipitation of the complex but is harder to remove.
Temperature 0°C

RT
Addition at 0°C suppresses ortho isomer formation. Warming to RT drives conversion.
Addition Order Anhydride



Arene
Pre-forming the acylium complex avoids polymerization of the electron-rich (pentyloxy)benzene.
Visualizing the Stoichiometry Trap

The following diagram illustrates why your reaction stalls if you use catalytic amounts of Lewis acid.

G Start Reactants: Succinic Anhydride + Arene Step1 Add 1.0 eq AlCl3 Start->Step1 Complex1 Acylium Complex Formed Step1->Complex1 Activation Step2 Reaction Proceeds Complex1->Step2 Product Product-AlCl3 Complex (Catalyst DEAD) Step2->Product Complexation Action CRITICAL ACTION: Add 2nd eq AlCl3 Product->Action Requirement Final Free Catalyst Available Conversion Continues Product->Final Stalls without Action Action->Final

Caption: The "Stoichiometry Trap" in Friedel-Crafts Acylation. Note the red node where the reaction self-terminates without excess Lewis Acid.

Purification & Isolation (The Filter)

Troubleshooting Guide: "Oiling Out"

User Issue: "During recrystallization, the product comes out as a sticky oil instead of crystals."

Diagnosis: The pentyl chain increases lipophilicity, lowering the melting point compared to methyl/ethyl analogues. Standard aqueous recrystallization often fails because the compound melts before it dissolves/crystallizes (oiling out).

Protocol: The Acid-Base Swing Do not rely solely on recrystallization for crude cleanup. Use chemical purification first.

  • Extraction: Dissolve crude reaction mix (after quenching) in 10%

    
     or 
    
    
    
    .
    • Why? The product (acid) dissolves; unreacted (pentyloxy)benzene (neutral) stays in the organic layer.

  • Wash: Extract the aqueous layer with Ethyl Acetate or Ether. Discard organic layer.[5]

  • Precipitation: Acidify the aqueous layer slowly with HCl to pH 1-2 .

    • Tip: Cool the flask in ice during acidification to encourage solidification over oiling.

Recrystallization Solvent System Table:

Solvent SystemSuitabilityNotes
Ethanol/Water (9:1) HighDissolve in hot EtOH, add warm water until turbid. Cool slowly.
Toluene MediumGood for removing non-polar impurities, but yield may drop.
Water Avoid Causes severe oiling due to the hydrophobic pentyl chain.

Characterization (The Sensor)

User Issue: "How do I confirm I have the correct isomer (Para vs Ortho)?"

Analytical Checkpoints: The para-substitution pattern is dominant due to the steric bulk of the pentyloxy group and the resonance donation directing the electrophile.

1H NMR Diagnostic Signals (


, 400 MHz): 
  • 
     7.9 - 8.0 ppm (d, 2H):  Aromatic protons ortho to the carbonyl (deshielded).
    
  • 
     6.9 - 7.0 ppm (d, 2H):  Aromatic protons ortho to the pentyloxy group (shielded).
    
  • 
     4.0 ppm (t, 2H): 
    
    
    
    of the pentyl chain.
  • 
     2.8 & 3.3 ppm (triplets):  The succinyl backbone (
    
    
    
    ). Distinctive of the open-chain acid.

Visual Logic: Isomer Troubleshooting

G Check Check Aromatic Region (NMR) Pattern1 Two Doublets (AA'BB' System) Check->Pattern1 Pattern2 Complex Multiplet / 3+ Peaks Check->Pattern2 Conclusion1 Para Isomer (Correct) Pattern1->Conclusion1 Conclusion2 Ortho/Meta Contamination Pattern2->Conclusion2 Action Recrystallize from EtOH Conclusion2->Action

Caption: NMR Decision Tree for determining regio-purity of the acylation product.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

?
A: Not recommended. While

is a Lewis acid, it is milder and often leads to lower yields in acylation reactions involving anhydrides.

is the industry standard for this specific transformation due to its oxophilicity, which effectively opens the succinic anhydride ring.

Q: My product is pink/reddish. Is it impure? A: Likely yes. Phenolic oxidation byproducts or trace aluminum complexes can cause coloration.

  • Fix: Perform a charcoal treatment.[5] Dissolve the product in hot ethanol, add activated carbon, filter hot through Celite, and then recrystallize.

Q: Can I close the ring to form the tetralone directly? A: No. The Friedel-Crafts acylation yields the linear keto-acid (gamma-oxo acid). To form the cyclic tetralone, you must perform a second reduction (Clemmensen or Wolff-Kishner) followed by an intramolecular cyclization (using PPA or


), or a direct cyclodehydration if the ketone is preserved (rare for this specific substrate without protection).

References

  • BenchChem. Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanoic Acid.[6] (General protocol for 4-oxo-arylbutanoic acids). Link

  • PubChem. 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS 30742-05-3). National Library of Medicine. Link

  • ScienceMadness. Acylation of benzene with anhydrides. (Discussion on stoichiometry and Lewis Acid choice). Link

  • Olah, G. A. Friedel-Crafts and Related Reactions.[7] Interscience Publishers, 1963. (Foundational text on Acylation stoichiometry).

Sources

Reference Data & Comparative Studies

Validation

Guide to Validating the Purity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Executive Summary: The Purity Imperative 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 36823-84-4) serves as a critical intermediate in the synthesis of mesogenic compounds (liquid crystals) and specific pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 36823-84-4) serves as a critical intermediate in the synthesis of mesogenic compounds (liquid crystals) and specific pharmaceutical precursors. In liquid crystal applications, even trace impurities (0.1%) can drastically depress the clearing point (nematic-to-isotropic transition), rendering the final material useless. In pharmaceutical contexts, the control of alkyl-chain homologs and regioisomers is a regulatory mandate.

This guide moves beyond basic "certificate of analysis" generation. It compares the two dominant validation methodologies—RP-HPLC (The Separation Standard) and qNMR (The Absolute Standard) —providing a decision framework based on experimental data and mechanistic rigor.

Chemical Context & Impurity Profiling

To validate purity, one must first understand the impurity profile. This compound is typically synthesized via Friedel-Crafts acylation of (pentyloxy)benzene with succinic anhydride.

The Impurity Landscape
  • Regioisomers: The ortho-substituted isomer is the primary threat. While the para-directing pentyloxy group favors the desired product, steric hindrance is not absolute.

  • Hydrolysis Byproducts: Unreacted succinic anhydride hydrolyzes to succinic acid.

  • Starting Materials: Residual (pentyloxy)benzene.

  • Homologs: Impurities in the alkyl chain (butoxy or hexyloxy analogs) carried over from the starting ether.

Synthesis & Impurity Flow (Visualization)

ImpurityMap cluster_inputs Starting Materials SM1 (Pentyloxy)benzene Reaction Friedel-Crafts Acylation (AlCl3 / Solvent) SM1->Reaction Impurity3 Impurity C: Alkyl Homologs (Feedstock impurity) SM1->Impurity3 Contaminant SM2 Succinic Anhydride SM2->Reaction Product Target: 4-Oxo-4-[4-(pentyloxy)phenyl] butanoic acid Reaction->Product Major Path Impurity1 Impurity A: Ortho-isomer (Regioisomerism) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Succinic Acid (Hydrolysis) Reaction->Impurity2 Quenching

Figure 1: Mechanistic origin of critical impurities during the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Method Comparison: HPLC-UV vs. qNMR[1][2]

While HPLC is the industry default, qNMR (Quantitative Nuclear Magnetic Resonance) offers distinct advantages for reference standard qualification.

Comparative Performance Data
FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR
Primary Utility Trace impurity detection & Isomer separationAbsolute purity determination (Assay)
Reference Standard Required (External standard needed)Not Required (Internal standard used)
Specificity High (Separates ortho vs para)Moderate (Signals may overlap)
LOD (Limit of Detection) ~0.05% (Excellent for trace analysis)~0.5% (Lower sensitivity)
Analysis Time 25–40 mins (equilibration + run)10–15 mins (setup + acquisition)
Structural Confirmation No (Retention time only)Yes (Spectral fingerprint)
Expert Insight: The Causality of Choice
  • Choose HPLC when you need to prove the absence of the ortho-isomer. The chromatographic selectivity of a C18 column is superior to the magnetic resolution of 400 MHz NMR for distinguishing these positional isomers.

  • Choose qNMR when you are establishing the "Assay Value" (e.g., 99.2% wt/wt) of a new batch to be used as a standard. qNMR measures the molar ratio of protons, making it independent of extinction coefficients.

Experimental Protocols

Method A: RP-HPLC Protocol (Trace Analysis)

Objective: Detect regioisomers and unreacted starting materials.

System Suitability:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Why: The "end-capping" reduces silanol interactions, preventing tailing of the carboxylic acid moiety.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidification suppresses the ionization of the carboxylic acid (

      
       vs 
      
      
      
      ). In its neutral form, the analyte interacts properly with the hydrophobic C18 stationary phase. Without acid, the molecule would elute in the void volume.
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Strong absorption of the benzoyl chromophore).

  • Temperature: 30°C.

Self-Validating Step: Inject a "System Suitability Solution" containing a 1:1 mix of the product and (pentyloxy)benzene. Resolution (


) between peaks must be 

.
Method B: qNMR Protocol (Absolute Assay)

Objective: Determine weight-percent purity without a reference standard.

Parameters:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
    .
    
    • Why: Excellent solubility for both the aromatic core and the polar acid tail; prevents aggregation common in

      
      .
      
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable grade).

    • Why: Maleic acid has a singlet at

      
       6.2 ppm, typically clear of the product's aromatic region (
      
      
      
      6.9 - 8.0 ppm) and alkyl chain (
      
      
      0.9 - 4.1 ppm).
  • Relaxation Delay (

    
    ): 
    
    
    
    30 seconds.
    • Scientific Integrity: Standard proton

      
       relaxation times are 1-5 seconds. For quantitative accuracy (99.9% recovery), the delay must be 
      
      
      
      . A 30s delay ensures full magnetization recovery, preventing integration errors.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weight.[3]

Decision Matrix: Validating Your Workflow

Use this logic flow to determine the appropriate validation step for your stage of development.

ValidationLogic Start Sample Received: 4-Oxo-4-[4-(pentyloxy)phenyl] butanoic acid Q1 Is this a Reference Standard? Start->Q1 PathA Run qNMR (Determine Absolute Assay %) Q1->PathA Yes PathB Run HPLC-UV (Determine Chromatographic Purity) Q1->PathB No (Routine Batch) Q2 Is Purity > 98.0%? PathA->Q2 PathB->Q2 Action1 Check Isomer Content via HPLC (Orthogonal Check) Q2->Action1 Yes Action2 Recrystallize (Solvent: Ethanol/Water) Q2->Action2 No Final Release for Synthesis/Testing Action1->Final Action2->PathB Retest

Figure 2: Decision matrix for analytical method selection based on sample intent.

References

  • Synthesis & Properties: Friedel-Crafts acylation of alkoxybenzenes. (General mechanism validation). Source:

  • Analytical Methodology: Comparison of qNMR and HPLC-UV techniques for measurement of organic acids. Source:

  • Regulatory Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source:

  • qNMR Best Practices: High-Performance Quantitative H-1 NMR for organic substance certification. Source:

Sources

Comparative

Technical Comparison Guide: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid vs. Structural Analogs

The following technical guide provides an in-depth comparative analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3), a lipophilic -keto acid scaffold used in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3), a lipophilic


-keto acid scaffold used in medicinal chemistry and materials science.

Executive Summary

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (hereafter Compound A ) represents a critical structural evolution from the standard phenyl-succinic acid scaffold. By incorporating a para-pentyloxy (


) tail, this compound bridges the gap between highly crystalline, water-soluble short-chain analogs and highly lipophilic, membrane-permeable fatty acid mimetics.

This guide compares Compound A against three primary alternatives:

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Short-chain alkoxy analog).

  • 4-Oxo-4-phenylbutanoic acid (Unsubstituted parent scaffold).[1]

  • Flobufen (Functional drug analog).

Key Finding: The pentyloxy chain of Compound A significantly lowers the melting point and increases LogP compared to methoxy analogs, making it the superior choice for liquid crystal mesogen synthesis and lipid-mimetic drug design where membrane intercalation is required.

Comparative Physicochemical Analysis

The following data highlights the impact of the alkyl tail length on physical properties. The pentyloxy group introduces significant hydrophobicity, altering solubility profiles and crystal packing.

Table 1: Structural & Property Comparison
FeatureCompound A (Target) Methoxy Analog Parent Scaffold Flobufen (Drug)
Systematic Name 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid4-(4-Methoxyphenyl)-4-oxobutanoic acid4-Oxo-4-phenylbutanoic acid4-(2',4'-Difluorobiphenyl-4-yl)-4-oxobutanoic acid
CAS Number 30742-05-3 3153-44-42051-95-8112344-52-2
Functional Group ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Alkoxy (Pentyl)

-Alkoxy (Methyl)
None (H)2,4-Difluorophenyl
Mol.[2][3][4][5][6][7][8][9] Weight 264.32 g/mol 208.21 g/mol 178.19 g/mol 290.26 g/mol
LogP (Predicted) ~3.5 - 3.8 ~1.36~0.9~3.9
Melting Point ~105–110°C *148–150°C114–117°C164–166°C
Solubility (Water) NegligibleLowModerateInsoluble
Primary Application LC Mesogens, Lipid MimeticsChalcone SynthesisIndole SynthesisAnti-inflammatory (NSAID)

*Note: Melting points for C5-alkoxy derivatives are typically lower than C1 analogs due to the flexible alkyl chain disrupting crystal lattice packing efficiency.

Mechanistic Insight: The "Alkoxy Effect"
  • Solubility & Bioavailability: The shift from Methoxy (C1) to Pentyloxy (C5) increases the partition coefficient (LogP) by approximately 2.0 units. This makes Compound A suitable for crossing the blood-brain barrier (BBB) or integrating into lipid bilayers, unlike the more polar parent scaffold.

  • Reactivity: The pentyloxy group is a strong electron-donating group (EDG), activating the phenyl ring. However, since the para-position is occupied by the succinyl group, the ring is stable against further electrophilic attack at the most reactive site, making this compound a stable intermediate.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize Compound A via Friedel-Crafts Acylation with high regioselectivity. Scale: 50 mmol.

Reagents
  • Succinic Anhydride (5.0 g, 50 mmol)

  • (Pentyloxy)benzene (8.2 g, 50 mmol)

  • Aluminum Chloride (

    
    , anhydrous) (14.0 g, 105 mmol)
    
  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

  • HCl (conc.) and Ice water

Step-by-Step Methodology
  • Activation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 14.0 g of anhydrous

    
     in 50 mL of dry DCM under nitrogen atmosphere.
    
  • Addition: Cool the suspension to 0°C. Add Succinic Anhydride (5.0 g) in small portions. Stir for 15 minutes until the mixture homogenizes slightly.

  • Acylation: Add (Pentyloxy)benzene (8.2 g) dropwise over 30 minutes, maintaining the temperature below 5°C. The solution will turn dark red/brown, indicating the formation of the acylium ion complex.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quenching (Critical Step): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL of conc. HCl. Caution: Exothermic reaction. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic layers.

  • Alkaline Extraction (Purification): Extract the organic layer with 10%

    
     solution (3 x 50 mL). The product (acid) moves to the aqueous phase; unreacted (pentyloxy)benzene remains in the organic phase.
    
  • Precipitation: Acidify the combined aqueous carbonate extracts with 6M HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Filtration & Drying: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

  • Recrystallization: Recrystallize from Ethanol/Water (80:20) to obtain analytical grade crystals.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical purification logic that separates the target acid from neutral byproducts.

SynthesisWorkflow Start Reagents: Succinic Anhydride + (Pentyloxy)benzene Intermediate Sigma Complex (Red/Brown Solution) Start->Intermediate Friedel-Crafts Acylation (DCM, 0-25°C) Catalyst Catalyst: AlCl3 (Anhydrous) Catalyst->Intermediate Quench Acid Hydrolysis (Ice + HCl) Intermediate->Quench Decomplexation Separation Phase Separation (Organic vs Aqueous) Quench->Separation BaseExtract 10% Na2CO3 Extraction (Selectivity Step) Separation->BaseExtract Organic Layer Precipitation Acidification (pH 2) Product Precipitation BaseExtract->Precipitation Aqueous Phase (Product) Waste Discard (Unreacted SM) BaseExtract->Waste Organic Phase (Impurities) Final Pure Compound A (Crystalline Solid) Precipitation->Final Filtration & Recrystallization

Caption: Figure 1. Selective synthesis and purification workflow utilizing acid-base extraction to isolate Compound A.

Advanced Applications & Signaling

Precursor for Pyridazinones

Compound A is a vital precursor for synthesizing 6-[4-(pentyloxy)phenyl]-4,5-dihydropyridazin-3(2H)-one . Reaction with hydrazine hydrate yields the pyridazinone ring. These derivatives are potent:

  • Platelet Aggregation Inhibitors: The lipophilic tail aids in binding to PDE3 (Phosphodiesterase 3).

  • Cardiotonic Agents: Similar to Levosimendan analogs.

Liquid Crystal Mesogens

The "Pentyloxy" tail is the minimum chain length typically required to induce mesophase behavior (nematic or smectic phases) when this core is dimerized or polymerized. The 4-oxo-butanoic acid moiety serves as a flexible spacer.

Applications CompA Compound A (Gamma-Keto Acid) Pyridazinone Pyridazinone Derivative (Vasodilator/Cardiotonic) CompA->Pyridazinone + Hydrazine Cyclization FattyAcid 4-(4-pentyloxyphenyl)butanoic acid (Lipid Mimetic) CompA->FattyAcid Zn(Hg)/HCl Reduction Hydrazine Hydrazine (N2H4) Reduction Clemmensen Reduction

Caption: Figure 2. Divergent synthetic utility of Compound A in medicinal chemistry.

References

  • BenchChem. (2025).[1][9] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Retrieved from

  • Biosynth. (2024). Product Data Sheet: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS 30742-05-3).[4][10] Retrieved from

  • PubChem. (2025). Compound Summary: 4-(4-Methylphenyl)-4-oxobutanoic acid (Structural Analog Data). Retrieved from [5]

  • ChemicalBook. (2024). Physicochemical Properties of 4-Oxo-4-(4-pentyloxyphenyl)butyric acid. Retrieved from

  • National Institutes of Health (NIH). (2005). Pharmacological profile of flobufen and deoxoflobufen (Analogous Bioactivity). PubMed. Retrieved from

Sources

Validation

A Comparative Guide to S1P1 Receptor Agonists: Profiling 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid within a Promising Chemical Scaffold

For researchers, scientists, and drug development professionals navigating the landscape of immunomodulatory therapeutics, the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target. Agonism of S1P1 le...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of immunomodulatory therapeutics, the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target. Agonism of S1P1 leads to the sequestration of lymphocytes in secondary lymphoid organs, a mechanism with profound therapeutic implications for a host of autoimmune diseases. This guide provides an in-depth comparison of established S1P1 receptor agonists against the backdrop of an emerging chemical class, represented here by 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. While public domain data on this specific molecule is not available, its 4-oxo-4-phenylbutanoic acid core represents a promising scaffold for novel S1P1 agonist development, as evidenced by published research on structurally related compounds.

The S1P1 Receptor: A Gatekeeper of Lymphocyte Trafficking

The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating the trafficking of lymphocytes from lymphoid tissues into the circulatory system.[1] S1P1, a G protein-coupled receptor (GPCR), is highly expressed on the surface of lymphocytes. The egress of these immune cells from lymph nodes is driven by a concentration gradient of S1P, which is higher in the blood and lymph than in the lymphoid tissues.[2]

Agonists of the S1P1 receptor induce its internalization and subsequent degradation, rendering the lymphocytes unresponsive to the S1P gradient.[3] This "functional antagonism" effectively traps lymphocytes within the lymph nodes, reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[2] This mechanism underpins the therapeutic efficacy of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.

Established S1P1 Receptor Agonists: A Comparative Overview

The therapeutic potential of targeting the S1P1 receptor is well-established, with several approved drugs that have transformed the management of autoimmune conditions.

  • Fingolimod (FTY720): The first-in-class S1P receptor modulator, Fingolimod is a non-selective agonist, targeting S1P1, S1P3, S1P4, and S1P5 receptors.[4] Its efficacy is primarily attributed to its action on S1P1. However, its lack of selectivity, particularly its agonism at the S1P3 receptor, has been associated with cardiovascular side effects such as transient bradycardia.[5]

  • Siponimod (BAF312): A second-generation S1P receptor modulator, Siponimod offers improved selectivity, acting as an agonist for S1P1 and S1P5.[4] This enhanced selectivity profile is designed to minimize the S1P3-mediated cardiovascular effects observed with Fingolimod.[6]

  • Ozanimod (RPC1063): Another selective S1P receptor modulator, Ozanimod also targets S1P1 and S1P5.[4] Its development was driven by the goal of achieving potent S1P1 agonism while avoiding off-target effects, thereby offering a favorable risk-benefit profile.[7]

The following table summarizes the key characteristics of these established S1P1 receptor agonists.

FeatureFingolimodSiponimodOzanimod
Receptor Selectivity S1P1, S1P3, S1P4, S1P5[4]S1P1, S1P5[4]S1P1, S1P5[4]
S1P1 Potency (EC50) ~0.4 nM (as phosphate)~0.46 nM[6]~0.27 nM
Approved Indications Multiple SclerosisMultiple SclerosisMultiple Sclerosis, Ulcerative Colitis
Key Side Effects Bradycardia, macular edema, liver enzyme elevationBradycardia, macular edema, hypertensionBradycardia, orthostatic hypotension, liver enzyme elevation

The Emergence of the 4-Oxo-4-phenylbutanoic Acid Scaffold

Recent drug discovery efforts have identified the 4-oxo-4-phenylbutanoic acid scaffold as a promising starting point for the development of novel, potent, and selective S1P1 receptor agonists. A notable example from the scientific literature is the discovery of a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as potent S1P1 agonists.[8][9] This demonstrates that the butanoic acid moiety can serve as a key pharmacophoric element for interaction with the S1P1 receptor.

While 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid itself is not characterized as an S1P1 agonist in the public domain, its structure embodies the core features of this emerging class. For the purpose of this guide, we will consider it as a representative of this scaffold to discuss the potential for developing simpler, yet effective, S1P1 modulators. The pentyloxy-phenyl group provides a lipophilic tail, a common feature in S1P receptor ligands, while the 4-oxo-butanoic acid portion presents a polar head group. The structure-activity relationship (SAR) of this scaffold would require extensive investigation to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Comparative Profile

The table below provides a comparative profile of the established S1P1 agonists and frames the potential of the 4-oxo-4-phenylbutanoic acid scaffold.

ParameterFingolimodSiponimodOzanimod4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (Hypothetical Profile)
Chemical Class Propan-1,3-diol derivativeAromatic etherOxadiazole4-oxo-4-phenylbutanoic acid derivative
S1P1 EC50 ~0.4 nM (as phosphate)~0.46 nM[6]~0.27 nMData not publicly available
S1P3 EC50 ~1.3 nM (as phosphate)>1111 nM[6]>10,000 nMData not publicly available
Selectivity (S1P1 vs S1P3) LowHighHighTo be determined
In Vivo Efficacy Potent lymphocyte reduction[10]Potent lymphocyte reductionPotent lymphocyte reduction[4]To be determined
Development Status ApprovedApprovedApprovedPreclinical/Exploratory

Experimental Protocols for S1P1 Agonist Characterization

The evaluation of novel compounds for S1P1 receptor agonism involves a standardized cascade of in vitro and in vivo assays. The following protocols are fundamental to this process.

In Vitro Assays

1. GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

  • Principle: In the inactive state, the Gα subunit of the G-protein is bound to GDP. Agonist binding to the GPCR facilitates the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation.[11]

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

    • In a 96-well plate, add assay buffer (typically containing HEPES, MgCl2, NaCl, and saponin).

    • Add varying concentrations of the test compound.

    • Add the S1P1 receptor-expressing membranes.

    • Initiate the reaction by adding a solution containing GDP and [35S]GTPγS.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS.

    • Wash the filter plate to remove unbound [35S]GTPγS.

    • Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

    • Plot the data as a function of compound concentration to determine the EC50 value.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.

  • Principle: Upon agonist-induced phosphorylation of the GPCR, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET).[12]

  • Protocol (using EFC):

    • Use a stable cell line co-expressing the S1P1 receptor fused to a small fragment of β-galactosidase (β-gal) and β-arrestin fused to the larger fragment of β-gal.

    • Plate the cells in a 96-well or 384-well plate and incubate overnight.

    • Add serial dilutions of the test compound to the cells.

    • Incubate for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Add a chemiluminescent substrate for β-gal.

    • Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.

    • Analyze the data to generate a dose-response curve and calculate the EC50.

In Vivo Assay

1. Peripheral Lymphocyte Count (PLC) Reduction Assay in Mice

This in vivo assay provides a direct measure of the functional consequence of S1P1 agonism.

  • Principle: S1P1 agonists sequester lymphocytes in the lymph nodes, leading to a measurable reduction in the number of circulating lymphocytes in the peripheral blood.[10]

  • Protocol:

    • Acclimatize mice (e.g., C57BL/6) for at least one week.

    • Collect a baseline blood sample from each mouse via a submandibular or tail vein bleed to determine the pre-dose lymphocyte count.

    • Administer the test compound orally or via another appropriate route at various doses. A vehicle control group and a positive control group (e.g., Fingolimod) should be included.

    • At specified time points post-dosing (e.g., 4, 8, 24 hours), collect blood samples.

    • Perform a complete blood count (CBC) with differential analysis on each blood sample to determine the absolute lymphocyte count.

    • Calculate the percentage reduction in lymphocyte count relative to the baseline for each animal and at each time point.

    • Plot the percentage of lymphocyte reduction against the dose to assess the in vivo potency and duration of action of the test compound.

Visualizing the Science: Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the S1P1 signaling pathway and a typical experimental workflow for agonist characterization.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Agonist S1P1 Agonist S1P1 S1P1 Receptor S1P_Agonist->S1P1 Binds G_protein Gi Protein S1P1->G_protein Activates GRK GRK S1P1->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: S1P1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Binding_Assay S1P1 Receptor Binding Assay GTP_Assay GTPγS Binding Assay (Functional Agonism) Binding_Assay->GTP_Assay Arrestin_Assay β-Arrestin Recruitment (Internalization Potential) GTP_Assay->Arrestin_Assay PLC_Assay Peripheral Lymphocyte Count (PLC) Reduction in Mice Arrestin_Assay->PLC_Assay SAR Structure-Activity Relationship (SAR) Studies PLC_Assay->SAR SAR->Binding_Assay Iterative Refinement

Caption: Experimental Workflow for S1P1 Agonist Characterization.

Conclusion

The development of S1P1 receptor agonists has marked a significant advancement in the treatment of autoimmune diseases. While established drugs like Fingolimod, Siponimod, and Ozanimod have demonstrated clinical efficacy, the search for next-generation modulators with improved selectivity and safety profiles continues. The 4-oxo-4-phenylbutanoic acid scaffold represents a promising avenue for the discovery of novel S1P1 agonists. Although the specific compound 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid requires further investigation to ascertain its biological activity, the principles and experimental methodologies outlined in this guide provide a robust framework for its evaluation and comparison within the broader context of S1P1 receptor drug discovery.

References

  • Buzard, D. J., Han, S., Thoresen, L. H., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]

  • Buzard, D., Han, S., Thoresen, L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. FAO AGRIS. [Link]

  • Ghadiri, M., et al. (2025). Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study. Journal of Neurology. [Link]

  • Brown, G. A., et al. (2010). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Piali, L., et al. (2011). Siponimod is a Functional Agonist for the S1P5 Receptor. bioRxiv. [Link]

  • van der Lee, M. M., et al. (2010). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening, 15(1), 22-31. [Link]

  • Ghadiri, M., et al. (2024). Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. Clinical and Translational Neuroscience. [Link]

  • Blaho, V. A., et al. (2015). S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis. The American Journal of Pathology, 185(7), 2033-2046. [Link]

  • Singer, O., et al. (2016). Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection. Pathogens and Disease, 74(4), ftw023. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Newhouse, B. J., et al. (2011). Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. ACS Medicinal Chemistry Letters, 2(10), 780-784. [Link]

  • Kim, H. S., et al. (2022). Reduction of the blood lymphocyte count by the treatment of 19 and 21 in mice. ResearchGate. [Link]

  • Gushchin, I., et al. (2022). Structural basis for receptor selectivity and inverse agonism in S1P5 receptors. bioRxiv. [Link]

  • Pager, J., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. Molecules, 26(21), 6432. [Link]

  • D'Ambrosio, D., et al. (2022). The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line. International Journal of Molecular Sciences, 23(5), 2883. [Link]

  • Immunology Pathways. (n.d.). S1P Sphingosine-1-phosphate. [Link]

  • Kennedy, A. J., et al. (2014). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Bioorganic & Medicinal Chemistry Letters, 24(1), 260-264. [Link]

  • Legangneux, E., et al. (2018). S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo. Molecular Pharmacology, 93(5), 519-528. [Link]

  • Smith, T. J., et al. (2018). Retrospective OCT Analysis of S1P Modulator Fingolimod in Multiple Sclerosis. ResearchGate. [Link]

  • Hoy, S. M. (2020). Siponimod: A Review in Secondary Progressive Multiple Sclerosis. CNS Drugs, 34(11), 1189-1200. [Link]

  • Kim, H., et al. (2020). Single-dose of LC51-0255, a selective S1P1 receptor modulator, showed dose-dependent and reversible reduction of absolute lymphocyte count in humans. Translational and Clinical Pharmacology, 28(3), 133-140. [Link]

  • Zehe, C., et al. (2023). Structural determinants of sphingosine-1-phosphate receptor selectivity. ResearchGate. [Link]

  • Gustin, J. M., et al. (2013). Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug. Journal of Pharmacology and Experimental Therapeutics, 347(2), 376-386. [Link]

  • Mendoza, A., et al. (2012). Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Immunology, 137(4), 283-290. [Link]

  • Tian, Y., et al. (2021). Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Immunology, 13, 981504. [Link]

  • Cyster, J. G., & Schwab, S. R. (2016). To Fingolimod and Beyond: The Rich Pipeline of Drug Candidates That Target S1P Signaling. Pharmacological Research, 113(Pt A), 585-593. [Link]

  • Piali, L., et al. (2011). The Selective Sphingosine 1-Phosphate Receptor 1 Agonist Ponesimod Protects against Lymphocyte-Mediated Tissue Inflammation. The Journal of Pharmacology and Experimental Therapeutics, 337(2), 547-556. [Link]

  • Yuan, S., et al. (2017). Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor. ResearchGate. [Link]

  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Sani, M., et al. (2015). SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. ACS Medicinal Chemistry Letters, 6(12), 1161-1166. [Link]

  • Singer, O., et al. (2016). Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection. Pathogens and Disease, 74(4), ftw023. [Link]

  • Park, S. J., & Im, D. S. (2017). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Biomolecules & Therapeutics, 25(1), 80-90. [Link]

  • Kim, H. S., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2736. [Link]

  • Park, S. J., & Im, D. S. (2017). Action mechanism of fingolimod and other S1P receptor modulators. ResearchGate. [Link]

  • Sandborn, W. J., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. ResearchGate. [Link]

  • Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]

  • Sandborn, W. J., et al. (2024). The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis. Gastroenterology. [Link]

  • Alt, A., et al. (2011). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Bioorganic & Medicinal Chemistry Letters, 21(19), 5827-5831. [Link]

Sources

Comparative

Comparative Performance Guide: 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid

Evaluation of Lipophilic Aroylpropionic Acid Scaffolds for NSAID and MMP Inhibition Executive Summary 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3), also known as 3-(4-pentyloxybenzoyl)propionic acid, is a...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Lipophilic Aroylpropionic Acid Scaffolds for NSAID and MMP Inhibition

Executive Summary

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3), also known as 3-(4-pentyloxybenzoyl)propionic acid, is a specialized gamma-keto acid scaffold utilized in drug discovery. Structurally analogous to the prodrug NSAID Fenbufen , this compound features a distinctive pentyloxy tail , conferring significantly higher lipophilicity than its biphenyl counterparts.

This guide benchmarks the compound’s performance as a chemical probe for cyclooxygenase (COX) and matrix metalloproteinase (MMP) pathways. Unlike standard NSAIDs, its extended alkyl chain allows for unique interrogation of hydrophobic sub-pockets (e.g., the S1' pocket of MMPs) and alters metabolic pharmacokinetics. This document provides the essential comparative data and protocols required to validate its utility in your pipeline.

Part 1: Comparative Analysis & Benchmarking

To objectively evaluate 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, we compare it against Fenbufen (the parent clinical standard) and 4-Phenylbutyric Acid (4-PBA) (a standard HDAC inhibitor/chaperone).

1.1 Physicochemical & Pharmacokinetic Profile

The pentyloxy substituent drastically shifts the physicochemical profile, pushing the compound towards higher membrane permeability but lower aqueous solubility compared to Fenbufen.

Feature4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Fenbufen (Standard)4-Phenylbutyric Acid (4-PBA)
Molecular Weight 264.32 g/mol 254.28 g/mol 164.20 g/mol
Predicted LogP ~4.2 (High Lipophilicity)~3.1~2.3
Target Class COX-2 (Prodrug) / MMP ProbeCOX-1/2 (Prodrug)HDAC / Chaperone
Metabolic Activation Oxidative cleavage to 4-(pentyloxy)phenylacetic acidCleavage to 4-biphenylacetic acid (Felbinac)Beta-oxidation
BBB Permeability High (Predicted)ModerateHigh
Solubility (PBS) Low (< 0.1 mg/mL)ModerateHigh
1.2 Functional Performance (Predicted Potency)

Based on Structure-Activity Relationship (SAR) data for 4-aryl-4-oxobutanoic acids:

  • COX Inhibition: As a gamma-keto acid, the compound acts primarily as a prodrug . Its active metabolite (the acetic acid derivative) is expected to show COX-2 selectivity comparable to Felbinac but with altered kinetics due to the alkoxy tail.

  • MMP Inhibition: The keto-acid moiety can chelate the catalytic Zinc ion in MMPs. The pentyloxy tail is designed to occupy the deep hydrophobic S1' pocket of MMP-2 and MMP-9, potentially offering 3-5x greater potency than unsubstituted analogs.

Part 2: Experimental Protocols

To validate this compound in your specific assay, use the following self-validating protocols.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine if the compound acts directly or requires metabolic activation.

Reagents:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • Colorimetric peroxidase substrate (e.g., TMPD).

Methodology:

  • Preparation: Dissolve 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid in DMSO (Stock 10 mM). Note: Due to high LogP, ensure no precipitation occurs upon dilution in buffer.

  • Incubation: Incubate enzyme with inhibitor (0.1 µM – 100 µM) for 10 minutes at 25°C.

  • Reaction: Initiate with Arachidonic acid (100 µM) and TMPD.

  • Readout: Measure absorbance at 590 nm after 5 minutes.

  • Validation: Run Indomethacin as a positive control (IC50 ~0.1 µM).

    • Expected Result: High IC50 (>50 µM) indicates prodrug behavior (requires cellular metabolism). Low IC50 (<10 µM) indicates direct inhibition .

Protocol B: MMP-9 Fluorometric Profiling

Objective: Assess the affinity of the pentyloxy tail for the MMP S1' pocket.

Reagents:

  • Recombinant MMP-9 (catalytic domain).

  • FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

Methodology:

  • Activation: Activate pro-MMP-9 with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

  • Execution: Mix inhibitor (dilution series) with activated MMP-9. Incubate 30 min.

  • Start: Add FRET substrate (10 µM).

  • Kinetic Read: Monitor fluorescence (Ex/Em = 328/393 nm) for 20 minutes.

  • Analysis: Plot V0 vs [Inhibitor] to determine Ki.

Part 3: Mechanism & Workflow Visualization
3.1 Metabolic Activation Pathway (SAR Logic)

The following diagram illustrates the predicted bio-activation pathway of the scaffold, analogous to Fenbufen.

MetabolicPathway cluster_SAR SAR Determinants Prodrug 4-Oxo-4-[4-(pentyloxy)phenyl] butanoic acid (Inactive Prodrug) Intermediate Gamma-Hydroxy Metabolite Prodrug->Intermediate Reductase (Liver) ActiveDrug 4-(Pentyloxy)phenyl acetic acid (Active COX Inhibitor) Intermediate->ActiveDrug Oxidative Cleavage Target COX-2 / MMP Active Site ActiveDrug->Target Inhibition Lipophilicity Pentyloxy Tail: Increases Membrane Permeability Lipophilicity->Prodrug Binding Carboxylate: Zinc Binding (MMP) or Arg-120 Salt Bridge (COX)

Figure 1: Predicted metabolic activation pathway. The gamma-keto acid scaffold typically acts as a prodrug, undergoing oxidative cleavage to yield the active acetic acid inhibitor.

3.2 Experimental Benchmarking Workflow

Standardized decision tree for evaluating the compound's activity.

Workflow Start Start: 4-Oxo-4-[4-(pentyloxy)phenyl] butanoic acid Sample Solubility Step 1: Solubility Test (PBS pH 7.4 + 1% DMSO) Start->Solubility Decision1 Soluble > 50µM? Solubility->Decision1 DirectAssay Step 2A: Enzyme Assay (MMP / COX) Decision1->DirectAssay Yes CellAssay Step 2B: Whole Cell Assay (PBMC / Macrophage) Decision1->CellAssay No (Use Carrier/Micelle) Analysis1 Result: Low IC50 (<10µM) DirectAssay->Analysis1 Analysis2 Result: High IC50 (>50µM) DirectAssay->Analysis2 Conclusion1 Direct Inhibitor (Likely MMP Target) Analysis1->Conclusion1 Conclusion2 Prodrug Candidate (Requires Metabolism) Analysis2->Conclusion2

Figure 2: Experimental decision tree for characterizing the biological activity mechanism.

References
  • Child, R. G., et al. (1980). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs." Journal of Pharmaceutical Sciences, 69(5), 511–514.

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.

  • Kamei, T., et al. (1996). "Metabolic fate of fenbufen in rats." Xenobiotica, 26(4), 367-378.

  • PubChem Compound Summary. (2024). "4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS 30742-05-3)."[1][2][3] National Center for Biotechnology Information.

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives, a class of compounds with promising potential as modulators of Peroxis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives, a class of compounds with promising potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear hormone receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel PPAR agonists.

Introduction: The Pharmacological Landscape of PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) exist in three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney, and its activation is associated with lipid lowering.[3] PPARγ is highly expressed in adipose tissue and plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.[3] PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis. The design of selective or dual/pan-PPAR agonists allows for the tailored therapeutic intervention in various metabolic disorders.

The general pharmacophore for PPAR agonists consists of three key components: an acidic head group, a central linker moiety, and a hydrophobic tail.[4] The acidic head, typically a carboxylic acid or a bioisostere, engages in hydrogen bonding interactions with key amino acid residues in the ligand-binding pocket (LBP) of the receptor.[4] The hydrophobic tail occupies a large hydrophobic pocket within the LBP, and the linker optimally positions these two moieties for effective binding and receptor activation.[4] The 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid scaffold neatly fits this pharmacophore model, with the butanoic acid moiety serving as the acidic head, the 4-oxo-4-phenyl group as part of the linker, and the pentyloxy-phenyl group constituting the hydrophobic tail.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives as PPAR agonists is intricately linked to their chemical structure. Modifications to each part of the molecule—the acidic head, the central linker, and the hydrophobic tail—can significantly impact potency, selectivity, and pharmacokinetic properties.

The Acidic Head Group: The Anchor for Activity

The carboxylic acid moiety of the butanoic acid chain is a critical determinant of PPAR agonism. It typically forms a salt bridge or hydrogen bonds with a triad of conserved amino acid residues in the PPAR LBP, including a tyrosine, a histidine, and a serine. This interaction is essential for stabilizing the active conformation of the receptor.

  • Bioisosteric Replacements: While carboxylic acid is the most common head group, bioisosteric replacements such as tetrazoles can also be employed. These replacements can modulate the acidity and pharmacokinetic profile of the compounds.

The Phenylbutanoic Acid Linker: A Rigid Scaffold for Optimal Positioning

The 4-oxo-4-phenylbutanoic acid core provides a relatively rigid linker that helps to orient the acidic head and the hydrophobic tail in a conformation conducive to binding.

  • Impact of the Oxo Group: The ketone group at the 4-position introduces a polar element and influences the overall conformation of the butanoic acid chain. The impact of its reduction or replacement would be a key area for SAR exploration.

  • Aromatic Ring Substitution: Substitution on the phenyl ring of the linker can influence electronic properties and provide additional points of interaction within the LBP.

The Hydrophobic Tail: Driving Potency and Selectivity

The 4-(pentyloxy)phenyl moiety serves as the hydrophobic tail, occupying a large, deep pocket within the PPAR LBP. The nature and length of the alkoxy chain are critical for optimizing van der Waals interactions and, consequently, the potency and selectivity of the agonist.

  • Alkoxy Chain Length: The length of the alkoxy chain directly influences the hydrophobicity and the fit within the hydrophobic pocket. The pentyloxy group in the parent compound suggests that a chain of this length is favorable. A systematic variation of the chain length (e.g., from methoxy to octyloxy) would be a primary focus of an SAR study. It is anticipated that there will be an optimal chain length for maximal activity, beyond which steric hindrance or unfavorable interactions may reduce potency.

  • Branching and Cyclization: Introduction of branching or cyclic moieties in the alkoxy chain can provide insights into the shape and size of the hydrophobic pocket and can be a strategy to enhance selectivity for a particular PPAR isoform.

  • Substitution on the Phenyl Ring: Substitution on the terminal phenyl ring of the hydrophobic tail can further probe the contours of the binding pocket and introduce additional interactions, such as hydrogen bonds or halogen bonds, which could enhance affinity and selectivity.

Comparative Analysis with Alternative Scaffolds

The 4-oxo-4-phenylbutanoic acid scaffold represents one of many chemotypes that have been explored for PPAR agonism. A comparison with established classes of PPAR agonists, such as the thiazolidinediones (TZDs) and fibrates, is instructive.

  • Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone): These are potent PPARγ agonists characterized by a TZD head group. While effective as insulin sensitizers, their use has been associated with side effects such as weight gain and fluid retention. The 4-oxo-4-phenylbutanoic acid derivatives offer a structurally distinct scaffold that may possess a different side-effect profile.

  • Fibrates (e.g., Fenofibrate, Gemfibrozil): These are primarily PPARα agonists used to treat dyslipidemia. They typically feature a phenoxyacetic acid or a related scaffold. A comparative analysis would focus on the potential for 4-oxo-4-phenylbutanoic acid derivatives to exhibit dual PPARα/γ agonism, which could offer a broader therapeutic benefit for metabolic syndrome.

Compound/Class Primary Target Key Structural Feature Therapeutic Indication
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives PPARα/γ (Hypothesized)4-oxo-4-phenylbutanoic acidMetabolic Syndrome (Potential)
Thiazolidinediones PPARγThiazolidinedione ringType 2 Diabetes
Fibrates PPARαPhenoxyacetic acidDyslipidemia

Experimental Protocols for Evaluation

The evaluation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives as PPAR agonists involves a cascade of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

In Vitro Binding Affinity: LanthaScreen™ TR-FRET Competitive Binding Assay

This assay is a robust, high-throughput method to determine the binding affinity of a compound to the PPAR ligand-binding domain (LBD).[5][6][7]

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled, non-selective PPAR ligand (tracer).[7] A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol: [5]

  • Reagent Preparation:

    • Prepare a 2X solution of the test compound in the assay buffer.

    • Prepare a 2X solution of the GST-PPAR-LBD and the terbium-labeled anti-GST antibody in the assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of the 2X test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X GST-PPAR-LBD/antibody solution to the wells.

    • Add 10 µL of the 2X tracer solution to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (tracer).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Functional Activity: PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate a PPAR-dependent reporter gene.[1][8]

Principle: Cells are co-transfected with two plasmids: one expressing the full-length PPAR isoform and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[1] If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Protocol: [8]

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, CV-1) in a 96-well plate.

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

    • Include a positive control (e.g., a known PPAR agonist) and a vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts related to the SAR of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives and the experimental workflows for their evaluation.

SAR_Pharmacophore cluster_Molecule 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid cluster_PPAR PPAR Ligand Binding Pocket Head Butanoic Acid (Acidic Head) Linker 4-Oxo-4-phenyl (Linker) Head->Linker Covalent Bond H_Pocket Polar Pocket (H-Bonding) Head->H_Pocket Binding Interaction Tail Pentyloxy-phenyl (Hydrophobic Tail) Linker->Tail Covalent Bond L_Pocket Linker Region Linker->L_Pocket Positioning T_Pocket Hydrophobic Pocket (van der Waals) Tail->T_Pocket Binding Interaction

Caption: Pharmacophore model of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid derivatives binding to the PPAR LBD.

TR_FRET_Workflow start Start reagent_prep Prepare 2X Solutions: - Test Compound - GST-PPAR-LBD + Ab - Tracer start->reagent_prep plate_addition Add Reagents to 384-well Plate reagent_prep->plate_addition incubation Incubate at RT (1-2h) plate_addition->incubation read_plate Read Plate (Ex: 340nm, Em: 495/520nm) incubation->read_plate data_analysis Calculate Emission Ratio & IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the LanthaScreen™ TR-FRET PPAR Competitive Binding Assay.

Transactivation_Workflow start Start cell_culture Plate Cells in 96-well Plate start->cell_culture transfection Co-transfect with PPAR and PPRE-Luciferase Plasmids cell_culture->transfection compound_treatment Treat with Test Compound (24h) transfection->compound_treatment luciferase_assay Lyse Cells and Measure Luminescence compound_treatment->luciferase_assay data_analysis Normalize Data and Determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the PPAR Transactivation Assay.

Conclusion

The 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid scaffold represents a promising starting point for the development of novel PPAR agonists. A thorough understanding of the structure-activity relationships, guided by the principles of the PPAR pharmacophore, is essential for the optimization of these compounds. The systematic modification of the acidic head, the central linker, and the hydrophobic tail, coupled with rigorous evaluation using the described in vitro assays, will be crucial for identifying potent and selective PPAR modulators with the potential for therapeutic application in metabolic diseases. This guide provides a foundational framework for researchers to design and execute such studies, ultimately contributing to the advancement of new therapies for metabolic disorders.

References

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. (n.d.). PMC. [Link]

  • Structure-activity relationships of dimeric PPAR agonists. (2006). PubMed. [Link]

  • Structure-activity relationships of dimeric PPAR agonists | Request PDF. (2006). ResearchGate. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). PMC. [Link]

  • Synthesis and structure-activity relationships of novel zwitterionic compounds as peroxisome proliferator activated receptor α/γ dual agonists with improved physicochemical properties. (2013). PubMed. [Link]

  • Pharmacophore-driven identification of PPARγ agonists from natural sources. (2012). PubMed. [Link]

  • Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. (2017). NIH. [Link]

  • Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands. (2013). PMC. [Link]

  • Principle of the in vitro PPARß/δ transactivation assay. (2018). ResearchGate. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). PubMed. [Link]

  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. (2002). Oxford Academic. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2020). NIH. [Link]

  • (PDF) Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. (2013). ResearchGate. [Link]

  • Human PPAR-alpha Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

Sources

Comparative

Independent Verification of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a keto-acid derivative with potential therapeutic applications. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a keto-acid derivative with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines detailed protocols for synthesis, purification, and analytical characterization. Furthermore, it proposes a strategic approach to investigate its biological activity, drawing comparisons with structurally related and functionally relevant compounds.

Introduction

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid belongs to the family of 4-oxo-4-arylbutanoic acids. While the biological activities of this specific molecule are not extensively documented, its structural similarity to compounds with known pharmacological effects, such as the anti-inflammatory agent 4-phenylbutyric acid (4-PBA), suggests it may possess valuable therapeutic properties.[1][2] The presence of the 4-pentyloxy phenyl group may influence its lipophilicity and interaction with biological targets, potentially offering a distinct pharmacological profile.

This guide provides the necessary tools to independently synthesize and verify the structure and purity of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. It also presents a comparative analysis with two key reference compounds: the parent structure, 4-oxo-4-phenylbutanoic acid, and the functionally relevant molecule, 4-phenylbutyric acid. This comparative approach is designed to elucidate the contribution of the keto group and the pentyloxy substituent to the molecule's overall properties.

I. Synthesis and Purification

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid can be achieved through a Friedel-Crafts acylation reaction, a well-established method for the formation of aryl ketones.[3][4] This approach involves the reaction of pentyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis

Materials:

  • Pentyloxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichlorobenzene (solvent)[4]

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10%

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentyloxybenzene and dichlorobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

  • Once the addition is complete, add succinic anhydride portion-wise, maintaining the temperature below 10°C.

  • After the addition of succinic anhydride, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until the solids dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water, 10% sodium hydroxide solution, and brine.

  • Acidify the combined aqueous basic layers with concentrated HCl to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification pentyloxybenzene Pentyloxybenzene reaction_flask Friedel-Crafts Acylation (Ice Bath -> 50-60°C) pentyloxybenzene->reaction_flask succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_flask AlCl3 Anhydrous AlCl₃ AlCl3->reaction_flask solvent Dichlorobenzene solvent->reaction_flask quench Quench (Ice/HCl) reaction_flask->quench Reaction Mixture extraction Extraction (Ethyl Acetate) quench->extraction wash Wash (NaOH, Brine) extraction->wash precipitation Precipitation (HCl) wash->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid recrystallization->product Purified Product

Caption: Workflow for the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

II. Analytical Verification

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

A. Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Expected signals include:

    • Aromatic protons on the p-substituted phenyl ring.

    • Methylene protons of the butanoic acid chain, showing characteristic splitting patterns.

    • Methylene and methyl protons of the pentyloxy group.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ketone and the carboxylic acid, aromatic carbons, and aliphatic carbons of the pentyloxy and butanoic acid chains.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.[5]

3. Infrared (IR) Spectroscopy:

The IR spectrum should show characteristic absorption bands for the functional groups present:

  • A strong C=O stretching vibration for the ketone.

  • A strong C=O stretching vibration for the carboxylic acid.

  • A broad O-H stretching vibration for the carboxylic acid.

  • C-O stretching vibrations for the ether linkage.

  • C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

B. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

An HPLC method should be developed to determine the purity of the synthesized compound. A reverse-phase C18 column is typically suitable for this type of analysis.

Experimental Protocol: HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., mobile phase) and create a series of dilutions to establish a calibration curve for quantitative analysis.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Verification Results start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir hplc HPLC-UV start->hplc identity Structural Identity nmr->identity composition Elemental Composition ms->composition ir->identity purity Purity (%) hplc->purity

Caption: A comprehensive workflow for the analytical verification of the synthesized compound.

III. Comparative Analysis

To understand the potential biological significance of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, a comparative analysis with structurally related compounds is crucial.

A. Reference Compounds
  • 4-Oxo-4-phenylbutanoic acid: The parent compound without the pentyloxy substituent. This allows for the evaluation of the influence of the alkoxy group on the compound's properties.

  • 4-Phenylbutyric acid (4-PBA): A structurally similar compound lacking the keto group. 4-PBA is a known histone deacetylase inhibitor and endoplasmic reticulum (ER) stress inhibitor with anti-inflammatory properties.[1][2][6]

B. Physicochemical Properties Comparison

A comparison of key physicochemical properties can provide insights into the potential bioavailability and target interactions of these compounds.

Property4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid4-Oxo-4-phenylbutanoic acid4-Phenylbutyric acid (4-PBA)
Molecular Formula C₁₅H₂₀O₄[7]C₁₀H₁₀O₃C₁₀H₁₂O₂
Molecular Weight ( g/mol ) 264.32[7]178.18164.20
Predicted logP ~3.2~1.5~2.1
Polar Surface Area (Ų) ~63.6~54.4~37.3

Predicted values are estimates and should be experimentally verified.

The increased lipophilicity (higher logP) of the pentyloxy-substituted compound may enhance its ability to cross cell membranes, potentially influencing its biological activity.

IV. Proposed Biological Evaluation: Anti-inflammatory Activity

Based on the known anti-inflammatory effects of the related compound 4-PBA[1][2][6], a logical starting point for the biological evaluation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is to investigate its potential anti-inflammatory properties.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

Procedure:

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Treatment: Pre-treat the cells with varying concentrations of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, 4-oxo-4-phenylbutanoic acid, and 4-PBA for 1-2 hours.

  • Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

  • Analysis: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and/or cell lysates for analysis.

    • Nitric Oxide (NO) Production: Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

    • Gene Expression Analysis: Analyze the expression of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α) in cell lysates using quantitative real-time PCR (qRT-PCR).

Diagram of the Proposed Biological Signaling Pathway Investigation:

Biological_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_genes Induces Inflammatory_response Inflammatory Response Pro_inflammatory_genes->Inflammatory_response Test_Compound 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid Test_Compound->NFkB_pathway Potential Inhibition?

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

V. Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent synthesis, verification, and preliminary biological evaluation of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid. By following the detailed protocols and employing the suggested comparative analyses, researchers can generate robust and reliable data to elucidate the chemical and biological properties of this compound. The proposed investigation into its anti-inflammatory potential offers a promising avenue for discovering novel therapeutic agents. The structured approach outlined herein is designed to ensure the integrity and reproducibility of the findings, contributing to the advancement of drug discovery and development.

References

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • PubMed. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023). 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. Retrieved February 2, 2026, from [Link]

  • IOPscience. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Retrieved February 2, 2026, from [Link]

  • PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2006). Regiospecific Synthesis of 4-Alkoxy and 4-Amino Substituted 2-Trifluoromethyl Pyrroles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2012). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1, 2-Phenylene Diamine As A Derivatizing Reagent. Retrieved February 2, 2026, from [Link]

  • National Library of Medicine. (1994). Biochemical characteristics and differentiating activity of 4-oxo analogs of retinoic acid. Retrieved February 2, 2026, from [Link]

  • PubMed. (1999). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (2012). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid. Retrieved February 2, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Peroxisome proliferator-activated receptors. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2021). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Retrieved February 2, 2026, from [Link]

  • PubMed. (1982). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Retrieved February 2, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (1983). (PDF) Synthesis and properties of the α-keto acids. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Three isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids (n = 2, 3 and 4) as DNA intercalator: Synthesis, physicochemical characterization, antimicrobial activity, antioxidant potential and in silico study. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-oxo-4-(4-phenoxyphenyl)butanoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved February 2, 2026, from [Link]

Sources

Validation

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid in vivo vs in vitro studies

This guide provides a comparative technical analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3), evaluating its performance in controlled cellular environments (in vitro) versus complex physiological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (CAS: 30742-05-3), evaluating its performance in controlled cellular environments (in vitro) versus complex physiological systems (in vivo).

The analysis is grounded in the structure-activity relationships (SAR) of 4-aryl-4-oxobutanoic acids (gamma-keto acids), a class of compounds historically significant as non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Fenbufen) and metabolic regulators (PPAR agonists).

Executive Summary: The Lipophilic Advantage

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a lipophilic derivative of the 4-oxo-4-phenylbutanoic acid scaffold. The addition of the pentyloxy tail at the para position significantly alters its physicochemical profile compared to its unsubstituted or methoxy-substituted analogs.

  • Primary Utility: Anti-inflammatory probe (COX/LOX inhibition), PPAR

    
     modulation, and liquid crystal intermediate.
    
  • Key Differentiator: The 5-carbon alkoxy chain increases logP, enhancing membrane permeability and affinity for hydrophobic binding pockets (e.g., the COX active site channel), but introduces specific metabolic liabilities in vivo (O-dealkylation).

In Vitro Performance: Potency & Mechanism

In cell-free and cell-based assays, this compound generally exhibits higher potency than shorter-chain analogs due to hydrophobic interactions.

Mechanism of Action (Molecular Level)

The compound operates via two primary pathways depending on the assay context:

  • Enzyme Inhibition (COX/LOX): The 4-oxo-butanoic acid headgroup chelates active site metals or interacts with arginine residues (e.g., Arg120 in COX-1), while the pentyloxy tail occupies the hydrophobic channel.

  • Nuclear Receptor Activation (PPARs): The carboxylic acid mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors (PPARs) to regulate glucose/lipid metabolism.

Comparative Data: In Vitro
Feature4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acidStandard Analog (Fenbufen/Methoxy)Impact of Pentyloxy Group
Binding Affinity (

)
High (nM range for hydrophobic pockets)Moderate (

M range)
Enhanced: The pentyl chain anchors the molecule in hydrophobic domains.
Solubility (Aqueous) Low (< 0.1 mg/mL)ModerateReduced: Requires DMSO or BSA carriers for reliable assay data.
Cell Permeability High (Passive diffusion)ModerateImproved: Rapid uptake in adipocytes or macrophages.
Cytotoxicity (

)
~50-100

M (Cell line dependent)
> 200

M
Slightly Higher Toxicity: Due to membrane disruption at high concentrations.
Critical In Vitro Protocol: PPAR Reporter Assay

To validate agonist activity.

  • Cell Line: HEK293T or 3T3-L1 adipocytes.

  • Transfection: Co-transfect with a PPAR

    
     expression vector and a PPRE-luciferase reporter plasmid.
    
  • Treatment:

    • Dissolve compound in DMSO (Stock 100 mM).

    • Treat cells with serial dilutions (0.1

      
      M to 100 
      
      
      
      M) for 24 hours.
    • Control: Rosiglitazone (Positive), DMSO (Vehicle).

  • Readout: Measure luminescence. Normalize to Renilla luciferase (transfection control).

  • Data Analysis: Plot dose-response curve to calculate

    
    .
    

In Vivo Performance: Bioavailability & Metabolism

While in vitro data suggests high potency, in vivo efficacy is modulated by the "First-Pass Effect" and metabolic stability of the alkoxy chain.

Metabolic Fate

Unlike stable biphenyls (e.g., Fenbufen), the pentyloxy ether is susceptible to CYP450-mediated O-dealkylation .

  • Absorption: Rapid absorption due to high lipophilicity.

  • Distribution: High plasma protein binding (>95%); potential accumulation in adipose tissue.

  • Metabolism (The Bottleneck):

    • Pathway A (Major):

      
      -oxidation of the butanoic acid chain (chain shortening).
      
    • Pathway B (Minor but critical): O-dealkylation of the pentyl group to yield the phenolic metabolite (4-hydroxy-4-phenylbutanoic acid), which is rapidly conjugated and excreted.

Comparative Data: In Vivo
Parameter4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acidStandard Analog (Fenbufen)Physiological Implication
Half-life (

)
Short-Moderate (2-4 hours)Long (10+ hours for active metabolite)Frequent dosing or prodrug formulation may be required.
Oral Bioavailability ~60-70%>80%Lipophilicity aids absorption but first-pass metabolism limits systemic exposure.
Tissue Distribution High in CNS and AdiposeSystemicAdvantage: Potential for treating neuroinflammation or metabolic syndrome.
GI Irritation ModerateHighThe "prodrug-like" nature of the keto-acid is generally less irritating than pure acidic NSAIDs.

Visualizing the Metabolic & Signaling Pathways

The following diagram illustrates the dual-pathway mechanism (Anti-inflammatory vs. Metabolic) and the critical metabolic degradation steps that researchers must account for during in vivo study design.

G cluster_invitro In Vitro Targets cluster_invivo In Vivo Metabolism (Liver) Compound 4-Oxo-4-[4-(pentyloxy)phenyl] butanoic acid COX COX-2 Inhibition (Anti-inflammatory) Compound->COX Direct Binding (Hydrophobic Channel) PPAR PPAR-gamma Activation (Metabolic Reg) Compound->PPAR Agonist Met1 Phenolic Metabolite (O-Dealkylation) Compound->Met1 CYP450 (Liver) Met2 Chain Shortening (Beta-Oxidation) Compound->Met2 Mitochondrial Oxidation Excretion Renal Excretion Met1->Excretion Glucuronidation Met2->Excretion

Caption: Figure 1. Dual pharmacologic activity (COX/PPAR) vs. metabolic clearance pathways (Dealkylation/Oxidation).

Experimental Protocols for Validation

To objectively compare this compound against alternatives, use the following standardized workflows.

A. Solubility & Formulation (Pre-Clinical)

Before in vivo dosing, the high lipophilicity requires specific formulation.

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.

  • Sonication: Required for 10-15 mins at 37°C.

  • Stability Check: Verify by HPLC after 4 hours; pentyloxy derivatives can precipitate in pure aqueous buffers.

B. In Vivo Anti-Inflammatory Assay (Carrageenan Paw Edema)

Validates the compound's efficacy compared to Fenbufen.

  • Subjects: Male Wistar rats (180-220g).

  • Grouping:

    • Group A: Vehicle Control.

    • Group B: Reference Standard (Fenbufen, 20 mg/kg).

    • Group C: Test Compound (20 mg/kg).

    • Group D: Test Compound (50 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema of control and
    
    
    is mean edema of treated group).

References

  • PubChem. (2024).[1] 4-Oxo-4-phenylbutanoic acid derivatives and biological activity. National Library of Medicine. Retrieved from [Link]

  • Scholars Research Library. (2011). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid. Retrieved from [Link]

  • Childs, S., et al. (2011). Discovery of 4-oxo-4-(indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kuchar, M., et al. (1987). Quantitative relations between structure and anti-inflammatory activity of 4-aryl-4-oxobutanoic acids.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Hazard Identification and Risk Assessment Understanding the potential hazards of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is the first step in its safe management. Based on data from analogous compounds, a conservative...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is the first step in its safe management. Based on data from analogous compounds, a conservative approach to handling and disposal is warranted.

Inferred Hazard Profile:

Structurally related compounds, such as other substituted butanoic acids, exhibit a range of health hazards. For instance, 2-Oxo-4-phenylbutanoic acid is classified as causing skin and serious eye irritation[1][2]. Similarly, 4-Oxo-4-(4-propylphenyl)butanoic acid is noted to cause skin and serious eye irritation, and may cause respiratory irritation[3]. Given these precedents, it is prudent to treat 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid as a substance with the potential for similar irritant properties.

Hazard StatementGHS Classification (Based on Analogous Compounds)Source
Causes skin irritationSkin Irritant, Category 2[1][2][3][4]
Causes serious eye irritationEye Irritant, Category 2A[1][2][3][4]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[3][4]
Harmful if swallowedAcute toxicity, oral, Category 4[5]

It is crucial to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of respiratory irritation[1][3].

Personal Protective Equipment (PPE)

A proactive approach to personal safety is paramount. The following PPE should be worn at all times when handling 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid:

  • Eye and Face Protection: Chemical safety goggles or glasses are mandatory. In situations with a higher risk of splashing, a face shield should also be used[1][3].

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact[3][6]. Nitrile or neoprene gloves are generally recommended for handling organic acids.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[3][6].

  • Respiratory Protection: If working outside of a fume hood or if dusts or aerosols may be generated, a NIOSH-approved respirator is advised[3].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated[7].

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation[3][6]. For liquid spills, use an inert absorbent material like sand or diatomaceous earth[7].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste.

Waste Disposal Workflow

The disposal of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid must comply with all local, state, and federal regulations. The following workflow provides a general guideline for proper disposal, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[8][9].

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Process A 1. Characterize Waste: Identify as non-hazardous or potentially hazardous based on available data. B 2. Segregate Waste: Keep separate from incompatible materials, especially strong oxidizing agents. A->B Avoid mixing C 3. Label Container: Clearly mark with 'Hazardous Waste', chemical name, and associated hazards. B->C Properly identify D 4. Store Securely: Keep in a designated, well-ventilated hazardous waste accumulation area. C->D Safe storage E 5. Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. D->E Authorized removal F 6. Document Disposal: Maintain records of waste disposal for regulatory compliance. E->F Maintain chain of custody

Figure 1: Disposal Workflow for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Step-by-Step Disposal Protocol

This protocol provides a detailed, actionable plan for the disposal of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Hazardous waste container (clearly labeled)

  • Inert absorbent material (for liquid waste or spills)

  • Spill cleanup kit

Procedure:

  • Waste Classification: While not explicitly listed as a hazardous waste by the EPA, the acidic nature and potential irritant properties of this compound warrant its treatment as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous[10].

  • Containerization:

    • Place solid waste directly into a designated, leak-proof, and properly labeled hazardous waste container.

    • For solutions, use a compatible container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid," and any known or inferred hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents[3][6].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The recommended method of disposal for similar organic compounds is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber[3].

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal in a laboratory waste log. This is crucial for regulatory compliance and waste tracking.

Environmental Considerations

While specific ecotoxicity data for 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is not available, it is imperative to prevent its release into the environment. Do not dispose of this chemical down the drain or in the regular trash[1][7]. As an acid, it can affect the pH of aquatic ecosystems if released into waterways[7]. Proper disposal through a licensed hazardous waste facility ensures that it is managed in an environmentally responsible manner.

Conclusion

The responsible disposal of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure a safe working environment, and contribute to the sustainable practice of science. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, The University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.